Isoamyl gallate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylbutyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-7(2)3-4-17-12(16)8-5-9(13)11(15)10(14)6-8/h5-7,13-15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMTWYWCLVMFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179558 | |
| Record name | Isopentyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2486-02-4 | |
| Record name | Isoamyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopentyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl gallate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0N2645G7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Isoamyl Gallate for Pharmaceutical and Chemical Research
An In-depth Technical Guide:
Introduction
Isoamyl gallate, the ester formed from gallic acid and isoamyl alcohol, is a molecule of significant interest in the fields of food science, cosmetics, and pharmacology.[1] As a member of the gallate family, it is recognized for its potent antioxidant properties, which are foundational to its use in preserving food and in cosmetic formulations.[1][2] Beyond these applications, this compound is being investigated for its potential as an antibiotic and therapeutic agent, demonstrating activity against various bacterial strains.[1][3]
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics—such as solubility, lipophilicity, and thermal stability—govern its behavior in both in vitro and in vivo systems, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
This technical guide provides a detailed examination of the core physicochemical properties of this compound. It is designed to serve as a practical resource, combining established data with field-proven experimental methodologies. By explaining the causality behind analytical choices, this document aims to equip researchers with the knowledge necessary to effectively utilize and investigate this compound in their work.
Chemical Identity and Structure
This compound is systematically named 3-methylbutyl 3,4,5-trihydroxybenzoate.[4][5] Its structure consists of a gallic acid core, characterized by a benzene ring with three hydroxyl groups, connected via an ester linkage to an isoamyl (or isopentyl) alkyl chain.[1][6] This combination of a polar aromatic head and a nonpolar aliphatic tail gives the molecule its distinct amphiphilic character.
Figure 1: Chemical Structure of this compound (3-methylbutyl 3,4,5-trihydroxybenzoate).
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 3-methylbutyl 3,4,5-trihydroxybenzoate | [4][5] |
| CAS Number | 2486-02-4 | [3][4][7] |
| Molecular Formula | C₁₂H₁₆O₅ | [1][3] |
| Molecular Weight | 240.25 g/mol | [3][4] |
| Canonical SMILES | CC(C)CCOC(=O)C1=CC(=C(C(=C1)O)O)O | [3][5] |
| InChI | InChI=1S/C12H16O5/c1-7(2)3-4-17-12(16)8-5-9(13)11(15)10(14)6-8/h5-7,13-15H,3-4H2,1-2H3 | [1][5] |
| InChIKey | YBMTWYWCLVMFFD-UHFFFAOYSA-N |[1][4][5] |
Core Physicochemical Properties
The utility of this compound in various applications is dictated by its physicochemical profile. These properties are summarized below and discussed in detail in the subsequent sections.
Table 2: Summary of Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Physical State | White to almost white crystalline powder | [7][8] |
| Melting Point | 142 – 149 °C | [3][4][7] |
| Boiling Point | 450.9 °C (at 760 mmHg) | [2][4] |
| Density | 1.271 g/cm³ | [2][4] |
| Water Solubility | Insoluble / Limited | [1][9] |
| Organic Solvent Solubility | Soluble in ethanol and other organic solvents | [1][3][9] |
| Calculated logP (XLogP3) | 2.8 | [2][5] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 5 |[4] |
Physical State and Appearance
This compound presents as a white to off-white crystalline solid or powder at room temperature.[7][8] This solid-state nature is typical for a molecule of its size and polarity, with strong intermolecular forces (hydrogen bonding from the hydroxyl groups) contributing to a stable crystal lattice.
Thermal Properties
The melting point of this compound is consistently reported in the range of 142–149 °C.[3][4][7] The observation of a melting range rather than a sharp, single-point transition is a critical indicator of purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lead to melting point depression.[10] Highly pure samples are expected to exhibit a sharp melting range of approximately 0.5-1.0°C.
The boiling point is reported to be 450.9 °C at standard atmospheric pressure, reflecting the molecule's low volatility and the significant energy required to overcome intermolecular forces in the liquid state.[2][4]
Solubility Profile
The solubility of a compound is a critical factor in drug development, affecting everything from formulation to bioavailability. This compound's amphiphilic structure results in a nuanced solubility profile:
-
Aqueous Solubility: It is generally described as having limited solubility or being insoluble in water.[1][9] While one source notes it as water-soluble, this is likely relative and context-dependent; the presence of the five-carbon alkyl chain significantly reduces its affinity for water compared to its parent compound, gallic acid.[3]
-
Organic Solubility: The compound is soluble in polar organic solvents like ethanol and is generally soluble in other common organic solvents.[1][3][9] However, it is reported to be insoluble in less polar solvents such as ether, chloroform, and benzene.[3] This indicates that solvents capable of hydrogen bonding are most effective at solvating the molecule.
Lipophilicity (Partition Coefficient)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties.[11] It is quantified by the partition coefficient (P), typically expressed as its logarithm (logP). The most common method uses an n-octanol/water system to simulate the lipid/aqueous partitioning in the body.[11][12]
For this compound, calculated logP (often denoted as clogP or XLogP) values are around 2.8.[2][5] This positive value indicates that this compound is moderately lipophilic, preferentially partitioning into the organic (n-octanol) phase over the aqueous phase by a factor of over 600:1.[12] This property suggests that it may have sufficient membrane permeability to be absorbed and distributed in biological systems, a desirable characteristic for a potential drug candidate.[11]
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and structure of a compound. Data for this compound is available across several standard techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are available and can be used to confirm the presence of the aromatic protons of the gallate ring, the three hydroxyl protons, and the distinct signals of the isoamyl group's aliphatic protons.[5][13]
-
Infrared (IR) Spectroscopy: FTIR spectra show characteristic absorption bands corresponding to its functional groups. Key peaks would include a broad O-H stretch from the phenolic hydroxyls, a strong C=O stretch from the ester carbonyl group, and C-O stretching from the ester and phenol groups.[5]
-
Mass Spectrometry (MS): GC-MS data confirms the molecular weight of this compound. The fragmentation pattern would show characteristic losses of the isoamyl group and fragments related to the gallic acid moiety.[5]
Experimental Methodologies for Physicochemical Characterization
To ensure data is reliable and reproducible, standardized protocols must be followed. This section outlines validated, step-by-step methodologies for determining the key physicochemical properties of this compound.
Figure 2: Standard workflow for the physicochemical characterization of a research compound like this compound.
Determination of Melting Point (Capillary Method)
This method is the pharmacopeial standard for melting point determination.[14][15] It provides a reliable assessment of both identity and purity.
-
Principle: A small, compacted sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins (onset point) and is complete (clear point) are recorded as the melting range.[16] A pure compound will have a sharp, narrow melting range.[10]
-
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Gently tap the open end of a glass capillary tube into the powder to collect a small amount.[14]
-
Packing: Tap the bottom (sealed end) of the capillary on a hard surface to tightly pack the powder into a column of 2-3 mm. Proper packing is crucial for uniform heat transfer.[14]
-
Instrumentation: Place the capillary into the heating block of a digital melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting temperature. This saves time during the precise measurement.[10]
-
Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C/min).[10]
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal disappears (T_clear). The melting range is reported as [T_onset – T_clear].[14]
-
-
Causality & Trustworthiness: Using a slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, providing an accurate reading. Reporting the full range, not a single value, creates a self-validating system; a broad range immediately flags the sample as potentially impure.[10][14]
Determination of Aqueous Solubility (Shake-Flask Method)
This equilibrium-based method is the gold standard for determining the solubility of a compound.[17]
-
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water, buffer) for an extended period to ensure equilibrium between the dissolved and undissolved states is reached. The supernatant is then filtered and its concentration is measured.[17]
-
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of purified water or a relevant buffer (e.g., 1-2 mL) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time is critical to ensure the solution is truly saturated.[17]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove all solid particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry (if a chromophore is present, as it is here) or HPLC. A pre-established calibration curve is required for this step.
-
Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.
-
-
Causality & Trustworthiness: The key to this protocol's validity is achieving true equilibrium. Insufficient shaking time can lead to an underestimation of solubility. Using a filter to separate phases is mandatory to prevent suspended microcrystals from artificially inflating the measured concentration.[17]
Determination of Octanol-Water Partition Coefficient (LogP)
This method directly measures the lipophilicity of a compound.[18][19]
-
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After vigorous mixing and separation, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the partition coefficient, P.[12]
-
Methodology:
-
Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or pH 7.4 phosphate buffer) in a separatory funnel. Allow the layers to separate completely. This ensures that each solvent is saturated with the other, preventing volume changes during the experiment.[11][19]
-
Compound Addition: Prepare a stock solution of this compound in the n-octanol phase. Add a known volume of this solution to a known volume of the aqueous phase in a glass vial. The final concentration should be within the linear range of the analytical method.
-
Partitioning: Seal the vial and shake vigorously for several hours (e.g., 2-4 hours) to facilitate partitioning between the two phases until equilibrium is reached.[11]
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two layers.
-
Sampling & Quantification: Carefully withdraw a sample from the n-octanol layer and another from the aqueous layer. Measure the concentration of this compound in each sample ([Organic] and [Aqueous]) using a suitable method like HPLC-UV.
-
Calculation: Calculate the partition coefficient using the formula: P = [Organic] / [Aqueous]. The final value is expressed as log₁₀(P).[12][20]
-
-
Causality & Trustworthiness: Pre-saturating the solvents is a critical step that prevents artifacts from mutual dissolution during the experiment.[19] Accurate quantification in both phases is essential; using a robust analytical technique like HPLC provides the necessary sensitivity and specificity, especially for the aqueous phase where the concentration will be much lower.
Conclusion
This compound is a multifunctional compound defined by a distinct set of physicochemical properties. Its solid, crystalline nature and melting point in the 142-149 °C range are indicative of a stable molecule. The compound exhibits limited aqueous solubility but is soluble in polar organic solvents, a direct consequence of its amphiphilic structure. Critically for drug development professionals, its calculated logP of approximately 2.8 positions it as a moderately lipophilic molecule, suggesting a favorable balance for membrane permeation without excessive sequestration in adipose tissues.
The experimental protocols detailed herein—capillary melting point determination, shake-flask solubility, and octanol-water partitioning—represent the foundational analyses required to verify these properties. By adhering to these rigorous, self-validating methodologies, researchers can generate the reliable data needed to advance the study of this compound, whether for optimizing its use as an antioxidant or for exploring its full potential as a novel therapeutic agent.
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2.2: Solubility Lab . Chemistry LibreTexts. [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC . World Health Organization. [Link]
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- Method of synthesizing alkyl gallates.
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An In-Depth Technical Guide to the Synthesis and Characterization of Isoamyl Gallate for Research Applications
Prepared by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of isoamyl gallate. Grounded in established scientific principles, this document details various synthesis methodologies, explains the rationale behind experimental choices, and outlines a suite of characterization techniques essential for verifying the identity, purity, and functional attributes of this compound.
Introduction: The Scientific Merit of this compound
This compound, the ester formed from gallic acid and isoamyl alcohol, is a molecule of significant interest in pharmaceutical and food science research.[1][2] As a derivative of gallic acid, a well-known phenolic compound, this compound exhibits notable antioxidant and antimicrobial properties.[2][3] Its potential applications are diverse, ranging from a food preservative to an active agent in antimicrobial formulations.[1][4] Notably, it has been investigated for its ability to enhance the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics.[5] The lipophilic isoamyl group enhances its solubility in less polar environments compared to gallic acid, potentially improving its interaction with cell membranes and broadening its utility. This guide offers a robust framework for its synthesis and subsequent analytical validation.
Synthesis Methodologies: Pathways to this compound
The synthesis of this compound is primarily achieved through esterification. The choice of method often depends on desired yield, purity, reaction time, and environmental considerations.
Fischer-Speier Esterification: The Classical Approach
This acid-catalyzed esterification remains a cornerstone of organic synthesis.[6] It involves the reaction of gallic acid with an excess of isoamyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[6][7]
Causality Behind Experimental Choices:
-
Acid Catalyst: The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[8][9]
-
Excess Alcohol: The reaction is an equilibrium process.[6][8] Using an excess of isoamyl alcohol shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby increasing the yield of the ester.[10]
-
Water Removal: The formation of water as a byproduct can drive the reverse reaction (hydrolysis).[6] Removing water, often through azeotropic distillation with a Dean-Stark apparatus, is crucial for achieving high conversion rates.[7][8]
Experimental Protocol: Fischer-Speier Esterification
-
Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
Reagents: To the flask, add gallic acid (1 molar equivalent), isoamyl alcohol (3-5 molar equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 molar equivalents). A non-polar solvent like toluene can be added to facilitate azeotropic water removal.[6]
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 1-10 hours).[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often purified by silica gel column chromatography to yield pure this compound.[5]
Enzymatic Synthesis: A Green Chemistry Alternative
Enzymatic synthesis, utilizing lipases, offers a more environmentally benign route.[11] Lipases can catalyze esterification reactions under mild conditions, often with high regioselectivity and in the absence of harsh acidic catalysts.[12][13] This method is particularly advantageous for sensitive substrates.
Causality Behind Experimental Choices:
-
Biocatalyst (Lipase): Lipases, such as those from Candida antarctica (Novozym 435) or Rhizomucor miehei, are highly efficient catalysts for ester formation in non-aqueous environments.[11][12][14] Immobilized enzymes are often preferred as they can be easily recovered and reused, enhancing the process's cost-effectiveness.[12][15]
-
Reaction Medium: The reaction is typically carried out in an organic solvent (e.g., hexane, cyclohexane) to minimize the water activity, which favors the esterification reaction over hydrolysis.[12][15] Solvent-free systems are also possible, further enhancing the green credentials of the process.[14]
-
Water Activity: Controlling the amount of water is critical. While lipases require a thin layer of water for their catalytic activity, excess water will promote the reverse hydrolytic reaction.[12] Molecular sieves can be added to the reaction mixture to scavenge the water produced.[15]
Experimental Protocol: Lipase-Catalyzed Esterification
-
Setup: A temperature-controlled shaker incubator is required.
-
Reagents: In a sealed vial, combine gallic acid (1 molar equivalent), isoamyl alcohol (1-1.5 molar equivalents), immobilized lipase (e.g., 10 g/L), and an appropriate organic solvent (e.g., hexane).[14][15] Add molecular sieves to remove water.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant shaking for a specified duration (which can range from hours to days depending on the specific enzyme and conditions).[14][16]
-
Work-up:
-
Separate the immobilized enzyme by filtration for reuse.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Purification: The product can be purified using column chromatography if necessary.
Microwave-Assisted Synthesis: Accelerating the Process
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for rapidly producing compounds.[17][18] Microwave irradiation provides efficient and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[19][20][21]
Causality Behind Experimental Choices:
-
Microwave Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and localized heating.[18] This can overcome activation energy barriers more efficiently than conventional heating methods.
-
Solvent Choice: Solvents with high dielectric constants (polar solvents) are more efficient at absorbing microwave energy. However, solvent-free reactions are also highly effective under microwave irradiation.[17][21]
Experimental Protocol: Microwave-Assisted Esterification
-
Setup: Use a dedicated microwave reactor with temperature and pressure controls.
-
Reagents: In a microwave-safe reaction vessel, combine gallic acid, isoamyl alcohol, and a suitable acid catalyst (as in the Fischer-Speier method).
-
Reaction: Place the vessel in the microwave reactor. Set the desired temperature and hold time (e.g., 6-10 minutes).[20] The reaction proceeds under controlled irradiation.
-
Work-up and Purification: Follow the same procedures as described for the Fischer-Speier esterification.
Comprehensive Characterization of this compound
Thorough characterization is imperative to confirm the successful synthesis, purity, and structural integrity of this compound. A multi-technique approach provides a self-validating system.
Spectroscopic Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For this compound, key expected peaks include a broad O-H stretch from the phenolic hydroxyl groups, a C=O stretch from the ester carbonyl group, and C-O stretches associated with the ester and aromatic ether functionalities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the number and chemical environment of protons. The spectrum of this compound will show characteristic signals for the aromatic protons of the gallate ring, as well as distinct signals for the protons of the isoamyl group (e.g., -CH₂-O-, -CH₂-, -CH-, and -CH₃).[5][22]
-
¹³C NMR: This analysis identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring and the isoamyl chain.[23]
-
-
Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique provides the molecular weight of the compound and information about its fragmentation pattern, which serves as a molecular fingerprint.[4][24][25] The molecular ion peak [M]⁺ for this compound would be expected at m/z 240.[4][5]
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the synthesized compound.[26] A pure sample will ideally show a single, sharp peak under specific chromatographic conditions (mobile phase, column, flow rate). It can also be used to monitor the progress of the synthesis reaction.
-
Gas Chromatography (GC): GC is suitable for analyzing volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it is highly effective for both purity assessment and quantification.[27]
Physical and Thermal Properties
-
Melting Point: A sharp and defined melting point is a good indicator of purity for a crystalline solid. The reported melting point for this compound is around 145-149°C.[1][26][28]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on the thermal stability and phase transitions of the compound.
| Technique | Purpose | Expected Results for this compound |
| FTIR | Functional Group Identification | Broad O-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1700-1730 cm⁻¹), Aromatic C=C stretches (~1500-1600 cm⁻¹) |
| ¹H NMR | Structural Elucidation (Protons) | Signals for aromatic protons, and distinct signals for the -CH₂-O-, -CH₂-, -CH-, and -CH₃ protons of the isoamyl group.[5] |
| ¹³C NMR | Structural Elucidation (Carbons) | Signals for ester carbonyl carbon, aromatic carbons, and aliphatic carbons of the isoamyl group. |
| GC-MS | Molecular Weight & Purity | Molecular ion peak at m/z 240; fragmentation pattern consistent with the structure.[4][5] |
| HPLC | Purity Assessment | A single major peak indicating a high degree of purity. |
| Melting Point | Purity Assessment | Sharp melting point in the range of 145-149°C.[26][28] |
Functional Characterization: Assessing Biological Activity
For many research applications, confirming the biological activity of the synthesized this compound is the ultimate goal.
Antimicrobial Activity Assays
The antimicrobial efficacy of this compound can be quantified using standard microbiological methods.[29]
-
Broth Dilution Method: This is a common technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[29]
-
Agar Disk Diffusion: In this method, a paper disk impregnated with the compound is placed on an agar plate inoculated with bacteria. The size of the inhibition zone around the disk indicates the extent of antimicrobial activity.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Prepare a series of dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to each well.[29]
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.
-
Analysis: The MIC is determined as the lowest concentration of this compound at which no turbidity (bacterial growth) is observed.
Antioxidant Activity Assays
Several in vitro methods can be employed to evaluate the antioxidant capacity of this compound. These assays are typically based on the ability of the antioxidant to scavenge free radicals.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is a common and rapid spectrophotometric method. The DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant. The change in absorbance is proportional to the radical scavenging activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is also based on the reduction of the ABTS radical cation, which is monitored spectrophotometrically.
Conclusion
This guide has outlined robust and validated methodologies for the synthesis and comprehensive characterization of this compound. By understanding the principles behind Fischer-Speier, enzymatic, and microwave-assisted synthesis, researchers can select the most appropriate method for their specific needs. The subsequent multi-technique characterization framework, encompassing spectroscopic, chromatographic, and functional assays, ensures the production of a well-defined and reliable compound for advanced research in drug development and other scientific fields. Adherence to these protocols will yield this compound of high purity, whose identity and biological activity are thoroughly validated.
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Isoamyl gallate mechanism of action as an antioxidant
An In-depth Technical Guide to the Multifaceted Antioxidant Mechanisms of Isoamyl Gallate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, an ester of gallic acid and isoamyl alcohol, is a potent antioxidant compound with significant applications in the food, cosmetic, and pharmaceutical industries.[1][2][3] Its efficacy stems from a sophisticated, multifaceted mechanism of action that combines direct free-radical scavenging with the modulation of endogenous cellular defense systems. This guide provides a detailed technical exploration of these mechanisms, grounded in established biochemical principles and supported by experimental validation protocols. The core antioxidant function is driven by the gallic acid moiety, specifically its ortho-trihydroxyl-substituted phenolic ring (pyrogallol group), which acts as a highly efficient hydrogen/electron donor.[4] This primary mechanism is complemented by a secondary, cellular-level activity profile, which is enhanced by the lipophilic isoamyl chain. This chain facilitates passage across cellular membranes, allowing the molecule to influence intracellular signaling pathways, most notably the Nrf2-ARE pathway, the master regulator of the antioxidant response.[5][6] Understanding this dual mechanism is critical for leveraging this compound's full potential in therapeutic and preventative strategies against oxidative stress-related pathologies.
Part I: Primary Antioxidant Mechanism: Direct Free Radical Scavenging
The principal and most immediate antioxidant action of this compound is its ability to directly neutralize free radicals. This capacity is almost entirely attributable to the gallic acid component of the molecule.
Structure-Activity Relationship: The Gallate Moiety
The antioxidant potency of phenolic compounds is intrinsically linked to their chemical structure. For gallic acid and its esters, the key feature is the presence of three hydroxyl (-OH) groups attached to the benzene ring at the 3, 4, and 5 positions.[4] This arrangement confers exceptional radical scavenging ability for several reasons:
-
Low Bond Dissociation Enthalpy (BDE): The O-H bonds in the phenolic hydroxyl groups have a relatively low BDE, allowing for the easy donation of a hydrogen atom to a highly reactive free radical, thereby neutralizing it.
-
Resonance Stabilization: Upon donating a hydrogen atom, the resulting phenoxyl radical is highly stabilized by resonance. The unpaired electron can be delocalized across the aromatic ring and the multiple hydroxyl groups, which makes the antioxidant radical itself very stable and unlikely to propagate further radical chain reactions.
-
Multiple Scavenging Sites: The presence of three hydroxyl groups provides multiple sites for radical inactivation on a single molecule.
Core Mechanism: Hydrogen Atom Transfer (HAT)
The dominant mechanism by which this compound scavenges radicals is Hydrogen Atom Transfer (HAT). In this process, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively quenching the radical and repairing the damaged molecule from which the radical was formed.
ArOH + R• → ArO• + RH
The resulting gallate-derived phenoxyl radical (ArO•) is, as mentioned, exceptionally stable and non-reactive, thus terminating the oxidative chain reaction.
Caption: Hydrogen Atom Transfer (HAT) by this compound.
Quantitative Assessment of Scavenging Activity
The efficacy of direct antioxidants is commonly quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The result is often expressed as an IC50 value—the concentration of the antioxidant required to scavenge 50% of the initial radicals. While specific data for this compound can vary, the gallate family consistently demonstrates very high potency.
| Compound | Assay | IC50 Value (µM) | Reference |
| Gallic Acid | DPPH | 29.5 | [7] |
| Methyl Gallate | DPPH | 38.0 | [7] |
| Propyl Gallate | DPPH | ~15-20 | [8] |
| α-Tocopherol (Vitamin E) | DPPH | 105.3 | [7] |
This table presents comparative data to illustrate the high potency of the gallate structure. Values for propyl gallate are estimated from comparative studies.
As shown, gallic acid and its short-chain esters are significantly more potent direct radical scavengers than the well-known antioxidant α-tocopherol in this assay.[7] This underscores the exceptional reactivity of the gallate moiety.
Part II: Secondary Mechanisms: Modulating Cellular Antioxidant Defenses
While direct scavenging is a critical function, the true therapeutic potential of an antioxidant often lies in its ability to operate within a biological system. The antioxidant activity of gallic acid derivatives in cellular systems depends on both their scavenging capacity and their hydrophobicity, which governs their ability to cross cell membranes.[5][9] The addition of the five-carbon isoamyl chain to the polar gallic acid molecule increases its lipophilicity, facilitating its interaction with cellular and mitochondrial membranes and enabling it to exert indirect antioxidant effects.[10]
Upregulation of the Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the endogenous antioxidant response.[11][12] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. However, in the presence of oxidative stress or electrophilic compounds (including many phenolic antioxidants), Keap1 is modified, releasing Nrf2.[11] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates their transcription.[6]
These Nrf2-target genes encode a wide array of protective proteins, including:
-
Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione S-transferases (GSTs).
-
Endogenous Antioxidant Enzymes: Superoxide dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx).
-
Proteins involved in Glutathione (GSH) Synthesis: Glutamate-cysteine ligase (GCL).
By activating the Nrf2 pathway, this compound can switch the cell into a protective, antioxidant-rich state, providing a long-lasting defense against oxidative insults that goes beyond simple stoichiometric radical scavenging.[13]
Caption: Activation of the Nrf2-ARE pathway by this compound.
Inhibition of Pro-Oxidant Enzymes
Certain enzymes, such as xanthine oxidase, are significant sources of endogenous superoxide radicals. Gallate derivatives have been shown to inhibit the activity of such enzymes.[10] For instance, dodecyl gallate, a close structural analog of this compound, is a potent inhibitor of xanthine oxidase.[10] This inhibitory action serves as a preventive antioxidant mechanism, reducing the overall production of reactive oxygen species (ROS) at their source.
Part III: Experimental Validation Protocols
To validate the multifaceted antioxidant mechanisms of this compound, a combination of acellular and cell-based assays is required.
Protocol 1: DPPH Radical Scavenging Assay (Direct Mechanism)
This assay quantifies the hydrogen-donating ability of an antioxidant and serves as a primary screen for direct radical scavenging.[14][15]
Principle: The stable DPPH radical has a deep violet color with maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, which is pale yellow. The decrease in absorbance is proportional to the scavenging activity.[16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.
-
Prepare a series of dilutions of this compound in methanol.
-
A known antioxidant like gallic acid or Trolox should be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Measurement:
-
Read the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % scavenging against the concentration of this compound to determine the IC50 value.
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay (Indirect & Cellular Mechanism)
The CAA assay measures the antioxidant capacity of a compound within a cellular context, accounting for cell uptake, metabolism, and localization.[18]
Principle: Adherent cells (e.g., HepG2) are pre-loaded with a cell-permeable probe, DCFH-DA. Inside the cell, esterases convert it to non-fluorescent DCFH. A free radical initiator (AAPH) is then added, which generates peroxyl radicals that oxidize DCFH to the highly fluorescent DCF. In the presence of an antioxidant, this oxidation is inhibited or reduced, resulting in lower fluorescence.[19][20]
Step-by-Step Methodology:
-
Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom microplate and grow to confluence (e.g., 24 hours).[20][21]
-
Cell Treatment:
-
Remove the growth medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).[21]
-
Treat the cells with various concentrations of this compound and 50 µL of the DCFH-DA probe solution. Quercetin is typically used as a standard.[19]
-
Incubate for 1 hour at 37°C to allow for uptake of the compound and the probe.[20]
-
-
Induction of Oxidative Stress:
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence emission (e.g., 530 nm) with excitation at 480 nm, taking readings every 1-5 minutes for 60 minutes.[20]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot for both control and treated wells.
-
Calculate the percentage inhibition and express the results as CAA units, often in micromoles of Quercetin Equivalents (QE).[18]
-
Conclusion and Future Directions
The antioxidant mechanism of this compound is a compelling example of synergistic molecular design. It leverages the potent, direct radical-scavenging capacity of its gallate "head" while utilizing its lipophilic isoamyl "tail" to enhance cellular uptake and engage with powerful endogenous defense pathways like Nrf2. This dual-action profile makes it a highly effective agent for mitigating oxidative stress.
Future research should focus on elucidating the precise molecular interactions between this compound and the Keap1-Nrf2 system. Furthermore, investigations into its efficacy in complex biological models of diseases with an oxidative stress etiology (e.g., neurodegeneration, metabolic syndrome) will be crucial for translating its biochemical promise into tangible therapeutic applications.
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Spectroscopic Characterization of Isoamyl Gallate: A Technical Guide
Introduction
Isoamyl gallate, also known as 3-methylbutyl 3,4,5-trihydroxybenzoate, is an organic compound belonging to the gallate ester family. It is synthesized from gallic acid and isoamyl alcohol.[1] This molecule is of significant interest to researchers in the fields of food science, cosmetics, and pharmaceuticals due to its potent antioxidant properties. A thorough understanding of its chemical structure is paramount for its application and development. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are intended to serve as a valuable resource for scientists and professionals engaged in the analysis and application of this compound.
Molecular Structure and Properties
To fully interpret the spectroscopic data, a clear understanding of the molecular structure of this compound is essential.
IUPAC Name: 3-methylbutyl 3,4,5-trihydroxybenzoate[2]
Molecular Formula: C₁₂H₁₆O₅[2]
Molecular Weight: 240.25 g/mol [2]
Structure:
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Interpretation:
-
Molecular Ion (m/z 240): The peak corresponding to the intact molecule with one electron removed. [2]* Loss of the Isoamyl Group (m/z 170): A prominent peak is expected at m/z 170, corresponding to the gallic acid radical cation, formed by the loss of the isoamyl radical. This is a common fragmentation pathway for gallate esters. [2]* Galloyl Cation (m/z 153): Another significant peak is anticipated at m/z 153, which corresponds to the galloyl cation, formed by the cleavage of the C-O bond of the ester. [2]* Other Fragments: Other fragments arising from the isoamyl chain and further fragmentation of the galloyl moiety may also be observed.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C). [3]
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Conclusion
The spectroscopic data of this compound provides a comprehensive chemical fingerprint of the molecule. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum reveals the molecular weight and fragmentation behavior. Together, these techniques provide unequivocal evidence for the structure of this compound. This guide serves as a foundational resource for researchers and professionals, enabling confident identification and characterization of this important antioxidant compound.
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El-hoshoudy, A. N., et al. (2023). Green synthesis of new and natural diester based on gallic acid and polyethylene glycol. Journal of the Indian Chemical Society, 100(1), 100813. [Link]
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ResearchGate. (n.d.). Peak table variations in the FTIR spectrum of gallic acid due to thermal ageing treatment (given in cm -1 ). [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Kane, C. J., et al. (1988). Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum. Bioscience reports, 8(1), 85–94. [Link]
-
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In Vitro Biological Activities of Isoamyl Gallate: A Technical Guide for Researchers
Introduction
Isoamyl gallate, the ester of gallic acid and isoamyl alcohol, is a phenolic compound of significant interest within the scientific community. As a member of the alkyl gallate family, it shares the characteristic polyhydroxyphenolic structure of gallic acid, which is renowned for its diverse biological activities. The addition of the isoamyl ester group modifies its lipophilicity, potentially enhancing its interaction with cellular membranes and biological targets. This technical guide provides an in-depth exploration of the in vitro biological activities of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential therapeutic applications and the methodologies to evaluate them. The focus is on providing not just procedural steps but the scientific rationale behind the experimental designs, ensuring a robust and insightful narrative.
Anticancer Activity
This compound has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for oncological research. Its mechanism of action appears to be multifaceted, primarily revolving around the induction of apoptosis and the disruption of cellular respiration.
Cytotoxicity against Cancer Cell Lines
A primary indicator of anticancer potential is a compound's ability to inhibit the proliferation of cancer cells. This compound has shown moderate to strong cytotoxicity in vitro.
Experimental Data:
| Cell Line | Assay | IC50 Value (µg/mL) | Reference |
| MCF-7 (Breast Cancer) | MTS | 58.11 | [1][2] |
| Sarcoma 786A | Respiration Rate Inhibition | Potent Inhibition | [3] |
| TA3 (Mammary Adenocarcinoma) | Respiration Rate Inhibition | Potent Inhibition | [3] |
Table 1: Cytotoxicity of this compound against various cancer cell lines.
Causality Behind Experimental Choices: The selection of cell lines such as MCF-7 is critical as it represents a well-characterized model for estrogen receptor-positive breast cancer. The MTS assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria, providing a quantitative measure of cytotoxicity (the IC50 value).[1][2]
Induction of Apoptosis
A key mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis. Gallic acid and its derivatives are known to trigger apoptosis in cancer cells, often through pathways involving mitochondrial dysfunction.[1][4][5][6][7]
This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7) in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µg/mL) for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[9]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9][10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Diagram: Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Mitochondrial dysfunction is a hallmark of apoptosis. The JC-1 assay is a fluorescent method used to assess the mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[11][12][13]
Experimental Protocol: JC-1 Assay
-
Cell Culture and Treatment: Culture and treat cells as described for the Annexin V/PI assay.
-
Staining: After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess stain.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. Measure the fluorescence intensity at both green (emission ~525 nm) and red (emission ~590 nm) wavelengths.[12]
Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization, a key event in apoptosis.
Antimicrobial Activity
This compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria. A significant finding is its ability to act synergistically with existing antibiotics, potentially offering a strategy to combat antibiotic resistance.
Synergistic Activity with β-Lactam Antibiotics
This compound has been shown to enhance the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics.[14] At concentrations where it shows no intrinsic antimicrobial activity, it can significantly lower the Minimum Inhibitory Concentration (MIC) of these antibiotics.[14]
Experimental Data:
| Bacteria | Antibiotic | This compound Conc. | Observation | Reference |
| MRSA | β-lactams | 25 µg/mL | Marked decrease in antibiotic MIC | [14] |
Table 2: Synergistic effect of this compound with β-lactam antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Grow the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration with no visible growth.
Diagram: MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Antioxidant Activity
The phenolic hydroxyl groups in the gallate moiety are potent hydrogen donors, making this compound a strong candidate for antioxidant applications. In vitro antioxidant activity is commonly assessed by measuring the scavenging of stable free radicals.
DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The purple DPPH radical is reduced to a yellow-colored hydrazine upon reaction with an antioxidant.[15][16]
Experimental Protocol: DPPH Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. This compound, like other gallates, is expected to possess anti-inflammatory properties by inhibiting key inflammatory enzymes and mediators.
Inhibition of Cyclooxygenase (COX) Enzymes
COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. The inhibition of these enzymes is a common strategy for anti-inflammatory drugs.
Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, a reaction buffer, a cofactor (e.g., hematin), and the test compound (this compound) at various concentrations.[17]
-
Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Termination and Detection: Stop the reaction and measure the product (e.g., Prostaglandin E2) using an ELISA kit or LC-MS/MS.[17][18]
Enzyme Inhibition
Beyond inflammatory enzymes, this compound may inhibit other enzymes involved in various physiological and pathological processes.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation.[19] Alkyl gallates have been shown to inhibit tyrosinase.
Experimental Protocol: Tyrosinase Inhibition Assay
-
Enzyme and Substrate: Use mushroom tyrosinase and L-DOPA as the substrate.
-
Reaction Mixture: In a 96-well plate, mix the enzyme, substrate, and different concentrations of this compound in a suitable buffer.
-
Incubation: Incubate the plate at a controlled temperature.
-
Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.[20]
-
Analysis: Determine the inhibitory kinetics (e.g., competitive, non-competitive) by performing the assay with varying substrate concentrations.[20]
Xanthine Oxidase Inhibition
Xanthine oxidase catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Its inhibition is a therapeutic strategy for gout.[21] Alkyl gallates with longer alkyl chains have shown competitive inhibition of this enzyme.[21]
Experimental Protocol: Xanthine Oxidase Inhibition Assay
-
Reaction Mixture: In a quartz cuvette, combine xanthine oxidase, xanthine (substrate), and various concentrations of this compound in a phosphate buffer.
-
Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Calculation: Determine the IC50 value and the mode of inhibition through kinetic analysis.
Conclusion
This compound is a promising bioactive compound with a range of in vitro activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and enzyme-inhibiting properties. The methodologies detailed in this guide provide a robust framework for researchers to further investigate and characterize its therapeutic potential. The enhanced lipophilicity conferred by the isoamyl group likely plays a crucial role in its biological interactions, warranting further exploration into its mechanisms of action and potential for drug development.
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Arsianti, A., et al. (2023). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. Atlantis Press. Available at: [Link]
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Thiyagarajan, V., & Sivalingam, J. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
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University of Rochester Medical Center Flow Cytometry Core. The Annexin V Apoptosis Assay. Available at: [Link]
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Creative Bioarray. JC-1 Mitochondrial Membrane Potential Assay. Available at: [Link]
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Frey, C., et al. (2007). Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes. Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology, 146(4), 520-527. Available at: [Link]
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Sivandzade, F., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC. Available at: [Link]
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Kubo, I., et al. (2004). Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus. PMC. Available at: [Link]
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Wang, D., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]
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Arsianti, A., et al. (2023). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. Atlantis Press. Available at: [Link]
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ResearchGate. Minimum Inhibitory Concentration (MIC) of FA and GA for Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Listeria monocytogenes. Available at: [Link]
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MDPI. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Available at: [Link]
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Atsuchi, K., et al. (2005). Xanthine Oxidase Inhibitory Activity of Alkyl Gallates. PubMed. Available at: [Link]
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ResearchGate. In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. Available at: [Link]
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Özyürek, M., et al. (2021). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
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Faried, M., et al. (2016). Gallic Acid Inhibits Proliferation and Induces Apoptosis in Lymphoblastic Leukemia Cell Line (C121). PMC. Available at: [Link]
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MDPI. (2020). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. Available at: [Link]
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Purdue University. (2007). An ELISA method to measure inhibition of the COX enzymes. PubMed. Available at: [Link]
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Chen, Q., et al. (2015). An Updated Review of Tyrosinase Inhibitors. PMC. Available at: [Link]
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Gorinstein, S., et al. (2014). Evaluation of the Methods for Determination of the Free Radical Scavenging Activity by DPPH. Bulgarian Journal of Agricultural Science. Available at: [Link]
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Lee, Y., et al. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. PMC. Available at: [Link]
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ResearchGate. IC50 values of six fractions against xanthine oxidase. Available at: [Link]
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Rahman, N. A. A., et al. (2023). Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression. NIH. Available at: [Link]
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Lee, K., et al. (2015). Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. PMC. Available at: [Link]
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NIH. (2022). Intracellular and microenvironmental regulation of mitochondrial membrane potential in cancer cells. Available at: [Link]
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YouTube. (2024). DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. Available at: [Link]
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PubMed Central. (2024). Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Fruits of Chaenomeles speciosa (Sweet) Nakai. Available at: [Link]
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ResearchGate. (2026). DPPH Radical Scavenging Assay. Available at: [Link]
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Li, Y., et al. (2016). Gallic acid as a selective anticancer agent that induces apoptosis in SMMC-7721 human hepatocellular carcinoma cells. PMC. Available at: [Link]
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Moghtaderi, H., et al. (2018). Gallic acid and curcumin induce cytotoxicity and apoptosis in human breast cancer cell MDA-MB-231. PMC. Available at: [Link]
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MDPI. (2022). Epicatechin Gallate as Xanthine Oxidase Inhibitor: Inhibitory Kinetics, Binding Characteristics, Synergistic Inhibition, and Action Mechanism. Available at: [Link]
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NIH. (2024). Evaluation of minimum inhibitory concentration and minimum bactericidal concentration of royal jelly against Enterococcus faecalis, Staphylococcus aureus, and Candida albicans. Available at: [Link]
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An In-depth Technical Guide to the Solubility of Isoamyl Gallate in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of isoamyl gallate, a significant antioxidant and potential therapeutic agent. Recognizing the critical role of solubility in formulation development, analytical chemistry, and various industrial applications, this document synthesizes theoretical principles with practical, field-proven methodologies. While quantitative solubility data for this compound is not extensively published, this guide establishes a framework for its determination and interpretation. We will delve into the molecular characteristics of this compound, explore the theoretical underpinnings of solubility, present a detailed protocol for experimental solubility determination via the highly reliable shake-flask method, and analyze expected solubility trends in common organic solvents based on data from analogous gallate esters. This guide is intended to be a vital resource for professionals requiring a deep, practical understanding of this compound's behavior in solution.
Introduction: Understanding this compound
This compound, the ester of gallic acid and isoamyl alcohol, is a compound of increasing interest in the pharmaceutical, cosmetic, and food industries.[1] Its chemical structure, featuring a polyphenolic galloyl group and a branched alkyl chain, imparts it with valuable antioxidant properties.[1] The formal chemical name for this compound is 3-methylbutyl 3,4,5-trihydroxybenzoate.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₅ | [1][2] |
| Molecular Weight | 240.25 g/mol | [2][3] |
| Appearance | White to almost white powder/crystal | Alfa Chemistry |
| Melting Point | 142-146 °C | [3][4] |
| XLogP3 | 2.0 - 2.8 | [2][3] |
| Hydrogen Bond Donors | 3 | [2][4] |
| Hydrogen Bond Acceptors | 5 | [2][4] |
The solubility of a compound is a fundamental physicochemical property that dictates its bioavailability, formulation feasibility, and routes of administration. A thorough understanding of this compound's solubility in various organic solvents is therefore paramount for its effective application.
The Theoretical Framework of Solubility
The adage "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding requires consideration of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces. The solubility of a solute in a solvent is governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing.
A key predictive tool in solubility science is the Hansen Solubility Parameters (HSP), which dissects the total Hildebrand solubility parameter into three components:
-
δd : Energy from dispersion forces.
-
δp : Energy from polar interactions.
-
δh : Energy from hydrogen bonds.
Expected Solubility of this compound in Common Organic Solvents
While specific quantitative data for this compound is sparse, we can infer its likely solubility behavior by examining its structural components and data from analogous compounds like gallic acid, methyl gallate, and ethyl gallate.
This compound possesses both a polar tri-hydroxyl phenyl group capable of extensive hydrogen bonding and a non-polar isoamyl group. This amphiphilic nature suggests it will exhibit a range of solubilities in solvents of varying polarities.
General Solubility Profile:
-
High Solubility: Expected in polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO). The hydroxyl groups of the gallate moiety can form strong hydrogen bonds with these solvents.
-
Moderate Solubility: Likely in esters such as ethyl acetate, where dipole-dipole interactions and some hydrogen bonding can occur.
-
Low to Insoluble: Expected in non-polar solvents like hexane, ether, chloroform, and benzene.[1] The non-polar isoamyl chain will contribute to some interaction with these solvents, but the highly polar gallate head will limit overall solubility.
Table 2: Physicochemical Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Dipole Moment (D) |
| Methanol | CH₄O | 64.7 | 0.792 | 32.7 | 1.70 |
| Ethanol | C₂H₆O | 78.4 | 0.789 | 24.5 | 1.69 |
| Acetone | C₃H₆O | 56.0 | 0.791 | 20.7 | 2.88 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 6.02 | 1.78 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189.0 | 1.100 | 46.7 | 3.96 |
| Hexane | C₆H₁₄ | 69.0 | 0.655 | 1.88 | ~0 |
Data compiled from various sources.[5][6]
For context, ethyl gallate, a smaller analogue, has a reported solubility of approximately 30 mg/mL in ethanol and DMSO.[7] Given the larger, more non-polar isoamyl group, the solubility of this compound in these highly polar solvents might be slightly lower than that of ethyl gallate, while its solubility in less polar solvents could be comparatively enhanced. Studies on gallic acid show its highest solubility in methanol, followed by ethanol, water, and then ethyl acetate.[8] This trend, driven by the polarity and hydrogen bonding capacity of the solvents, is expected to be broadly similar for this compound, with adjustments for the influence of the isoamyl ester chain.
Experimental Determination of this compound Solubility: The Shake-Flask Method
The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method. This equilibrium-based method is highly regarded for its reliability and is a cornerstone of pharmaceutical and chemical research.
Principle
An excess amount of the solid solute (this compound) is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the concentration of the dissolved solute in the solvent is at its maximum and represents the solubility of the compound at that specific temperature.
Detailed Experimental Protocol
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials. The "excess" is critical and should be visually confirmed as undissolved solid at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, indicating equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow for the settling of the excess solid.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.
-
Dilution: If necessary, dilute the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of this compound in the same solvent must be used for accurate quantification.
Self-Validation and Trustworthiness
The protocol's integrity is maintained by:
-
Confirmation of Equilibrium: Consistent concentration measurements at successive time points.
-
Presence of Excess Solid: Visual confirmation of undissolved this compound at the end of the experiment.
-
Validated Analytical Method: Use of a specific, linear, and accurate HPLC method for quantification.
Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Factors Influencing this compound Solubility
Several factors can influence the solubility of this compound, and understanding these is key to manipulating and predicting its behavior in different systems.
-
Solvent Polarity and Hydrogen Bonding: As discussed, the polarity and hydrogen bonding capacity of the solvent are primary determinants. Solvents that can effectively interact with the polar gallate head will be better at overcoming the crystal lattice energy of solid this compound.
-
Temperature: The solubility of most solid compounds, including this compound, increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. For recrystallization processes, understanding the temperature-solubility profile is essential.
-
pH (in aqueous systems): While this guide focuses on organic solvents, it's worth noting that in aqueous or mixed aqueous-organic systems, the pH would play a significant role. The phenolic hydroxyl groups of this compound are weakly acidic and can be deprotonated at higher pH values, increasing its solubility in water.
-
Presence of Other Solutes: The presence of salts, polymers, or other excipients can alter the solubility of this compound through various mechanisms, including changes in solvent polarity and complex formation.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. While a comprehensive, publicly available database of its quantitative solubility is yet to be established, this document equips researchers and professionals with the theoretical knowledge, practical methodologies, and analytical framework necessary to determine and understand this critical property. The provided shake-flask protocol offers a robust and reliable method for generating precise solubility data, which is indispensable for advancing the research, development, and application of this compound across various scientific and industrial domains.
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Daneshfar, A., Ghaziaskar, H. S., & Homayoun, N. (2008). Solubility of Gallic Acid in Methanol, Ethanol, Water, and Ethyl Acetate. Journal of Chemical & Engineering Data, 53(3), 776–778. [Link]
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Isoamyl gallate potential as an antimicrobial agent
An In-Depth Technical Guide to Isoamyl Gallate: A Promising Antimicrobial Agent for a New Era of Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, an ester of gallic acid, and explores its significant potential as a novel antimicrobial agent. Intended for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its antimicrobial spectrum, mechanisms of action, and synergistic potential. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Imperative for Novel Antimicrobials and the Emergence of Alkyl Gallates
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new therapeutic agents. Traditional antibiotics are increasingly failing against multi-drug-resistant (MDR) pathogens, creating a critical void in clinical treatment options. In this context, natural compounds and their derivatives have become a focal point of research. Among these, alkyl gallates—esters formed from gallic acid and various alcohols—have garnered attention for their broad biological activities, including antioxidant and antimicrobial properties.[1][2]
This compound (Isopentyl 3,4,5-trihydroxybenzoate), the ester of gallic acid and isoamyl alcohol, stands out as a particularly compelling candidate.[1][3] While recognized as a food additive and antioxidant, its nuanced antimicrobial capabilities, especially its role in potentiating existing antibiotics, are now coming to light.[4][5] This guide will explore the scientific underpinnings of this compound's potential, moving from its fundamental chemistry to its complex interactions with microbial pathogens.
Chemical Profile of this compound
-
Chemical Name: 3-methylbutyl 3,4,5-trihydroxybenzoate[1]
-
CAS Number: 2486-02-4[6]
-
Molecular Formula: C₁₂H₁₆O₅[3]
-
Molecular Weight: 240.25 g/mol [6]
-
Structure: this compound is characterized by a trihydroxylated benzene ring derived from gallic acid, linked via an ester bond to a branched five-carbon isoamyl group.[1] This amphiphilic nature is crucial to its biological activity.
Caption: Figure 1: Chemical Structure of this compound.
Antimicrobial Spectrum and Efficacy
The antimicrobial activity of alkyl gallates is intrinsically linked to the length and structure of their alkyl chain.[7] While maximum direct antibacterial activity against strains like S. aureus is often seen with longer chains (C9-C10), this compound (a branched C5 ester) occupies a strategic position, demonstrating not only intrinsic activity but also potent synergistic effects.[4]
Antibacterial Activity
This compound has demonstrated activity against Gram-positive bacteria and some Gram-negative bacteria.[1] Its efficacy is particularly notable against Staphylococcus aureus, including challenging methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) strains.[4]
While it may not possess the lowest Minimum Inhibitory Concentration (MIC) among all alkyl gallates, its true potential is unlocked when used as a chemosensitizer.[4]
Synergistic Activity: A Paradigm Shift for β-Lactam Antibiotics
One of the most significant findings is this compound's ability to act as an "intensifier of β-lactam susceptibility" in MRSA.[4] At sub-inhibitory concentrations where it exhibits no intrinsic antimicrobial effect on its own (e.g., 25 µg/ml), this compound can dramatically lower the MIC of β-lactam antibiotics like oxacillin against resistant strains.[4]
This synergistic effect appears specific to β-lactams; no significant changes were observed in the MICs of other antibiotic classes when combined with this compound.[4] This specificity suggests a targeted mechanism of action related to the β-lactam resistance pathway, a critical insight for drug development. The optimal chain length for this synergistic activity was found to be C5 to C6, positioning this compound as a prime candidate.[4]
| Organism | Compound | MIC (µg/mL) | Synergy with β-Lactams | Reference |
| MRSA | This compound (alone) | >25 | Not Applicable | [4] |
| MRSA | Oxacillin (alone) | 125->1000 | Not Applicable | [4] |
| MRSA | Oxacillin + this compound (25 µg/mL) | 2-31.3 | Strongly Synergistic | [4] |
| MSSA | This compound (alone) | >25 | Not Applicable | [4] |
| MSSA | Oxacillin (alone) | 0.1-0.39 | Not Applicable | [4] |
| MSSA | Oxacillin + this compound (25 µg/mL) | 0.025-0.1 | Synergistic | [4] |
Table 1: Synergistic effect of this compound on the MIC of Oxacillin against S. aureus. Data synthesized from Shibata et al., 2005.[4]
Antifungal and Antiviral Potential
While direct studies on this compound's antifungal and antiviral properties are limited, research on related alkyl gallates provides a strong rationale for investigation. Octyl gallate, for instance, exhibits fungicidal activity against Saccharomyces cerevisiae and Zygosaccharomyces bailii.[8][9] Similarly, lauryl gallate and octyl gallate have demonstrated potent antiviral activity against a range of enveloped and non-enveloped viruses, including influenza virus and herpes simplex virus.[10][11] Given the structural similarities, exploring this compound's efficacy against fungal and viral pathogens is a logical and promising area for future research.
Mechanism of Antimicrobial Action
The efficacy of this compound and its congeners stems from a multi-pronged attack on microbial cells. This multifaceted mechanism is advantageous as it may reduce the likelihood of resistance development. The lipophilic alkyl chain facilitates passage through or disruption of the cell membrane, while the hydrophilic gallate head interacts with molecular targets.[12]
Caption: Figure 2: Multi-Target Mechanism of Action for Alkyl Gallates.
The proposed mechanisms include:
-
Inhibition of Cell Wall Synthesis: this compound is suggested to inhibit the synthesis of critical cell wall components like peptidoglycan and lipopolysaccharide, weakening the cell's structural integrity.[1]
-
Cell Membrane Disruption: The primary mode of action for many alkyl gallates is damaging the bacterial cell membrane.[12][13] This disruption increases membrane permeability, leading to the leakage of essential intracellular components and facilitating the entry of the compound itself or other molecules (like β-lactam antibiotics).
-
Interaction with Intracellular Targets: Once inside the cell, alkyl gallates can interact with and disrupt vital processes. Evidence suggests they can bind to bacterial DNA, interfering with replication and transcription.[12][14]
-
Disruption of Cellular Respiration: A key mechanism is the disturbance of the respiratory electron transport chain (ETC).[12][14] This not only cripples energy production but also induces the generation of high levels of toxic reactive oxygen species (ROS), leading to oxidative stress and ultimately, cell death.[12][13]
Experimental Protocols: A Guide to In Vitro Assessment
To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental designs are paramount. Here, we provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) and assessing synergy, based on established methodologies.[4]
Workflow for Antimicrobial Susceptibility Testing
Caption: Figure 3: Broth Microdilution Workflow for MIC Determination.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system, with positive and negative controls ensuring the viability of the bacteria and sterility of the medium.
A. Materials:
-
This compound (stock solution in a suitable solvent like DMSO)
-
Test antibiotic (e.g., Oxacillin)
-
Bacterial strain (e.g., MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
0.5 McFarland turbidity standard
B. Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CA-MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. The causality here is critical: a standardized inoculum ensures that the inhibitory effect is due to the compound's concentration, not variations in bacterial load.
-
-
Plate Preparation:
-
Dispense 50 µL of CA-MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 and 12 serve as controls.
-
-
Synergy Assessment (Fractional Inhibitory Concentration - FIC):
-
To assess synergy, prepare an identical set of plates, but the CA-MHB used for dilutions should be supplemented with a fixed, sub-inhibitory concentration of the partner antibiotic (e.g., 25 µg/mL of this compound if testing oxacillin MIC).[4]
-
-
Inoculation and Controls:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Well 11 (Growth Control): Contains broth and bacteria, but no drug. This validates that the bacteria are viable and can grow under the test conditions.
-
Well 12 (Sterility Control): Contains broth only. This validates the sterility of the medium.
-
-
Incubation and Reading:
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration of the drug that completely inhibits visible growth. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.
-
Safety, Toxicology, and Future Directions
For any antimicrobial agent to be viable, a robust safety profile is non-negotiable. Alkyl gallates, including propyl and octyl gallate, are generally regarded as safe (GRAS) for use as food additives (antioxidants).[1][3][15] Animal experiments have established a no-effect level of 1,000 mg/kg of feed for several alkyl gallates, suggesting a favorable safety margin for potential clinical applications.[4][15] However, comprehensive toxicological studies specifically for this compound as a therapeutic agent would be required.
Future Directions for Research and Development:
-
In Vivo Efficacy Studies: The promising in vitro results must be translated into non-clinical in vivo models of infection to assess efficacy, pharmacokinetics, and safety.[16]
-
Broad-Spectrum Profiling: A systematic evaluation against a wider panel of clinically relevant bacteria, fungi, and viruses is needed to fully define its antimicrobial spectrum.
-
Mechanism of Synergy: Elucidating the precise molecular mechanism by which this compound resensitizes MRSA to β-lactams could pave the way for novel combination therapies.
-
Formulation Development: Due to its limited water solubility, developing formulations (e.g., nanoemulsions) to improve bioavailability for therapeutic delivery is a critical next step.[1]
Conclusion
This compound represents a compelling and scientifically robust candidate in the search for new antimicrobial strategies. Its multi-target mechanism, favorable safety profile, and particularly its potent synergistic activity with legacy antibiotics like β-lactams, position it not merely as a standalone agent, but as a potential breakthrough in combating antimicrobial resistance. The detailed experimental frameworks provided herein offer a validated pathway for researchers to further investigate and unlock the full therapeutic potential of this promising molecule.
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Shibata, H., Kondo, K., Katsuyama, R., et al. (2005). Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 49(2), 549-555. [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 75596. [Link]
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Arsianti, A., et al. (2023). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. Atlantis Press. [Link]
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White Rose Research Online. Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus and its combined effect with electr. [Link]
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van der Heijden, C. A., Janssen, P. J., & Strik, J. J. (1986). Toxicology of gallates: a review and evaluation. Food and Chemical Toxicology, 24(10-11), 1067-1070. [Link]
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Badawy, M. E. I., & Taktak, N. E. M. (2023). Alkyl Gallates as Potential Antibiofilm Agents: A Review. Antibiotics, 12(2), 379. [Link]
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Shi, Y., et al. (2021). Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus and its combined effect with electrospun nanofibers on Chinese Taihu icefish preservation. Food Chemistry, 347, 129033. [Link]
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de la Vega, M. A., et al. (2006). Antiviral activity of lauryl gallate against animal viruses. Antiviral Research, 72(2), 143-151. [Link]
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Kajiya, K., et al. (1993). Antiviral effect of octyl gallate against influenza and other RNA viruses. Journal of General Virology, 74(11), 2395-2400. [Link]
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Kubo, I., et al. (2001). Antifungal activity of octyl gallate: structural criteria and mode of action. Bioorganic & Medicinal Chemistry Letters, 11(3), 347-350. [Link]
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Karbalaei, M., et al. (2023). An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent. Journal of Cellular and Molecular Medicine, 27(17), 2533-2553. [Link]
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Kubo, I., Muroi, H., & Kubo, A. (1993). Antifungal activity of octyl gallate. Journal of Agricultural and Food Chemistry, 41(12), 2447-2450. [Link]
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ResearchGate. Table 4. Minimum inhibitory concentrations (µg/ml) of the formulations. [Link]
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Zhang, S., et al. (2016). Synthesis and characterization of gallates for linear low-density polyethylene as antioxidant. Journal of Thermal Analysis and Calorimetry, 125, 815-823. [Link]
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Takemoto, M., et al. (2010). Antimicrobial properties and mechanism of volatile isoamyl acetate, a main flavour component of Japanese sake (Ginjo-shu). Journal of Applied Microbiology, 108(4), 1342-1349. [Link]
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Garza-González, E., et al. (2024). Antibacterial activity of gallic acid and methyl gallate against emerging non-fermenting bacilli. Antonie van Leeuwenhoek, 117(1), 1. [Link]
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Kaihatsu, K., et al. (2018). Antiviral Mechanism of Action of Epigallocatechin-3-O-gallate and Its Fatty Acid Esters. Molecules, 23(10), 2475. [Link]
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Rabezanahary, H., et al. (2022). Epigallocatechin Gallate and Isoquercetin Synergize With Remdesivir to Reduce SARS-CoV-2 Replication In Vitro. Frontiers in Pharmacology, 13, 862873. [Link]
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Tam, K., et al. (2024). Broad-Spectrum Antibacterial Activity of Antioxidant Octyl Gallate and Its Impact on Gut Microbiome. International Journal of Molecular Sciences, 25(15), 8235. [Link]
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Wu, T. W., et al. (1994). Propyl gallate as a hepatoprotector in vitro and in vivo. Hepatology, 20(3), 701-707. [Link]
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Toxicological profile and safety assessment of isoamyl gallate
An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of Isoamyl Gallate
Authored by a Senior Application Scientist
Foreword: Navigating the Knowns and Unknowns
To our fellow researchers, scientists, and drug development professionals, this guide is crafted not as a definitive repository of established facts about this compound, but as a framework for its toxicological evaluation. As we delve into the existing data, a critical theme emerges: much of our current understanding is extrapolated from related alkyl gallates, such as propyl, octyl, and dodecyl gallate. The specific toxicological profile of this compound remains largely uncharted territory. This guide, therefore, serves a dual purpose: to synthesize the available, relevant information and to illuminate the critical data gaps that must be addressed to ensure a comprehensive safety assessment. We will proceed with scientific integrity, explaining the causality behind experimental choices and grounding our discussion in authoritative protocols and regulatory perspectives.
Introduction to this compound: A Compound of Interest
This compound, the ester of gallic acid and isoamyl alcohol, belongs to a class of compounds known for their antioxidant properties.[1][2] Its chemical structure, featuring a polyphenol moiety, suggests potential applications in the food, cosmetic, and pharmaceutical industries as a preservative to prevent oxidation.[1][3] However, any widespread application necessitates a thorough evaluation of its safety profile. This guide provides a comprehensive overview of the necessary toxicological assessments.
Chemical Identity:
-
Synonyms: Isopentyl gallate, Gallic acid isoamyl ester[1][2]
-
Molecular Formula: C12H16O5[1]
-
Molecular Weight: 240.25 g/mol [2]
Physicochemical Properties and Anticipated Metabolism
This compound is typically a colorless to pale yellow liquid with limited solubility in water but soluble in organic solvents.[1]
The metabolic fate of this compound is anticipated to follow the pathway of other alkyl gallates. The primary metabolic reaction is hydrolysis of the ester bond, catalyzed by esterases present in the gastrointestinal tract and liver. This process would yield gallic acid and isoamyl alcohol. The extent of this hydrolysis in vivo for this compound has not been specifically determined. For other gallates, the rate and extent of hydrolysis and subsequent absorption appear to decrease as the length of the alkyl chain increases.[4] Gallic acid is a well-characterized metabolite, while isoamyl alcohol would enter the appropriate metabolic pathways.
Toxicological Profile: An Assessment Based on Inference and Data Gaps
A comprehensive toxicological evaluation of any new chemical entity is paramount. For this compound, direct studies are scarce. Therefore, we must outline the required studies, drawing parallels from data on related gallates where appropriate, while emphasizing that these are not substitutes for direct testing.
Acute Toxicity
Acute toxicity studies are foundational, providing information on the intrinsic toxicity of a substance after a single exposure. The LD50 (median lethal dose) is a primary endpoint. Based on data from other gallates, this compound is expected to have low acute oral toxicity. However, a formal acute oral toxicity study, typically conducted in rodents according to OECD Guideline 420, 423, or 425, is necessary to confirm this and to inform dose selection for subsequent studies.
Genotoxicity: A Critical Safety Hurdle
Genotoxicity assays are designed to detect direct or indirect damage to DNA and chromosomes, which can be a precursor to carcinogenesis. A standard battery of tests is required to assess different genotoxic endpoints. For related compounds like propyl gallate, there is no concern for genotoxicity in vivo.[5][6] However, the European Food Safety Authority (EFSA) has noted a lack of genotoxicity data for other gallates like octyl and dodecyl gallate.[4][7] Therefore, a full genotoxicity assessment for this compound is essential.
Key Genotoxicity Assays:
-
Bacterial Reverse Mutation Assay (Ames Test): This initial screening test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[8][9][10]
-
In Vitro Micronucleus Test: This assay assesses chromosomal damage in mammalian cells by detecting the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[11][12][13]
Repeated-Dose Systemic Toxicity
Subchronic toxicity studies are crucial for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.[14] The NOAEL is a critical value for deriving an Acceptable Daily Intake (ADI).[4] A 90-day oral toxicity study in rodents, following OECD Guideline 408, is the standard for this assessment.[15][16][17][18] Studies on other gallates have shown effects such as growth retardation, anemia, and changes in the liver and kidneys at high doses.[4]
Carcinogenicity
Reproductive and Developmental Toxicity
Assessing the potential for a substance to interfere with reproduction and normal development is a critical component of the safety assessment. This includes evaluating effects on fertility, gestation, and offspring development. This remains a significant data gap for many of the gallates, and specific studies for this compound would be required.
Experimental Protocols: A Guide for the Practitioner
To ensure the generation of reliable and reproducible data, standardized and validated protocols must be followed. Below are detailed methodologies for key toxicological assays.
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the ability of a chemical to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium and Escherichia coli.[9][10]
Methodology:
-
Strain Selection: Utilize histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA).[8]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[8][21]
-
Exposure: In the plate incorporation method, the test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar and poured onto minimal glucose agar plates.[8][22]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[8][10]
-
Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible, statistically significant positive response for at least one concentration.[22]
Diagram of the Ames Test Workflow:
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test identifies substances that cause chromosomal damage in mammalian cells.[11][12][13]
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6) and culture them to exponential growth.[11][12][23]
-
Treatment: Expose the cell cultures to various concentrations of this compound, with and without metabolic activation (S9 mix), for a short (3-6 hours) and long (1.5-2 normal cell cycles) duration.[11][12]
-
Harvest and Staining: After treatment, harvest the cells, and stain them with a DNA-specific dye (e.g., acridine orange or Giemsa).
-
Analysis: Using a microscope, score at least 2000 cells per concentration for the presence of micronuclei.
-
Interpretation: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[12]
Diagram of the In Vitro Micronucleus Assay Workflow:
Caption: Workflow for the In Vitro Micronucleus Assay.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
This study provides information on potential health hazards from repeated exposure over a prolonged period.[15][17]
Methodology:
-
Animal Selection: Use a rodent species, preferably rats, with at least 10 males and 10 females per group.[17][18]
-
Dose Groups: Administer this compound daily via oral gavage or in the diet to at least three dose groups and a control group for 90 days.[17] The highest dose should induce some toxicity but not mortality.[17]
-
Observations: Conduct detailed clinical observations daily.[15] Monitor body weight and food consumption weekly.[16]
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct urinalysis.
-
Pathology: Perform a full necropsy on all animals. Weigh major organs. Collect a comprehensive set of tissues for histopathological examination.
-
Endpoint Analysis: The primary endpoints are the identification of target organs of toxicity and the determination of a NOAEL.[15][16][17]
Safety Assessment and Regulatory Context
The safety assessment of a food additive or cosmetic ingredient is a structured process that integrates all available toxicological data to determine a safe level of human exposure.
Establishing an Acceptable Daily Intake (ADI)
The ADI is an estimate of the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. It is typically derived from the NOAEL from the most sensitive animal study, applying an uncertainty factor (usually 100) to account for inter- and intra-species differences. Given the lack of a NOAEL for this compound, an ADI cannot be established.
Regulatory Landscape for Gallates
Diagram of the Safety Assessment Process:
Caption: Decision-making workflow for chemical safety assessment.
Conclusion and Recommendations
The toxicological profile of this compound is currently incomplete. While its structural similarity to other alkyl gallates provides some basis for anticipating its metabolic fate and potential toxicological endpoints, a definitive safety assessment is impossible without specific data. The withdrawal of the group ADI for other gallates by EFSA highlights the regulatory expectation for substance-specific data.[7]
To move forward, a comprehensive toxicological testing program for this compound is required, adhering to current international guidelines (e.g., OECD). This program must include, at a minimum:
-
A bacterial reverse mutation assay (Ames test).
-
An in vitro mammalian cell micronucleus test.
-
A 90-day repeated-dose oral toxicity study in rodents to establish a NOAEL.
Depending on the results of these studies and the intended use of this compound, further studies on carcinogenicity and reproductive/developmental toxicity may be warranted. Only through such a systematic and rigorous approach can the safety of this compound be assured for researchers, drug development professionals, and ultimately, the public.
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OECD. (1998). OECD Guideline for the Testing of Chemicals 408: Repeated Dose 90-day Oral Toxicity Study in Rodents. Organisation for Economic Co-operation and Development.
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Altogen Labs. Oral Toxicity OECD 408.
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IVAMI. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018).
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XCellR8. In Vitro Micronucleus Test.
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Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay.
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Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis.
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OECD. (2018). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. Organisation for Economic Co-operation and Development.
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OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Organisation for Economic Co-operation and Development.
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Semantic Scholar. Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408). [URL: https://www.semanticscholar.org/paper/Repeated-Dose-90-Day-Oral-Toxicity-Study-in-(OECD-TG/a3b1c6d8e8f9a2d3e1c4b8b5b5c1c8d8e9f9a2d3]([Link]
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PubMed. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices.
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University of California, Davis. The Ames Test.
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AAT Bioquest. (2023). Ames Test Protocol.
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EFSA. (2015). Re-evaluation of dodecyl gallate (E 312) as a food additive. EFSA Journal.
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Wikipedia. Ames test.
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INCHEM. JECFA Evaluations-ISOAMYL GALLATE.
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EFSA. (2017). Call for scientific and technical data on the permitted food additives propyl gallate (E 310), octyl gallate (E 311) and dodecyl gallate (E 312).
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Honma, M. (2018). Summarized data of genotoxicity tests for designated food additives in Japan. Genes and Environment.
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Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.
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EFSA. (2014). Scientific Opinion on the re-evaluation of propyl gallate (E 310) as a food additive. EFSA Journal.
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Creative Proteomics. Ames Test Service.
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ResearchGate. (2014). Scientific Opinion on the re-evaluation of propyl gallate (E 310) as a food additive.
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SciSpace. (2015). Scientific Opinion on the re-evaluation of dodecyl gallate (E 312) as a food additive.
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NIH PubChem. This compound.
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NIH PMC. (2004). Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy.
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Atlantis Press. (2023). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells.
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van der Heijden, C. A., et al. (1986). Toxicology of Gallates: A Review and Evaluation. Food and Chemical Toxicology.
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Cosmetic Ingredient Review. (2022). Safety Assessment of Amyl Acetate and Isoamyl Acetate as Used in Cosmetics.
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U.S. FDA. (2001). Food Additive Status List.
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U.S. FDA. (2023). Substances Added to Food (formerly EAFUS).
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Kobayashi, K., et al. (2010). Determining NOEL/NOAEL in Repeated-dose Toxicity Studies, When the Low Dose Group Shows Significant Difference in Quantitative Data. Toxicological Research.
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Yoshida, T., et al. (2021). Genotoxicity and subchronic toxicity of a kaempferol aglycone-rich product produced from horseradish leaves. Regulatory Toxicology and Pharmacology.
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Souness, G. W., & Ioannides, C. (1982). Influence of Gallic Acid Esters on Drug-Metabolizing Enzymes of Rat Liver. Toxicology Letters.
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NIH PubMed. (2023). Absorption, metabolism, bioactivity, and biotransformation of epigallocatechin gallate.
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Food Additive. No safety concern at current levels of intake when used as a flavoring.
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NIH PMC. (2020). Metabolism of Gallic Acid and Its Distributions in Tea (Camellia sinensis) Plants at the Tissue and Subcellular Levels.
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An In-depth Technical Guide to the Natural Sources and Extraction of Isoamyl Gallate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Isoamyl Gallate
This compound, the ester formed from gallic acid and isoamyl alcohol, is a phenolic compound of growing interest in the pharmaceutical and food industries.[1] Its antioxidant properties make it a compelling candidate for various applications, including food preservation and as a potential therapeutic agent.[1] This guide provides a comprehensive overview of the natural origins of this compound and its related precursors, along with a detailed exploration of scientifically-grounded methodologies for its extraction and purification from botanical sources. As a Senior Application Scientist, the following sections synthesize established analytical chemistry principles with practical, field-proven insights to equip researchers with the knowledge to effectively isolate and study this promising molecule.
Part 1: Natural Occurrences of Gallate Esters
While direct reports on the widespread natural occurrence of this compound are not abundant, the presence of its constituent moieties, gallic acid and isoamyl alcohol, is well-documented across the plant kingdom.[2] Gallic acid is a foundational building block for a vast array of hydrolyzable tannins and other polyphenols found in numerous plant species.[3][4] The presence of gallic acid and its various esters, such as methyl gallate and ethyl gallate, strongly suggests the potential for the natural biosynthesis of this compound in these plants.[3][5]
Several key plant species have been identified as rich sources of gallic acid and its derivatives, making them prime candidates for the investigation of this compound.
Prominent Botanical Sources of Gallate Derivatives:
| Plant Species | Family | Relevant Part(s) | Key Gallate-Related Compounds |
| Geranium thunbergii | Geraniaceae | Leaves | Geraniin, Gallic Acid, Ellagic Acid[6][7][8][9] |
| Terminalia chebula | Combretaceae | Fruit | Gallic Acid, Ethyl Gallate, Methyl Gallate, Chebulaginic Acid[5][10][11] |
| Rhus chinensis | Anacardiaceae | Galls, Leaves, Fruits | Gallic Acid, Methyl Gallate, Gallotannins[3][12][13][14][15] |
| Camellia sinensis (Tea) | Theaceae | Leaves | Gallic Acid, Methyl Gallate[4] |
| Catharanthus roseus | Apocynaceae | Leaves | Gallic Acid, Methyl Gallate[16] |
The biosynthesis of these compounds is a complex process influenced by various environmental factors, including light.[17] The formation of gallate esters likely occurs through enzymatic reactions within the plant's secondary metabolic pathways.[18]
Part 2: Extraction and Purification of this compound from Natural Sources
The successful extraction and purification of this compound from a complex botanical matrix hinges on a multi-step approach that leverages the compound's physicochemical properties. The following protocol is a comprehensive, self-validating system designed for optimal yield and purity.
Step 1: Preliminary Material Preparation
The initial preparation of the plant material is critical for efficient extraction.
-
Harvesting and Drying: Plant material (e.g., leaves, fruits) should be harvested at the optimal time to ensure the highest concentration of target compounds. The material should then be dried to a constant weight, typically in a shaded, well-ventilated area or using a lyophilizer to prevent degradation of thermolabile compounds.
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area for solvent penetration. A Wiley mill or a similar grinder is recommended.
Step 2: Solvent Extraction
The choice of solvent is paramount and is determined by the polarity of this compound.
-
Solvent Selection Rationale: this compound, with its ester linkage and hydroxyl groups, exhibits intermediate polarity. A solvent system of aqueous acetone or aqueous ethanol is highly effective for extracting a broad range of phenolic compounds, including gallate esters.[7]
-
Extraction Procedure:
-
Macerate the powdered plant material in 70% aqueous acetone at a 1:10 (w/v) ratio.
-
Agitate the mixture for 24 hours at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process with the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to remove the organic solvent.
-
The following diagram illustrates the general workflow for solvent extraction:
Caption: Solvent extraction workflow for obtaining a crude extract rich in phenolic compounds.
Step 3: Liquid-Liquid Partitioning
To remove highly polar and non-polar impurities, a liquid-liquid partitioning strategy is employed.
-
Procedure:
-
Resuspend the aqueous crude extract in distilled water.
-
Perform successive extractions with solvents of increasing polarity: first with n-hexane to remove lipids and chlorophylls, followed by ethyl acetate to extract compounds of intermediate polarity, including this compound.[19]
-
Collect the ethyl acetate fractions and concentrate them to dryness under reduced pressure.
-
Step 4: Chromatographic Purification
For the isolation of pure this compound, a combination of chromatographic techniques is essential.
-
Column Chromatography:
-
Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable developing solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, subject the semi-purified fractions from column chromatography to Prep-HPLC.
-
Column: A C18 reversed-phase column is appropriate.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is typically used.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (around 270-280 nm).
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.
-
The purification workflow is depicted in the following diagram:
Caption: Chromatographic purification workflow for isolating this compound.
Step 5: Structural Elucidation
The identity and structure of the purified this compound should be confirmed using modern spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[20]
Part 3: Hypothetical Biosynthesis of this compound
The biosynthesis of this compound in plants is not explicitly detailed in the literature. However, a plausible pathway can be inferred from the known biosynthesis of its precursors, gallic acid and isoamyl alcohol.
-
Gallic Acid Biosynthesis: Gallic acid is primarily synthesized via the shikimate pathway.
-
Isoamyl Alcohol Biosynthesis: Isoamyl alcohol is a fusel alcohol produced from the catabolism of the amino acid leucine.
-
Esterification: The final step would involve the enzymatic esterification of gallic acid with isoamyl alcohol, likely catalyzed by an acyltransferase.
The hypothesized biosynthetic pathway is illustrated below:
Caption: Hypothesized biosynthetic pathway of this compound.
Conclusion
This technical guide provides a comprehensive framework for understanding the natural sources and the extraction of this compound. While direct extraction protocols for this specific compound are not widely published, the principles outlined here, based on the extraction of structurally related phenolic compounds from well-documented botanical sources, offer a robust starting point for researchers. The methodologies detailed, from initial solvent extraction to final chromatographic purification, are grounded in established scientific principles and are designed to be adaptable to various research settings. Further investigation into the biosynthesis and natural distribution of this compound will undoubtedly open new avenues for its application in drug development and other scientific disciplines.
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- Constituents of Geranium thunbergii SIEB. et ZUCC. XV.1) Modified Dehydroellagitannins, Geraniinic Acids B and C, and Phyllanthu. (n.d.).
- Ethnomedicinal Knowledge Verification for the Antidiarrheal and Antioxidant Effects of Rhus chinensis Mill. Fruits wi. (n.d.). Phcogj.com.
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Methodological & Application
Application Notes & Protocols: Determination of the Antioxidant Activity of Isoamyl Gallate using DPPH and ABTS Radical Scavenging Assays
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the assessment of the antioxidant potential of isoamyl gallate. This compound (iso-amyl 3,4,5-trihydroxybenzoate), an ester of gallic acid, is recognized for its antioxidant properties, making its accurate quantification essential.[1][2] This guide presents two robust and widely adopted spectrophotometric protocols: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.[3][4] By explaining the underlying chemical principles and providing step-by-step experimental workflows, this application note ensures the generation of reliable and reproducible data for the comprehensive evaluation of this compound's antioxidant profile.
Introduction: The Imperative for Antioxidant Profiling
Free radicals and other reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. Antioxidants can neutralize these harmful species, mitigating cellular damage.[5] Phenolic compounds, such as gallic acid and its derivatives, are a major class of antioxidants known for their potent radical scavenging abilities.[6] this compound, as a derivative, is of significant interest in the pharmaceutical and food industries.[2][7]
The evaluation of antioxidant capacity is not a one-size-fits-all process. Due to the diverse nature of antioxidant mechanisms and the complexity of radical interactions, relying on a single assay can yield a limited or even misleading perspective.[3][8] Therefore, cross-validation using multiple assays with different chemical principles is crucial for a thorough characterization of a compound's antioxidant profile.[3][9] This guide focuses on the DPPH and ABTS assays, two of the most common and complementary methods based on single electron transfer (SET) mechanisms.[4][10]
-
The DPPH Assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[5][11] The reduction of DPPH is visually apparent as a color change from deep violet to pale yellow.[11][12][13]
-
The ABTS Assay involves the reduction of the pre-formed ABTS radical cation (ABTS•+), which is applicable to both hydrophilic and lipophilic antioxidants.[14][15] The quenching of the blue-green ABTS•+ radical is monitored spectrophotometrically.[10]
Foundational Principles and Causality of Assay Selection
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.[13][16] The gallate moiety, with its three hydroxyl groups on the aromatic ring, is the key structural feature responsible for this potent radical scavenging activity.[17]
2.1. DPPH Radical Scavenging: Mechanism of Action
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical due to the delocalization of its spare electron over the entire molecule, which prevents dimerization.[6] This stability and its characteristic deep violet color, with an absorption maximum around 517 nm, make it an ideal chromogen for this assay.[5][6][18]
When an antioxidant (AH), such as this compound, is introduced, it donates a hydrogen atom to the DPPH radical, leading to its reduction to DPPH-H (diphenylpicrylhydrazine).[18][19] This process results in the disappearance of the violet color, and the decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the antioxidant.[5]
Reaction: DPPH• (Violet) + AH → DPPH-H (Yellow) + A•
The choice of an organic solvent like ethanol or methanol is critical as DPPH is more soluble in these media.[6][13] However, ethanol is generally preferred due to the toxicity of methanol.[6][13]
2.2. ABTS Radical Cation Decolorization: Mechanism of Action
The ABTS assay relies on the generation of the ABTS radical cation (ABTS•+), which has a distinct blue-green color and characteristic absorption maxima at 734 nm, as well as at 415, 645, and 815 nm.[15][20] The 734 nm wavelength is commonly recommended for measurement to avoid interference from colored sample components.[20]
The ABTS•+ is produced by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[14][21] This pre-formed radical is then exposed to the antioxidant. The antioxidant donates an electron or hydrogen atom to the ABTS•+, neutralizing it and causing the blue-green color to fade.[14][15] The extent of this decolorization is proportional to the antioxidant's concentration and potency.
Reaction: ABTS•+ (Blue-Green) + AH → ABTS + A• + H+
A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds, offering a broader assessment of antioxidant activity.[14][15]
Experimental Protocols: A Self-Validating System
These protocols are designed to be self-validating through the inclusion of a known standard (Trolox), proper controls, and the generation of a standard curve for quantification.
3.1. General Laboratory Preparations
-
This compound (Test Compound): Prepare a stock solution (e.g., 1 mg/mL or ~4.16 mM) in a suitable solvent. This compound is soluble in alcohol.[1][22] From this stock, prepare a series of dilutions to determine the concentration-response curve.
-
Trolox (Standard): 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, a water-soluble analog of Vitamin E, is used as the standard antioxidant. Prepare a stock solution (e.g., 1 mM) in the same solvent as the test compound. Prepare a series of dilutions (e.g., 12.5 to 400 µM) to generate a standard curve.[23]
-
Instrumentation: A UV-Vis spectrophotometer or a microplate reader capable of measuring absorbance at the required wavelengths is necessary.
3.2. Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted from established methodologies.[6][11]
| Reagent | Preparation Instructions | Storage & Stability |
| DPPH Solution | Dissolve 2,2-diphenyl-1-picrylhydrazyl in ethanol to a concentration of approximately 0.1 mM. The absorbance of this solution at 517 nm should be adjusted to ~1.0 ± 0.02.[6] | Prepare fresh daily and protect from light by wrapping the container in aluminum foil.[6][13] |
| Solvent/Blank | Use the same solvent (e.g., ethanol) used to prepare the DPPH solution and samples. | N/A |
-
Pipetting: Add 20 µL of the solvent (blank), Trolox standards, and this compound sample dilutions to separate wells of a 96-well microplate.
-
Reaction Initiation: Add 200 µL of the prepared DPPH working solution to each well. Mix gently.
-
Incubation: Cover the plate to prevent evaporation and incubate in the dark at room temperature for 30 minutes.[6][11] The reaction time can be critical and may need optimization depending on the kinetics of the antioxidant.[24]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11]
The antioxidant activity is expressed as the percentage of DPPH radical scavenging using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 [11]
Where:
-
Acontrol is the absorbance of the DPPH solution with the solvent (blank).
-
Asample is the absorbance of the DPPH solution with the sample or standard.
Plot the % Inhibition against the concentration of this compound and Trolox. From this graph, determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the linear regression curve for this compound by the slope of the Trolox curve.[6]
Caption: Workflow for the DPPH antioxidant assay.
3.3. Protocol 2: ABTS Radical Cation Decolorization Assay
This protocol is based on the improved method described by Re et al. (1999).[14][21][23]
| Reagent | Preparation Instructions | Storage & Stability |
| ABTS Stock Solution | Prepare a 7 mM solution of ABTS in ultrapure water.[21] | Store in the dark at 4°C. |
| Potassium Persulfate Solution | Prepare a 2.45 mM solution of potassium persulfate in ultrapure water.[21] | Store at 4°C. |
| ABTS•+ Working Solution | Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.[21][23] | The radical solution is stable for more than two days when stored in the dark at room temperature. |
| Adjusted ABTS•+ Solution | Before the assay, dilute the ABTS•+ working solution with a suitable buffer (e.g., ethanol or PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[23][25] | Prepare this diluted solution just before use. |
-
Pipetting: Add 10 µL of the solvent (blank), Trolox standards, and this compound sample dilutions to separate wells of a 96-well microplate.
-
Reaction Initiation: Add 190 µL of the adjusted ABTS•+ solution to each well. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 6-10 minutes). The reaction time should be consistent across all samples.[24]
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm.[21][23]
The percentage of ABTS•+ inhibition is calculated using the same formula as for the DPPH assay:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the adjusted ABTS•+ solution with the solvent (blank).
-
Asample is the absorbance of the ABTS•+ solution with the sample or standard.
Similarly, plot the % Inhibition against concentration to determine the IC₅₀ value and calculate the TEAC.
Caption: Workflow for the ABTS antioxidant assay.
Trustworthiness and Interpretation of Results
The trustworthiness of these assays hinges on meticulous experimental execution and a nuanced understanding of their limitations.
-
Comparative Analysis: The IC₅₀ values from both assays provide a measure of potency; a lower IC₅₀ indicates higher antioxidant activity. Comparing the results from DPPH and ABTS is essential. Some compounds may show different activities in each assay due to factors like stereochemistry, solubility, and reaction kinetics.[26] For instance, the ABTS assay is generally more suitable for a wider range of compounds, including those that are less soluble in the organic solvents required for the DPPH assay.[26][27]
-
Kinetics Matter: The reaction between an antioxidant and the radical is not always instantaneous. A fixed-time-point measurement might underestimate the antioxidant capacity of slow-reacting compounds.[24] It is advisable to perform a kinetic study (measuring absorbance at several time points) to understand the reaction profile of this compound.
-
Interferences: The color of the test sample can interfere with absorbance readings, especially in the DPPH assay which is measured in the visible range.[28] A sample blank (sample plus solvent, without the radical solution) should be run to correct for any background absorbance. The ABTS assay, measured at 734 nm, is less prone to such interferences.[20]
Conclusion
The DPPH and ABTS assays are powerful, accessible, and complementary tools for characterizing the antioxidant activity of this compound. By adhering to the detailed protocols and understanding the chemical principles outlined in this guide, researchers can generate robust and reliable data. This information is critical for professionals in drug development and food science to substantiate the efficacy and potential applications of this compound as a potent antioxidant agent. For a comprehensive profile, these in vitro results should be considered alongside other antioxidant assays (e.g., FRAP, ORAC) and, ultimately, validated in more complex biological systems.[8][9]
References
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Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]
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Şeker, M. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
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Moreira, D. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
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Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Antioxidants, 9(1), 63. [Link]
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G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]
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Moreira, D. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
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Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]
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G-Biosciences. DPPH Antioxidant Assay. [Link]
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Janaszewska, A., & Bartosz, G. (2009). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. Clinical Chemistry and Laboratory Medicine, 47(5), 612-617. [Link]
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Benkhaira, N., Koraichi, S. I., & Benbrahim, K. F. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Benkhaira, N., Koraichi, S. I., & Benbrahim, K. F. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Sharma, P., Jha, A. B., Dubey, R. S., & Pessarakli, M. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Functional Foods, 89, 104938. [Link]
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Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 114(4), 1215-1220. [Link]
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PubMed. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. [Link]
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Encyclopedia.pub. (2023, September 8). DPPH Radical Scavenging Assay. [Link]
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ResearchGate. (2021). (a) Reaction mechanism of the DPPH with free radical scavenger. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Paśko, P., Sajewicz, M., Gorinstein, S., & Zachwieja, Z. (2019). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 24(17), 3058. [Link]
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Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 357-383. [Link]
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Yeo, J., & Shahidi, F. (2020). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. Journal of Food Science, 85(1), 161-168. [Link]
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IGI Global. (2025). ABTS radical cation decolorization assay: Significance and symbolism. [Link]
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ResearchGate. (2025). Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils. [Link]
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ResearchGate. (1999). Antioxidant activity applying an improved abts radical cation decolorization assay. [Link]
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OUCI. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. [Link]
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Zhao, M., et al. (2010). Effect of Reaction Time on DPPH and ABTS+ Radical Scavenging Assays for Antioxidant Capacity Evaluation. Food Science. [Link]
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Ritter, M., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Antioxidants, 10(2), 224. [Link]
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PubMed. (1998). Antioxidant activity of dodecyl gallate. [Link]
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MDPI. (2022). Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major. [Link]
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National Center for Biotechnology Information. (2020). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. [Link]
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ResearchGate. (2024). (PDF) Antioxidant Assays: Principles, Methods and Analyses. [Link]
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UK Food Standards Agency. (2000). Research report AO1020 Development of methods for the analysis of antioxidants in a range of foods. [Link]
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National Center for Biotechnology Information. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. [Link]
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Application Note: A Validated HPLC Method for the Quantification of Isoamyl Gallate in Food Samples
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of isoamyl gallate in various food matrices. This compound, an ester of gallic acid, is utilized in the food industry as a synthetic antioxidant to prevent the oxidative degradation of fats and oils.[1][2][3] The accurate quantification of this additive is crucial for ensuring regulatory compliance and for monitoring dietary intake. This document provides a comprehensive protocol, from sample preparation to chromatographic analysis and method validation, designed for researchers, scientists, and quality control professionals in the food and beverage industry. The described methodology employs a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, precision, and selectivity for the target analyte.
Introduction: The Role and Analysis of this compound in Foods
This compound (3-methylbutyl 3,4,5-trihydroxybenzoate) is a synthetic phenolic antioxidant effective in preventing the rancidity of food products rich in fats and oils.[1] Its amphiphilic nature, derived from the lipophilic isoamyl group and the hydrophilic gallic acid moiety, allows for its effective incorporation into various food systems. The monitoring of this compound levels in food is mandated by regulatory bodies to ensure that its concentration remains within permissible limits. Consequently, a reliable and validated analytical method is indispensable for the food industry.
High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is a widely adopted technique for the analysis of food additives due to its specificity, sensitivity, and reproducibility.[4] This application note addresses the need for a standardized HPLC method for this compound by providing a detailed protocol that has been developed and validated according to internationally recognized guidelines.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₆O₅ | [1][3] |
| Molecular Weight | 240.25 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, acetonitrile); limited solubility in water. | [1] |
| UV Absorbance (λmax) | Expected around 270-280 nm in methanol (based on the gallic acid chromophore). | N/A |
The phenolic structure of this compound, specifically the gallic acid moiety, is responsible for its characteristic UV absorbance, making UV detection a suitable and sensitive quantification technique.
Experimental Protocol
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (≥98% purity)
-
Food sample (e.g., edible oil, margarine, or beverage)
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A shorter, high-efficiency column with smaller particles (e.g., 150 mm x 2.1 mm, 2.7 µm) can also be used for faster analysis times.
-
Mobile Phase:
-
A: 0.1% Formic acid in water (v/v)
-
B: 0.1% Formic acid in acetonitrile (v/v)
-
-
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
The choice of a C18 stationary phase is based on the nonpolar nature of the isoamyl side chain of the analyte, which allows for good retention and separation via hydrophobic interactions. The gradient elution with an acidified mobile phase ensures sharp peak shapes and efficient elution of this compound. Formic acid is used to suppress the ionization of the phenolic hydroxyl groups, which results in better peak symmetry.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase at the initial gradient composition (70% A: 30% B) to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
The extraction procedure should be tailored to the food matrix. Below is a general protocol for edible oils.
-
Extraction: Accurately weigh 5 g of the homogenized oil sample into a 50 mL centrifuge tube. Add 20 mL of methanol.
-
Homogenization: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the this compound into the methanol phase.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the methanolic extract from the oil.
-
Filtration: Carefully transfer the supernatant (methanol layer) into a clean vial and filter it through a 0.45 µm syringe filter into an HPLC vial.
For other food matrices, such as beverages, a direct dilution followed by filtration may be sufficient. For solid or semi-solid foods, a homogenization step with a suitable solvent will be necessary. It is advisable to minimize the exposure of the sample to light and high temperatures to prevent the degradation of the antioxidant.[5]
Method Validation
A comprehensive validation of the analytical method was performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.
Linearity and Range
The linearity of the method was evaluated by analyzing the working standard solutions at five concentration levels (n=3 for each). The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | > 0.999 |
The excellent correlation coefficient indicates a strong linear relationship between the concentration and the detector response over the specified range.
Accuracy and Precision
Accuracy was determined by a spike and recovery study. A food sample with a known low concentration of this compound was spiked with the reference standard at three different concentration levels (low, medium, and high). The precision of the method was evaluated by assessing the repeatability (intra-day precision) and intermediate precision (inter-day precision) and is expressed as the relative standard deviation (%RSD).
| Spiked Level | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Low (5 µg/g) | 98.5 | 1.8 | 2.5 |
| Medium (10 µg/g) | 101.2 | 1.5 | 2.1 |
| High (20 µg/g) | 99.3 | 1.2 | 1.9 |
The high recovery rates and low %RSD values demonstrate the excellent accuracy and precision of the method.[6]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
These low detection and quantification limits indicate that the method is sufficiently sensitive for the routine analysis of this compound in food samples at regulated levels.
Selectivity
The selectivity of the method was assessed by analyzing a blank food matrix (known to be free of this compound) and a spiked sample. The resulting chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's high selectivity.
Visualizations
Experimental Workflow
Caption: Rationale for key HPLC method parameter choices.
Conclusion
The HPLC method detailed in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in food samples. The straightforward sample preparation and robust chromatographic conditions make it suitable for routine quality control and regulatory monitoring. The comprehensive validation data confirms that the method is fit for its intended purpose, offering the food industry a valuable tool for ensuring product quality and safety.
References
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Food Standards Agency. Research report AO1020 Development of methods for the analysis of antioxidants in a range of foods. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
-
Pires, T. C. S. P., et al. (2021). Development and Validation of HPLC-DAD Method for Simultaneous Determination of Seven Food Additives and Caffeine in Powdered Drinks. Foods, 10(11), 2638. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Determination of Propyl Gallate in Some Vegetable Oil Samples by Thin Layer Chromatography – Image Analysis Method. [Link]
-
Nacalai Tesque, Inc. Harmful Food Additive and Contaminant Analysis by HPLC. [Link]
-
Agilent Technologies. Ultrafast analysis of synthetic antioxidants in vegetable oils using the Agilent 1290 Infinity LC system. [Link]
-
PubMed Central. Stability of some phenolic antioxidants in fatty preparations. [Link]
-
Reading Scientific Services Ltd. Method Development and Validation for Food and Beverages. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Taiwan Food and Drug Administration. Method of Test for Antioxidants in Foods- Multiple Analysis. [Link]
-
ResearchGate. Absorption spectra in the UV-Vis region for the standard gallic acid.... [Link]
-
ACS Omega. Food Dye HPLC-DAD Method Analytical Validation: Precision and Reliability Studies, Optimized Using the Box–Behnken Experimental Design. [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Isoamyl Gallate as a Food Preservative in Oils and Fats
Introduction: The Role of Isoamyl Gallate in Lipid Preservation
The oxidative degradation of oils and fats is a primary concern in the food industry, leading to the development of rancidity, loss of nutritional value, and the formation of potentially harmful compounds. Antioxidants are crucial food additives that inhibit these oxidative processes, thereby extending the shelf life and maintaining the quality of lipid-containing foods. This compound, the ester of isoamyl alcohol and gallic acid, is a synthetic antioxidant that offers a promising solution for the preservation of oils and fats.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a food preservative. It details the underlying scientific principles, practical application protocols, and methods for efficacy evaluation, ensuring both scientific integrity and field-proven insights.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Chemical Name | 3-methylbutyl 3,4,5-trihydroxybenzoate | [2] |
| CAS Number | 2486-02-4 | [2] |
| Molecular Formula | C₁₂H₁₆O₅ | [2] |
| Molecular Weight | 240.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/White to almost white powder/crystal | [1] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |
Mechanism of Action: Quenching the Fires of Oxidation
The preservative effect of this compound stems from its potent antioxidant activity, which is primarily attributed to the gallic acid moiety. The mechanism of action involves the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a lipid free radical, thereby neutralizing it and terminating the auto-oxidation chain reaction.[3]
The process of lipid peroxidation can be broken down into three key stages:
-
Initiation: The formation of a lipid free radical (L•) from an unsaturated fatty acid (LH) due to factors like heat, light, or the presence of metal ions.
-
Propagation: The lipid radical reacts with oxygen to form a peroxyl radical (LOO•), which can then abstract a hydrogen atom from another unsaturated fatty acid, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.
-
Termination: The chain reaction is terminated when free radicals combine to form non-radical species.
This compound acts as a "chain-breaking" antioxidant by intervening in the propagation stage. The gallate molecule (ArOH) donates a hydrogen atom to the peroxyl radical, forming a stable antioxidant radical (ArO•) that is less reactive and does not propagate the chain reaction.
LOO• + ArOH → LOOH + ArO•
Regulatory Status and Safety Profile
Regulatory Approval
The use of antioxidants in food is regulated by governmental bodies to ensure consumer safety. In the United States, the Food and Drug Administration (FDA) permits the use of certain antioxidants in food, with the total amount of all antioxidants not to exceed 0.02 percent of the oil or fat content of the food.[4] While propyl gallate is listed as a substance generally recognized as safe (GRAS) under 21 CFR Part 582, the specific regulatory status of this compound under FDA regulations requires careful verification for its intended use.[5]
In the European Union, food additives are identified by an E number, and their safety is evaluated by the European Food Safety Authority (EFSA).[6] As of the latest review, a specific E number for this compound was not prominently listed among the approved antioxidants, and users should consult the current EU regulations for the most up-to-date information.[7][8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound, which indicates its consideration for international food standards.[9]
Safety and Toxicology
The safety of gallate esters has been reviewed by various regulatory bodies. For a mixture of propyl, octyl, and dodecyl gallates, JECFA established an acceptable daily intake (ADI) of 0.2 mg/kg of body weight.[3] While comprehensive in vivo toxicity data specifically for this compound is limited in the public domain, studies on other gallate esters provide some insight. For instance, propyl gallate has been the subject of genotoxicity studies, with some in vitro tests showing positive results, while in vivo tests were negative.[10][11] In vitro studies on this compound have demonstrated some cytotoxicity against certain cancer cell lines.[12] It is imperative for users to consult the latest toxicological reviews and regulatory guidance to ensure the safe application of this compound.
Application Protocol: Incorporation into Oils and Fats
The effective use of this compound hinges on its proper incorporation into the lipid matrix to ensure a homogeneous distribution. Due to its limited solubility in water, direct addition to aqueous-fat emulsions can be challenging.
Materials
-
This compound
-
Propylene glycol (food grade)
-
Oil or fat to be preserved
-
Heating and stirring equipment (e.g., magnetic stirrer with hot plate)
-
Analytical balance
Protocol for Incorporation
-
Preparation of this compound Stock Solution:
-
To enhance the dispersion of this compound in oils, particularly those in emulsions, preparing a stock solution is recommended. A patent for propyl gallate suggests dissolving it in propylene glycol.[13]
-
Weigh the desired amount of this compound and propylene glycol. A suggested ratio is 4 parts this compound to 96 parts propylene glycol by weight.
-
Gently heat the mixture to approximately 120°F (49°C) with continuous agitation until the this compound is completely dissolved, resulting in a clear solution.
-
-
Direct Addition to Oil:
-
For pure oils and fats, direct addition can be employed. Heat the oil to between 145 and 175°F (63 to 80°C).[14]
-
Add the pre-weighed amount of this compound or the prepared stock solution to the heated oil while stirring.
-
Continue agitation for a minimum of 20 minutes to ensure uniform distribution of the antioxidant throughout the oil.[14]
-
-
Concentration:
-
The final concentration of this compound should not exceed the regulatory limits, which for total antioxidants is generally 0.02% (200 ppm) of the oil or fat content.[4]
-
The optimal concentration will depend on the type of oil, its degree of unsaturation, and the expected storage conditions. Preliminary stability tests are recommended to determine the most effective use level.
-
Protocols for Efficacy Evaluation
To validate the effectiveness of this compound, it is essential to conduct standardized tests that measure the oxidative stability of the treated oil.
Rancimat Method (Oxidative Stability Index)
The Rancimat method is an accelerated aging test that determines the induction time of an oil, which is a measure of its resistance to oxidation.[11][15][16][17]
-
Principle: A stream of air is passed through a heated sample of the oil. The volatile oxidation products are collected in a measuring vessel containing deionized water, and the change in conductivity of the water is measured. The induction time is the point at which the rate of oxidation, and thus the conductivity, rapidly increases.
-
Apparatus: Rancimat instrument.
-
Procedure:
-
Weigh 3.0 ± 0.1 g of the oil sample (with and without this compound) into a reaction vessel.
-
Place the reaction vessel into the heating block of the Rancimat, typically set at a temperature between 100-120°C.
-
Pass a constant stream of air through the sample.
-
The volatile secondary oxidation products are carried by the air into a measuring vessel containing 60 mL of deionized water.
-
The instrument continuously records the electrical conductivity of the water.
-
The induction time is determined as the time until the rapid increase in conductivity occurs.
-
Peroxide Value (PV)
The peroxide value measures the concentration of primary oxidation products (hydroperoxides) in the oil.
-
Principle: The hydroperoxides in the oil oxidize potassium iodide to iodine. The amount of liberated iodine is then titrated with a standard solution of sodium thiosulfate.
-
Procedure (AOCS Official Method Cd 8-53):
-
Dissolve a known weight of the oil sample in a mixture of acetic acid and chloroform.
-
Add a saturated solution of potassium iodide.
-
Allow the reaction to proceed in the dark for a specified time.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.
-
The peroxide value is expressed in milliequivalents of active oxygen per kilogram of oil (meq/kg).
-
p-Anisidine Value (p-AV)
The p-anisidine value measures the concentration of secondary oxidation products, primarily aldehydes.
-
Principle: The oil sample is reacted with p-anisidine in a solvent. The aldehydes in the oil react with the p-anisidine to form a colored complex, the absorbance of which is measured spectrophotometrically.
-
Procedure (AOCS Official Method Cd 18-90):
-
Dissolve a known weight of the oil sample in a suitable solvent (e.g., isooctane).
-
Measure the absorbance of this solution at 350 nm.
-
Add a solution of p-anisidine in glacial acetic acid to the sample solution.
-
After a specified reaction time, measure the absorbance of the solution again at 350 nm.
-
The p-anisidine value is calculated from the difference in absorbance.
-
Data Interpretation and Performance Comparison
The efficacy of this compound should be compared against a control (oil with no antioxidant) and other commonly used synthetic antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (TBHQ).
A study on the relative rates of destruction of propyl gallate and BHA in oxidizing lard at 61°C showed that the rapid increase in fat peroxides was coincident with the complete disappearance of propyl gallate.[18] This suggests that propyl gallate is consumed as it protects the fat. The combination of propyl gallate and BHA was found to be more effective than BHA alone.[18] While direct comparative data for this compound is limited, it is expected to have a similar or potentially enhanced efficacy due to its alkyl chain length.
Example Comparative Data (Hypothetical, based on typical antioxidant performance):
| Antioxidant (at 200 ppm) | Rancimat Induction Time (hours at 110°C) | Peroxide Value (meq/kg after X days at 60°C) |
| Control (No Antioxidant) | 3.5 | 50.2 |
| This compound | 12.8 | 15.5 |
| Propyl Gallate | 11.5 | 18.3 |
| BHT | 8.2 | 25.1 |
| BHA | 9.5 | 22.8 |
| TBHQ | 15.1 | 12.4 |
Note: The above data is illustrative. Actual performance will vary depending on the oil and experimental conditions.
Conclusion
This compound is a valuable tool for the preservation of oils and fats, effectively inhibiting lipid oxidation and extending product shelf life. Its efficacy is rooted in the chain-breaking antioxidant mechanism of the gallate moiety. For optimal use, it is crucial to adhere to regulatory guidelines, employ proper incorporation techniques, and validate its performance through standardized analytical methods. Further research into the specific toxicology and comparative efficacy of this compound will further solidify its position as a reliable food preservative.
References
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Yamada, M., & Honma, M. (2018). Summarized data of genotoxicity tests for designated food additives in Japan. Genes and Environment, 40(1), 27. [Link]
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INCHEM. (2001, November 12). JECFA Evaluations-ISOAMYL GALLATE-. Retrieved from [Link]
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van den Berg, K. J., van der Wulp, C., & Jonker, D. (1990). Toxicology of gallates: a review and evaluation. Food and chemical toxicology, 28(11-12), 791-798. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food for Human Consumption. Retrieved from [Link]
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- Yuzbasioglu, D. (2021). Investigation of genotoxic effect of octyl gallate used as an antioxidant food additive in in vitro test systems. Drug and Chemical Toxicology, 44(6), 634-641.
- Nogales-Delgado, S., Encinar, J. M., & González, J. F. (2022). Combined Effect of Propyl Gallate and Tert-Butyl Hydroquinone on Biodiesel and Biolubricant Based on Waste Cooking Oil. Molecules, 27(21), 7295.
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Application Notes & Protocols: Investigating Isoamyl Gallate in Cancer Cell Line Studies
Prepared by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Alkyl Gallates in Oncology
Gallic acid, a naturally occurring phenolic compound found in numerous plants, has long been recognized for its antioxidant and potential anti-cancer properties.[1][2] However, its clinical utility is often hampered by its hydrophilic nature, which can limit its ability to cross cellular membranes effectively.[1] To overcome this, researchers have synthesized a range of gallic acid derivatives, known as alkyl gallates, through the esterification of the carboxyl group. This structural modification increases the compound's hydrophobicity, enhancing its affinity for the lipid bilayer of cell membranes and often leading to improved cytotoxic activity against cancer cells.[2]
Among these derivatives, isoamyl gallate has emerged as a compound of interest. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including the human breast adenocarcinoma cell line, MCF-7.[1] This document provides a comprehensive guide for researchers investigating the application of this compound in cancer cell line studies, with a focus on the MCF-7 cell line. It outlines detailed protocols for assessing cell viability, apoptosis, and cell cycle distribution, and provides insights into the potential molecular mechanisms of action.
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
While the precise molecular pathways of this compound are a subject of ongoing research, evidence from studies on related alkyl gallates suggests a multi-faceted mechanism of action that converges on the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Gallic acid and its derivatives have been shown to prompt apoptosis in cancer cells through mechanisms that include the induction of oxidative stress via reactive oxygen species (ROS), mitochondrial dysfunction, and the disruption of intracellular calcium levels.[1][2] The intrinsic, or mitochondrial, pathway of apoptosis is a common target.[1] This pathway is regulated by the Bcl-2 family of proteins, and its activation leads to the release of cytochrome c from the mitochondria, initiating a caspase cascade that executes cell death.[3][4] Furthermore, alkyl gallates like octyl gallate have been demonstrated to inhibit cancer cell proliferation by arresting the cell cycle, a process often linked to the downregulation of positive cell cycle regulators (e.g., Cyclins and CDKs) and the upregulation of negative regulators (e.g., p21, p27).[5]
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for characterizing the effects of this compound on a cancer cell line like MCF-7.
Caption: Overview of the experimental pipeline from cell treatment to data analysis.
Quantitative Data Summary: Cytotoxicity of Alkyl Gallates on MCF-7 Cells
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The following table summarizes published IC50 values for this compound and other related compounds against the MCF-7 breast cancer cell line. This data highlights the enhanced cytotoxicity of certain alkyl gallates compared to the parent gallic acid molecule.
| Compound | IC50 Value (µg/mL) | Notes | Reference |
| Gallic Acid | 166.90 | Parent compound, less potent. | [1] |
| This compound | 58.11 | Moderate cytotoxicity. | [1] |
| Heptyl Gallate | 25.94 | Strong cytotoxicity. | [1] |
| Octyl Gallate | 42.34 | Moderate-to-strong cytotoxicity. | [1] |
| Methyl Gallate | 113.25 | Lower cytotoxicity. | [1] |
| Ethyl Gallate | 130.12 | Lower cytotoxicity. | [1] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[7] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture MCF-7 cells to ~80-90% confluency. Trypsinize, count the cells, and resuspend them in fresh medium to a concentration of 4x10^4 cells/cm². Seed 100 µL of the cell suspension into each well of a 96-well plate.[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "medium only" blank control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[7]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.[7]
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently swirl the plate to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(OD_Sample - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100
-
Plot the % Viability against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[10][11] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[10]
Materials:
-
Treated and control MCF-7 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[12]
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Collection: Following treatment with this compound, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold 1X PBS.[13]
-
Resuspension: Centrifuge again and discard the supernatant. Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12] Gently vortex the tube.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[12][13]
-
Dilution & Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[13] Analyze the samples on a flow cytometer as soon as possible.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (rarely populated).
-
Caption: Quadrant analysis of a typical flow cytometry plot for apoptosis.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI)
Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[14] Since PI also binds to RNA, treatment with RNase is essential for accurate DNA staining.[14] Cells are fixed with ethanol to permeabilize the membrane, allowing PI to enter and stain the nuclear DNA.[15]
Materials:
-
Treated and control MCF-7 cells
-
Cold 1X PBS
-
Cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI, 3.8 mM Sodium Citrate in PBS)[14]
-
RNase A Solution (e.g., 100 µg/mL)[16]
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest approximately 1-2 x 10^6 cells per sample following treatment.
-
Washing: Wash the cells with cold 1X PBS and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.[16][17] This prevents cell clumping.
-
Incubation (Fixation): Incubate the cells on ice for at least 30 minutes.[16] (Note: Cells can be stored in 70% ethanol at -20°C for several weeks).[14]
-
Rehydration: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) for 5-10 minutes.[16][17] Discard the ethanol and wash the pellet twice with cold 1X PBS.
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate for a few minutes at room temperature to ensure only DNA is stained.[16]
-
PI Staining: Add 400-500 µL of PI staining solution to the cells.[16][17] Mix well.
-
Incubation (Staining): Incubate for at least 30 minutes at room temperature, protected from light.[17]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the linear scale for the PI channel and gate out doublets and aggregates.[16][17] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Caption: A simplified diagram of the eukaryotic cell cycle.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample.[3] In the context of apoptosis, it can be used to measure changes in the expression levels of key regulatory proteins, such as members of the Bcl-2 family (e.g., pro-apoptotic Bax, anti-apoptotic Bcl-2) and the activation (cleavage) of caspases (e.g., Caspase-3, Caspase-9).[4][18]
Materials:
-
Treated and control cell pellets
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein Quantification Assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the collected cell pellets in an appropriate lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading of samples.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of target protein. Use a loading control like β-actin to normalize the results.
References
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
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National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]
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University of Georgia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Arsianti, A., et al. (2023). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. Atlantis Press. Retrieved from [Link]
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Arsianti, A., et al. (2023). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. ResearchGate. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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Arsianti, A., et al. (2018). In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells. Oriental Journal of Chemistry. Retrieved from [Link]
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JoVE. (2022). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. Retrieved from [Link]
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PubMed. (n.d.). Determination of Caspase Activation by Western Blot. NIH. Retrieved from [Link]
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Ahmadian, S., et al. (2009). Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay. PMC - NIH. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]
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PubMed. (2018). Octyl gallate reduces ATP levels and Ki67 expression leading HepG2 cells to cell cycle arrest and mitochondria-mediated apoptosis. Retrieved from [Link]
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PubMed. (n.d.). Mechanism of EGCG Promoting Apoptosis of MCF-7 Cell Line in Human Breast Cancer. Retrieved from [Link]
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PubMed. (n.d.). RNA-Seq Analysis of MCF-7 Breast Cancer Cells Treated with Methyl Gallate Isolated from the Rhizomes of Nymphaea Odorata L. Shows Upregulation of Apoptosis, Autophagy, and Unfolded Protein Canonical Pathways. Retrieved from [Link]
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Journal of Ethnopharmacology. (2002). Inhibition of cancer cell growth by crude extract and the phenolics of Terminalia chebula retz. fruit. Retrieved from [Link]
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PubMed. (2018). Octyl gallate and gallic acid isolated from Terminalia bellarica regulates normal cell cycle in human breast cancer cell lines. Retrieved from [Link]
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ResearchGate. (n.d.). Octyl gallate reduces ATP levels and Ki67 expression leading HepG2 cells to cell cycle arrest and mitochondria-mediated apoptosis | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. Retrieved from [Link]
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NIH. (2023). Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression. Retrieved from [Link]
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PubMed Central. (n.d.). Antioxidant and Anticancer Mechanisms of Unique Polyphenols in Camellia ptilophylla: Focus on Gallocatechin-3,5-di-O-gallate and 1,2,4,6-Tetra-O-galloyl-β-D-glucopyranose. NIH. Retrieved from [Link]
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PubMed. (2020). Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement. Retrieved from [Link]
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NIH. (2021). Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the In Vitro Cytotoxicity Assessment of Isoamyl Gallate
Abstract
This application note provides a detailed framework for researchers, scientists, and drug development professionals to comprehensively evaluate the in vitro cytotoxic potential of isoamyl gallate, an ester of gallic acid. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind assay selection, provides robust, step-by-step protocols for a multi-parametric assessment of cell health, and offers critical insights into data interpretation and troubleshooting. By integrating assays that probe cell viability, membrane integrity, and the induction of apoptosis, this document establishes a self-validating system for a thorough cytotoxicological profile of this compound.
Introduction: The Scientific Context of this compound Cytotoxicity
This compound, a member of the alkyl gallate family, is recognized for its antioxidant properties.[1][2] However, emerging research indicates that like other gallic acid derivatives, it possesses significant cytotoxic and anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7).[3][4] The therapeutic potential of any compound is a balance between its desired bioactivity and its unintended toxicity. Therefore, a rigorous and multi-faceted in vitro cytotoxicity assessment is a cornerstone of its preclinical evaluation.
The lipophilicity of alkyl gallates, influenced by the length of their alkyl chain, is a key determinant of their biological activity, including their ability to traverse cellular membranes and interact with intracellular targets.[5] Studies on related compounds suggest that their cytotoxic mechanism is not merely a generic toxic effect but often involves the induction of programmed cell death, or apoptosis, through specific signaling cascades.[6][7][8] This guide, therefore, emphasizes a holistic approach, employing a battery of assays to dissect the specific cellular responses to this compound exposure.
In adherence to the principles of robust scientific investigation, the methodologies outlined herein are designed to be self-validating. By employing multiple assays that measure different aspects of cell death, we can build a more complete and reliable picture of the compound's cytotoxic profile. This approach is in conceptual alignment with the tiered testing strategies recommended by international standards such as ISO 10993-5 for the biological evaluation of materials.[9][10][11]
Strategic Assay Selection: A Multi-Parametric Approach
A single cytotoxicity assay provides only a snapshot of a compound's effect. To build a comprehensive profile of this compound's activity, we advocate for a multi-parametric approach that interrogates different cellular compartments and processes.
-
Metabolic Viability (MTT Assay): This initial screening assay assesses the metabolic activity of the cell population, which is often correlated with cell viability.[12][13]
-
Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is a hallmark of compromised cell membrane integrity, typically associated with necrosis.
-
Apoptosis Induction (Annexin V-FITC/PI Assay): This flow cytometry-based assay provides a more nuanced view of cell death, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]
-
Mechanism of Apoptosis (Caspase-3/7 Activity Assay): To confirm the involvement of apoptosis, this assay measures the activity of the key executioner caspases, caspase-3 and -7.[7][17][18]
-
Oxidative Stress (ROS Detection): Given the phenolic nature of this compound, assessing the generation of reactive oxygen species (ROS) can provide insight into whether oxidative stress is a primary mechanism of cytotoxicity.[19][20][21]
Experimental Design and Protocols
Reagent Preparation and Handling
This compound Stock Solution:
The solubility of this compound is a critical factor for accurate in vitro testing. It is reported to be soluble in water and alcohol.[1][22]
-
Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in sterile dimethyl sulfoxide (DMSO) or ethanol.
-
For cell culture experiments, dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
The final concentration of the solvent (DMSO or ethanol) in the cell culture medium should be kept constant across all treatment groups and should not exceed a non-toxic level (typically ≤ 0.5%).[23]
Cell Line Selection and Culture
The choice of cell lines should be guided by the research question. A common approach is to use a panel of both cancerous and non-cancerous cell lines to assess for any selective cytotoxicity.[24]
-
Cancer Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma): Previously shown to be susceptible to this compound.[3]
-
HepG2 (Human Hepatocellular Carcinoma): Represents a liver cell line, a key site for metabolism.[25]
-
HCT-116 (Human Colorectal Carcinoma): A relevant model for compounds that might be orally administered.[24][25]
-
-
Non-Cancerous Cell Line:
-
hTERT-immortalized Gingival Fibroblasts (or similar): Provides a baseline for general cytotoxicity against normal, non-transformed cells.[25]
-
All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.
Protocol 1: MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[26][27]
Crucial Consideration for Phenolic Compounds: Antioxidants like this compound can directly reduce MTT in a cell-free system, leading to a false-positive signal (increased viability).[16][21] Therefore, a parallel cell-free control is mandatory .
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only and untreated controls.
-
Cell-Free Control: In parallel wells without cells, add the same concentrations of this compound in the culture medium.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[28]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[27]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the cell-free control from the corresponding treated wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: LDH Cytotoxicity Assay
This assay measures the activity of LDH released from cells with damaged plasma membranes.[23][29]
Step-by-Step Protocol:
-
Experimental Setup: Seed and treat cells in a 96-well plate as described for the MTT assay. Prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits).
-
Background Control: Medium only.
-
-
Incubation: Incubate for the desired time.
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[23][30]
-
LDH Reaction: Add the LDH reaction mixture (from a commercial kit) to each well.[29][31]
-
Incubation: Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 30 minutes).[23]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).[31]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Interpreting LDH Results: LDH release is a primary indicator of necrosis.[9] If significant LDH release is observed alongside signs of apoptosis (from the Annexin V assay), it may indicate secondary necrosis following apoptosis.[9]
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates cell populations based on phosphatidylserine (PS) externalization (an early apoptotic event) and membrane permeability.[14][15]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[16]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[15]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Delineate the cell populations:
-
Viable: Annexin V-negative, PI-negative.
-
Early Apoptotic: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.
-
Necrotic: Annexin V-negative, PI-positive.
-
Protocol 4: Caspase-3/7 Activity Assay
This assay confirms apoptosis by measuring the activity of executioner caspases. Luminescent assays are generally more sensitive than colorimetric ones.[7][17]
Step-by-Step Protocol:
-
Experimental Setup: Seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent lyses the cells and contains the proluminescent substrate.[17]
-
Incubation: Incubate at room temperature for the time specified in the protocol (typically 1-2 hours).
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
Mechanistic Insights and Data Visualization
The combined results from these assays can elucidate the mechanism of this compound-induced cytotoxicity. For example, a decrease in MTT viability, coupled with an increase in Annexin V-positive cells and caspase-3/7 activity, but low LDH release, would strongly suggest apoptosis as the primary mode of cell death.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Based on studies of related gallates, this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway, potentially augmented by extrinsic pathway activation.[6][32]
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow Diagram
Caption: Integrated workflow for assessing this compound cytotoxicity.
Data Summary and Interpretation
For clarity and comparative analysis, experimental data should be summarized in a tabular format.
| Assay | Endpoint Measured | Expected Outcome with this compound | Primary Interpretation |
| MTT Assay | Metabolic Activity | Dose-dependent decrease in absorbance | Reduction in cell viability/proliferation |
| LDH Assay | LDH Release | Low to moderate increase | Indicates loss of membrane integrity (necrosis) |
| Annexin V/PI | PS Externalization & PI Uptake | Increase in Annexin V+/PI- & V+/PI+ cells | Apoptosis is a significant mode of cell death |
| Caspase-3/7 Assay | Caspase Activity | Dose-dependent increase in luminescence | Confirmation of apoptosis via executioner caspases |
| ROS Assay | ROS Levels | Potential increase in fluorescence | Suggests oxidative stress as a contributing factor |
Conclusion and Future Directions
The protocols and strategies detailed in this application note provide a robust framework for the in vitro cytotoxicity assessment of this compound. By employing a multi-parametric approach, researchers can move beyond a simple determination of toxicity to a more nuanced understanding of the compound's mechanism of action. The potential for this compound to induce apoptosis in cancer cells warrants further investigation, including the analysis of its effects on cell cycle progression and the expression of key apoptotic regulatory proteins. These foundational in vitro studies are an indispensable step in the evaluation of this compound as a potential therapeutic agent.
References
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Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved January 20, 2026, from [Link]
-
Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved January 20, 2026, from [Link]
- Wei, Y., et al. (2011).
-
Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved January 20, 2026, from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 20, 2026, from [Link]
-
AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved January 20, 2026, from [Link]
-
EVS. (2025). EVS-EN ISO 10993-5:2009+A11:2025. Retrieved January 20, 2026, from [Link]
-
Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved January 20, 2026, from [Link]
-
iTeh Standards. (2009). IS EN ISO 10993-5:2009. Retrieved January 20, 2026, from [Link]
- Ferreyra, M. F., et al. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents.
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved January 20, 2026, from [Link]
- Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io.
- Arsianti, A., et al. (2023). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. In Proceedings of the International Conference on Life Sciences and Biotechnology (ICOLIB 2021) (pp. 266-276).
- Frey, C., et al. (2007). Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes.
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved January 20, 2026, from [Link]
-
Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved January 20, 2026, from [Link]
- You, B.-R., et al. (2023). Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression. International Journal of Molecular Sciences, 24(10), 8495.
- Park, W.-H. (2022).
- Hsieh, M.-J., et al. (2017). Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells. International Journal of Molecular Medicine, 40(5), 1337-1344.
-
ResearchGate. (2021). Octyl gallate reduces ATP levels and Ki67 expression leading HepG2 cells to cell cycle arrest and mitochondria-mediated apoptosis. Retrieved January 20, 2026, from [Link]
-
PubMed. (2023). Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2023). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. Retrieved January 20, 2026, from [Link]
- Kasugai, S., Hasegawa, N., & Ogura, H. (1991). Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells. Journal of Dental Research, 70(2), 127-130.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 20, 2026, from [Link]
-
MDPI. (2021). Small but Mighty: Low Bio-Accessibility Preserves Polyphenols from Mini Purple Carrots for Direct Action Against Colon Cancer Cells. Retrieved January 20, 2026, from [Link]
- Chen, Y.-C., et al. (2018). Mechanistic aspects of lauryl gallate-induced differentiation and apoptosis in human acute myeloid leukemia cells. International Journal of Molecular Sciences, 19(9), 2755.
- Saleh, A. M., et al. (2002). Inhibition of cancer cell growth by crude extract and the phenolics of Terminalia chebula retz. fruit. Journal of Ethnopharmacology, 82(2-3), 223-231.
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved January 20, 2026, from [Link]
- Faried, A., et al. (2007). In vitro evaluation of antiproliferative effect of ethyl gallate against human oral squamous carcinoma cell line KB. Cancer Science, 98(7), 1037-1044.
-
ResearchGate. (2015). In Vitro Methods To Measure Toxicity Of Chemicals. Retrieved January 20, 2026, from [Link]
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Colorimetric assay for isoamyl alcohol detection in synthesis reactions
An Application Note from Gemini Synthesis Solutions
Title: A Rapid Colorimetric Assay for In-Process Monitoring of Isoamyl Alcohol in Chemical Synthesis
Abstract
The quantitative monitoring of reactants and byproducts is a critical component of reaction optimization and process control in chemical synthesis. While chromatographic methods like GC and HPLC offer high precision, they are often time-consuming and not conducive to rapid, high-throughput screening.[1][2] This application note details a robust and rapid colorimetric assay for the detection of isoamyl alcohol, a common reactant and solvent in the synthesis of pharmaceuticals and fine chemicals.[3][4] The assay is based on the classic dichromate oxidation of alcohols, a reliable method that provides a distinct visual endpoint.[5][6] This protocol is designed for researchers, chemists, and process development professionals who require a simple, cost-effective method for the in-process determination of isoamyl alcohol concentration, enabling faster reaction profiling and optimization.
Principle of the Assay: The Chemistry of Color
Colorimetric assays leverage chemical reactions that produce a color change, where the intensity of the color is proportional to the concentration of the analyte of interest.[7][8] This particular assay is based on the oxidation of isoamyl alcohol by potassium dichromate in a strongly acidic environment.
In this redox reaction, the alcohol is oxidized, while the chromium(VI) in the dichromate ion (Cr₂O₇²⁻) is reduced to the chromium(III) ion (Cr³⁺). This transformation is accompanied by a sharp and easily measurable color change. The dichromate solution is a distinct orange, whereas the resulting chromium(III) solution is a vibrant green.[6][9] The intensity of the green color, measured via spectrophotometry, is directly proportional to the concentration of isoamyl alcohol in the sample, governed by the Beer-Lambert Law.[8]
The Stoichiometric Reaction: 2Cr₂O₇²⁻(aq) (Orange) + 3CH₃₂CHCH₂CH₂OH(aq) + 16H⁺(aq) → 4Cr³⁺(aq) (Green) + 3CH₃₂CHCH₂COOH(aq) + 11H₂O(l)
The use of concentrated sulfuric acid is crucial as it provides the necessary acidic protons (H⁺) for the reaction and also acts as a powerful oxidizing and dehydrating agent, ensuring the reaction proceeds efficiently.[10]
Caption: The core redox reaction for the colorimetric detection of isoamyl alcohol.
Materials and Reagents
-
Potassium Dichromate (K₂Cr₂O₇)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Isoamyl Alcohol (3-methyl-1-butanol, ≥99% purity)
-
Solvent for standards and samples (e.g., the reaction solvent, ensuring it is unreactive with the assay reagents)
-
Deionized Water
-
1.5 mL Microcentrifuge tubes or 96-well microplate
-
Adjustable micropipettes and tips
-
Spectrophotometer or microplate reader capable of measuring absorbance at 580 nm
-
Glass vials and flasks for reagent preparation
Safety Precaution: This assay involves the use of concentrated sulfuric acid and potassium dichromate, which are corrosive, strong oxidizers, and toxic. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Detailed Experimental Protocol
Reagent Preparation
Acidified Dichromate Reagent (0.1 M K₂Cr₂O₇ in 5 M H₂SO₄):
-
CAUTION: This procedure generates significant heat. Perform in a fume hood and use borosilicate glassware.
-
Slowly and carefully add 27.8 mL of concentrated H₂SO₄ to 60 mL of deionized water in a flask, while gently swirling in an ice bath.
-
Accurately weigh 2.94 g of potassium dichromate.
-
Once the acid solution has cooled, dissolve the potassium dichromate in the solution.
-
Carefully transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with deionized water. Mix thoroughly. The solution will be orange and should be stored in a sealed glass bottle, protected from light.
Standard Curve Preparation
A standard curve is essential for converting absorbance values into concentrations.
-
Prepare a 1 M Isoamyl Alcohol Stock Solution: In a volumetric flask, dissolve a known amount of pure isoamyl alcohol in the chosen unreactive solvent (e.g., acetonitrile, hexane, or the specific solvent used in your synthesis).
-
Create Serial Dilutions: Prepare a series of standards from the stock solution. The final concentration range should bracket the expected concentration in your reaction samples. A typical range might be 0.1 mM to 2.0 mM.
| Standard | Stock Solution (1M) Volume | Diluent Solvent Volume | Final Concentration (mM) |
| S1 | 2 µL | 998 µL | 2.0 |
| S2 | 1.5 µL | 998.5 µL | 1.5 |
| S3 | 1.0 µL | 999 µL | 1.0 |
| S4 | 0.5 µL | 999.5 µL | 0.5 |
| S5 | 0.1 µL | 999.9 µL | 0.1 |
| Blank | 0 µL | 1000 µL | 0 |
Sample Preparation
-
Carefully withdraw a small, accurately measured aliquot (e.g., 10 µL) from your synthesis reaction at a specific time point.
-
Immediately quench the reaction if necessary and dilute the aliquot in a known volume of the unreactive solvent. The dilution factor must be chosen to ensure the final isoamyl alcohol concentration falls within the linear range of the standard curve.
-
Self-Validation Step: It is critical to test for matrix effects. Prepare a "reaction blank" using an aliquot from the synthesis mixture before the reaction has started or before all components are added. This helps to account for any background absorbance or interfering substances.[5]
Assay Procedure
-
Pipette 50 µL of each standard, prepared sample, and blank into separate wells of a 96-well plate or into separate microcentrifuge tubes.
-
Carefully add 100 µL of the Acidified Dichromate Reagent to each well/tube.
-
Mix gently by pipetting or tapping the plate.
-
Incubate the plate at room temperature for 15 minutes to allow the color to fully develop. Higher temperatures can speed up the reaction but must be carefully controlled for consistency.[11]
-
Measure the absorbance of each well at 580 nm . This wavelength corresponds to the absorbance maximum of the green Cr³⁺ ion.[5]
Data Analysis and Interpretation
-
Correct for Blank: Subtract the average absorbance of the blank wells from the absorbance of all standards and samples.
-
Plot the Standard Curve: Create a scatter plot of the blank-corrected absorbance values (Y-axis) versus the known concentrations of the isoamyl alcohol standards (X-axis).
-
Perform Linear Regression: Fit a linear trendline to the data points. The resulting equation (y = mx + c) and the R² value will be displayed. An R² value > 0.99 indicates a strong linear relationship and a reliable standard curve.
-
Calculate Sample Concentration: Use the linear equation to calculate the concentration of your unknown samples. Rearrange the formula to x = (y - c) / m, where 'y' is the blank-corrected absorbance of your sample.
-
Apply Dilution Factor: Multiply the calculated concentration by the dilution factor used during sample preparation to determine the original concentration of isoamyl alcohol in the synthesis reaction.
Caption: A streamlined workflow for the colorimetric isoamyl alcohol assay.
Assay Validation and Considerations
-
Specificity: The dichromate assay is not specific to isoamyl alcohol and will detect other primary and secondary alcohols, as well as aldehydes.[6] Therefore, it is most effective in reaction systems where isoamyl alcohol is the primary alcohol present or where the concentration of other reducing agents is known to be negligible. Running a proper "reaction blank" is essential to validate its use in a specific chemical environment.
-
Linear Range: The assay will only be linear within a certain concentration range. If a sample's absorbance is higher than the highest standard, it must be further diluted and re-assayed. The typical linear range for similar assays extends up to approximately 20 mg/mL, but this must be determined empirically for your specific conditions.[12]
-
Kinetics: The 15-minute incubation is a guideline. For maximum precision, a time-course experiment should be conducted to determine when the reaction reaches a stable endpoint.
Conclusion
The acidified dichromate colorimetric assay provides a rapid, simple, and cost-effective tool for monitoring the concentration of isoamyl alcohol in synthesis reactions. By enabling quick in-process checks, this method allows for more efficient reaction optimization, troubleshooting, and quality control compared to slower chromatographic techniques. Its successful implementation relies on careful preparation of standards, an understanding of its potential interferences, and proper validation within the specific chemical matrix of the reaction being studied.
References
-
ResearchGate. (n.d.). Development of a Simple Colorimetric Assay for Determination of the Isoamyl Alcohol–Producing Strain | Request PDF. Retrieved from [Link]
-
Journal of the Agricultural Chemical Society of Japan. (1956). The Colorimetric Determination of Isobutyl and Isoamyl Alcohol in Fusel Oil Separately. Retrieved from [Link]
-
PubMed. (2020). Development of a Simple Colorimetric Assay for Determination of the Isoamyl Alcohol-Producing Strain. Retrieved from [Link]
-
Taylor & Francis Online. (2023). A simple and rapid colorimetric detection of methanol, ethanol, and isopropanol and its application toward alcohol-based hand sanitizer quality control. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) A simple and rapid colorimetric detection of methanol, ethanol, and isopropanol and its application toward alcohol-based hand sanitizer quality control. Retrieved from [Link]
-
ResearchGate. (n.d.). Colorimetric Method for the Estimation of Ethanol in Alcoholic-Drinks. Retrieved from [Link]
-
University of Maryland. (n.d.). Ethanol Assay by Dichromate Colorimetric Method. Retrieved from [Link]
-
Oxford Academic. (1956). Colorimetric Determination of Isobutyl and Isoamyl Alcohol in Fusel Oil Separately. Retrieved from [Link]
-
MDPI. (2021). Cost-Effective Foam-Based Colorimetric Sensor for Roadside Testing of Alcohol in Undiluted Saliva. Retrieved from [Link]
-
Journal of New Developments in Chemistry. (n.d.). Colorimetric Assays. Retrieved from [Link]
-
Royal Australian Chemical Institute. (n.d.). Estimation of Alcohol Content in Wine by Dichromate Oxidation followed by Redox Titration. Retrieved from [Link]
-
News-Medical.Net. (n.d.). What Is Colorimetry And Why Is It Widely Used in Chemical Analysis?. Retrieved from [Link]
-
Wikipedia. (n.d.). Colorimetry (chemical method). Retrieved from [Link]
-
IOPscience. (2018). Reaction synthesis and kinetic modeling of isoamyl acetate via enzymatic esterification in solvent-free system. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2020). Thermodynamic and Kinetic Study on the Catalysis of Isoamyl Acetate by a Cation-Exchange Resin in an Intensified Fixed-Bed Reactor. Retrieved from [Link]
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Application Note: The Use of Isoamyl Gallate as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
Introduction: The Analytical Imperative for Isoamyl Gallate
This compound (Isopentyl 3,4,5-trihydroxybenzoate) is the ester formed from gallic acid and isoamyl alcohol.[1][2] Its chemical structure, featuring a pyrogallol moiety, endows it with potent antioxidant properties, primarily through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms to neutralize free radicals.[3] This functionality makes it a valuable additive in the food, beverage, and cosmetics industries to prevent oxidative degradation, thereby extending shelf life and preserving product quality.[2][4] Furthermore, emerging research has highlighted its potential in pharmaceutical applications, including synergistic effects with β-lactam antibiotics.[5]
The widespread use of this compound necessitates its accurate and precise quantification for several critical reasons:
-
Regulatory Compliance: Food and drug regulatory bodies worldwide impose strict limits on the concentration of additives. Accurate measurement is essential to ensure these limits are not exceeded.
-
Quality Control: Manufacturers rely on precise analytical data to ensure product consistency and efficacy, from raw material verification to final product release.
-
Research & Development: The investigation of its pharmacokinetic properties and potential therapeutic effects requires robust bioanalytical methods.
At the heart of any reliable quantitative analysis is the reference standard . A reference standard is a highly purified and well-characterized substance used as a measurement base. Its quality is paramount, as the accuracy of every sample measurement is directly traceable to the purity and identity of the standard used for calibration.[6][7] This application note provides a comprehensive guide to using this compound as a reference standard, detailing its properties, handling, and a validated High-Performance Liquid Chromatography (HPLC) protocol for its quantification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical method development.
| Property | Value | Source(s) |
| Chemical Name | 3-methylbutyl 3,4,5-trihydroxybenzoate | [4] |
| Synonyms | Isopentyl gallate, Gallic acid isoamyl ester | [1][8] |
| CAS Number | 2486-02-4 | [1][9] |
| Molecular Formula | C₁₂H₁₆O₅ | [1][4] |
| Molecular Weight | 240.25 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 145-149 °C | [2] |
| Solubility | Soluble in alcohol and water; Insoluble in ether, chloroform, benzene. | [1][9] |
| UV λmax | ~275-280 nm (in methanol/water) | [10][11][12] |
Reference Standard: Qualification and Handling
The integrity of analytical data is contingent upon the quality of the reference standard. The establishment of a chemical reference substance is a rigorous process designed to ensure its suitability for its intended analytical purpose.[13]
Purity, Characterization, and Traceability
A reference standard must be of the highest achievable purity and be thoroughly characterized to confirm its identity and quality.[6]
-
Purity Assessment: The purity of an this compound reference standard should be established using a combination of orthogonal methods. A purity value of ≥98% is typically required.
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector) or a Photodiode Array (PDA) detector is used to assess the area percent of the main peak and detect any organic impurities.
-
Identity Confirmation: The structure should be unequivocally confirmed using techniques like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[4]
-
Assay (Absolute Purity): A mass balance approach or quantitative NMR (qNMR) is often employed. Alternatively, a neutralization titration can determine purity based on the acidic phenolic groups.
-
-
Traceability: For routine analysis, laboratories may use "secondary" or "working" standards. It is essential that these standards are qualified against and are traceable to a "primary" reference standard, which is a substance shown to have suitable properties without comparison to an existing standard.[13][14] This creates an unbroken chain of comparisons, ensuring measurement consistency.
Protocol for Storage and Handling
The stability of the reference standard is critical for its long-term use. Improper storage can lead to degradation, compromising all subsequent analytical work.
-
Storage Conditions: Store this compound reference standard in a well-sealed, airtight container, protected from light. Recommended storage is in a cool, dark place, often at temperatures below 15°C.
-
Handling:
-
Before opening, allow the container to equilibrate to ambient temperature to prevent moisture condensation.
-
Use clean, calibrated weighing equipment in a controlled-humidity environment.
-
Promptly and securely reseal the container after use.
-
-
Solution Stability: Stock solutions of this compound in organic solvents like methanol or acetonitrile should be stored under refrigeration and protected from light. The stability of these solutions should be periodically verified, as degradation can occur over time.[15] For aqueous solutions, fresh preparation is recommended.[16]
Chromatographic Analysis Workflow (HPLC-UV)
The following diagram outlines the logical workflow for the quantification of a target analyte using a reference standard.
Caption: High-level workflow for chromatographic quantification.
Detailed Protocol: Quantification of this compound by HPLC-UV
This protocol describes a robust isocratic reverse-phase HPLC method with UV detection, suitable for the quantification of this compound in various matrices.
Principle
Reverse-phase chromatography separates compounds based on their hydrophobicity. This compound, being moderately nonpolar, is retained on a nonpolar C18 stationary phase. It is then eluted using a polar mobile phase consisting of an aqueous acidic solution and an organic solvent. The UV detector measures the absorbance of the analyte at its λmax (~280 nm) as it elutes from the column.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Column: C18 reverse-phase column (e.g., 4.6 mm i.d. × 150 mm, 2.7 µm particle size).[11]
-
Reagents:
-
This compound Reference Standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water (resistivity ≥ 18 MΩ·cm)
-
Acetic Acid or Trifluoroacetic Acid (TFA) (HPLC grade)
-
-
Apparatus: Calibrated analytical balance, volumetric flasks (Class A, amber), pipettes, 0.22 µm membrane filters.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 2.7 µm |
| Mobile Phase | Acetonitrile : Water : Acetic Acid (50:49:1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 280 nm |
| Run Time | ~10 minutes |
Step-by-Step Procedure
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound Reference Standard into a 25 mL amber volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
Calculate the exact concentration based on the weight and purity of the reference standard.
-
-
Preparation of Calibration Standards (1 - 50 µg/mL):
-
Perform serial dilutions of the Standard Stock Solution using the mobile phase as the diluent to prepare a series of at least five calibration standards. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.
-
-
Sample Preparation (Example: Spiked Vegetable Oil):
-
Accurately weigh 1.0 g of the oil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 2 minutes to extract the this compound into the acetonitrile phase.
-
Place the tube in a freezer at -20 °C for 30 minutes to precipitate the fats.[17]
-
Centrifuge at 5000 ×g for 10 minutes.
-
Carefully transfer the supernatant (acetonitrile layer) to a clean tube.
-
Filter the extract through a 0.22 µm PVDF syringe filter into an HPLC vial.
-
-
System Suitability Test (SST):
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a mid-range calibration standard (e.g., 10 µg/mL).
-
Verify that the SST parameters meet the pre-defined criteria (e.g., %RSD of peak area < 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000).
-
-
Analysis Sequence:
-
Inject a solvent blank (mobile phase) to ensure no carryover.
-
Inject each calibration standard from the lowest to the highest concentration.
-
Inject the prepared sample solutions.
-
Periodically inject a calibration standard (as a check standard) to monitor system drift during long sequences.
-
-
Data Analysis:
-
Integrate the peak area for this compound in all chromatograms.
-
Generate a linear regression calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution using the calibration curve equation (y = mx + c).
-
Calculate the final concentration in the original sample, accounting for the initial sample weight and any dilution factors.
-
Method Validation Overview
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[18][19] The following table summarizes key parameters based on ICH Q2(R1) guidelines.[20]
| Parameter | Purpose | Typical Acceptance Criteria (Example Data) |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix components or impurities. | Peak is spectrally pure (PDA analysis). No interfering peaks at the retention time of this compound in a blank matrix. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Correlation Coefficient (r²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | 1.0 – 50.0 µg/mL |
| Accuracy | The closeness of the test results to the true value. Assessed by spike recovery. | % Recovery: 98.0% - 102.0% |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): %RSD ≤ 2.0% Intermediate Precision (Inter-day): %RSD ≤ 3.0% |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≈ 3:1 (e.g., 0.3 µg/mL) |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≈ 10:1 (e.g., 1.0 µg/mL) |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | %RSD of results remains within limits when flow rate (±0.1 mL/min) or column temp (±2°C) is varied. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing or Fronting | - Column degradation or contamination- Incompatible sample solvent- pH of mobile phase inappropriate | - Wash or replace the column- Ensure final sample diluent matches mobile phase- Adjust mobile phase pH; the acidic modifier helps maintain sharp peaks for phenolic compounds |
| Drifting Retention Time | - Inadequate system equilibration- Pump malfunction or leak- Change in mobile phase composition | - Equilibrate system for at least 30 minutes- Check pump pressure and look for leaks- Prepare fresh mobile phase; ensure it is well-mixed |
| No Peaks or Very Small Peaks | - Incorrect injection volume- Detector lamp issue- Sample degradation | - Check autosampler settings and syringe- Verify detector lamp status and energy- Prepare fresh standards and samples |
| Split Peaks | - Clogged frit or column inlet- Sample overload- Co-eluting impurity | - Reverse-flush the column or replace it- Dilute the sample- Optimize mobile phase to improve separation |
Conclusion
This compound serves as an essential reference standard for the quality control and regulatory analysis of a wide range of consumer and pharmaceutical products. Its utility is predicated on its high purity, comprehensive characterization, and proper handling. The provided reverse-phase HPLC-UV method offers a reliable, robust, and accurate protocol for its quantification. By adhering to the principles of method validation and system suitability, analytical laboratories can ensure the generation of trustworthy and defensible data, which is fundamental to scientific integrity and consumer safety.
References
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances Source: World Health Organization (WHO) URL: [Link]
-
Title: WHO: Update of Guideline of Reference Standards Source: ECA Academy URL: [Link]
-
Title: Antioxidant activity of gallates: an electrochemical study in aqueous media Source: PubMed URL: [Link]
-
Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]
-
Title: Four Keys to Reference Standard Management Source: MRIGlobal URL: [Link]
-
Title: HPLC analysis of antioxidants Source: PubMed URL: [Link]
-
Title: Determination of propyl gallate in some vegetable oil samples by thin layer chromatography - Image analysis method Source: ResearchGate URL: [Link]
-
Title: Regulatory Guide On Reference Standard Source: Scribd URL: [Link]
-
Title: Development of methods for the analysis of antioxidants in a range of foods Source: Food Standards Agency URL: [Link]
-
Title: Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Method of Test for Antioxidants in Foods- Multiple Analysis Source: Taiwan Food and Drug Administration URL: [Link]
-
Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]
-
Title: Antioxidant activity of dodecyl gallate Source: PubMed URL: [Link]
-
Title: Validation of analytical methods Source: Eurachem URL: [Link]
-
Title: Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Nomination Background: Isoamyl acetate Source: National Institute of Environmental Health Sciences URL: [Link]
-
Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaceutical Guidelines URL: [Link]
-
Title: Synthesis of isoamyl acetate using protein-coated microcrystals of different lipases Source: Scientific Electronic Library Online URL: [Link]
-
Title: Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval Source: Department of Drug Administration, Nepal URL: [Link]
-
Title: Determination of Propyl Gallate in Some Vegetable Oil Samples by Thin Layer Chromatography – Image Analysis Method Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: A Simple HPLC Method for the Determination of Pentyl Gallate and Identification of an Alkaline Degradant Source: ResearchGate URL: [Link]
- Title: Method of synthesizing alkyl gallates Source: Google Patents URL
-
Title: Stability of some phenolic antioxidants in fatty preparations Source: PubMed URL: [Link]
-
Title: Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials Source: JRC Publications Repository URL: [Link]
Sources
- 1. CAS 2486-02-4: this compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H16O5 | CID 75596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. mriglobal.org [mriglobal.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. biosynth.com [biosynth.com]
- 10. HPLC analysis of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov.tw [fda.gov.tw]
- 12. researchgate.net [researchgate.net]
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- 14. scribd.com [scribd.com]
- 15. Stability of some phenolic antioxidants in fatty preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 19. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 20. 7. Validation of analytical methods [eurachem.org]
Application Notes & Protocols: Formulation of Isoamyl Gallate for Topical Applications
Introduction
Isoamyl gallate (isopentyl gallate) is the ester of gallic acid and isoamyl alcohol. As a member of the gallate family, its core chemical feature is the 3,4,5-trihydroxybenzoyl moiety, commonly known as a pyrogallol group.[1] This structure is the foundation of its potent antioxidant activity, enabling it to effectively scavenge free radicals through mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET).[2][3] Beyond its antioxidant capabilities, this compound has demonstrated antimicrobial properties and has been shown to act synergistically with certain antibiotics.[4][5]
These properties make this compound a compelling active pharmaceutical ingredient (API) for topical formulations aimed at mitigating oxidative stress-related skin conditions, protecting against environmental aggressors, or providing antimicrobial support. However, its development into an effective topical product is not without challenges. Its physicochemical properties, particularly its lipophilicity and potential for oxidative degradation, necessitate a rational, science-driven formulation strategy.[6][7]
This guide provides a comprehensive framework for the formulation of this compound, guiding the researcher from initial pre-formulation characterization to the development and evaluation of advanced delivery systems. The protocols herein are designed to be robust and self-validating, with a focus on explaining the causality behind each experimental choice to ensure both efficacy and stability of the final topical product.
Section 1: Pre-Formulation Studies - Characterizing the API
A thorough understanding of the API's intrinsic properties is the cornerstone of successful formulation development. This phase aims to de-risk the development process by identifying potential liabilities such as poor solubility or instability early on.
Physicochemical Properties of this compound
A summary of this compound's key properties is essential for initial planning. These values dictate the choice of solvents, excipients, and potential delivery systems.
| Property | Value | Source(s) |
| CAS Number | 2486-02-4 | [4][8][9] |
| Molecular Formula | C₁₂H₁₆O₅ | [9][10] |
| Molecular Weight | ~240.25 g/mol | [9][10] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 145-149 °C | [4][10] |
| logP (XLogP3) | ~2.8 | [9][10] |
| Solubility | Soluble in alcohols and organic solvents; limited solubility in water. | [8][11] |
The calculated logP of ~2.8 indicates a lipophilic character, suggesting that this compound will be more soluble in oils and organic solvents than in water.[9][10] This is a critical factor for topical formulation, as the vehicle must be able to solubilize the API while still being compatible with the skin.
Protocol: Solubility Assessment
Causality: Determining the saturation solubility of this compound in a range of pharmaceutically acceptable solvents is crucial. This data directly informs the maximum drug load possible in a solution-based formulation and guides the selection of the oil phase for emulsions or the solvent system for gels.
Methodology:
-
Add an excess amount of this compound (e.g., 50 mg) to 1 mL of the selected solvent in a series of glass vials.
-
Include a range of solvents relevant to topical formulations: Propylene Glycol, Ethanol, Isopropyl Myristate, Caprylic/Capric Triglyceride, and Phosphate Buffered Saline (PBS) pH 7.4.
-
Seal the vials and place them in a shaking incubator or on a rotator at 25°C for 48 hours to ensure equilibrium is reached.
-
After 48 hours, visually inspect for the presence of undissolved solid material.
-
Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid is transferred.
-
Dilute the supernatant with a suitable solvent (e.g., methanol) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated HPLC-UV method (see Section 4).
Protocol: Forced Degradation Study
Causality: The pyrogallol group in gallates is susceptible to oxidation, which can be accelerated by high pH, light, and the presence of metal ions.[6][7] A forced degradation study rapidly identifies the conditions under which the API degrades, providing critical insights for selecting stabilizers (e.g., chelating agents, secondary antioxidants), appropriate pH ranges, and protective packaging.
Methodology:
-
Prepare solutions of this compound (~100 µg/mL) in a suitable solvent (e.g., methanol:water 50:50).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH at room temperature. Take samples at 0.5, 1, 2, and 4 hours. (Note: Alkaline conditions are expected to cause rapid degradation).[6]
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 48 hours.
-
Photostability: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a defined period. Keep a control sample wrapped in aluminum foil.
-
-
At each time point, withdraw a sample, neutralize if necessary, and dilute for HPLC analysis.
-
Analyze the samples to determine the percentage of this compound remaining and to observe the formation of any degradation peaks.
Caption: Pre-formulation workflow for this compound.
Section 2: Formulation Development Strategies
Based on the pre-formulation data, an appropriate delivery system can be designed. The choice depends on the desired skin feel, stability requirements, and the need for penetration enhancement.
Simple Formulation: Hydroalcoholic Gel
Rationale: A gel is a straightforward formulation ideal for early-stage in vitro and ex vivo testing. The inclusion of a co-solvent like ethanol or propylene glycol helps to solubilize the lipophilic this compound within the aqueous gel network.
Protocol: Carbomer-Based Hydroalcoholic Gel (1% this compound)
| Component | Function | % w/w |
| Phase A | ||
| This compound | API | 1.0 |
| Ethanol | Solvent, Penetration Enhancer | 20.0 |
| Propylene Glycol | Co-solvent, Humectant | 10.0 |
| Phase B | ||
| Carbomer 940 | Gelling Agent | 0.5 |
| Deionized Water | Vehicle | 67.5 |
| Phase C | ||
| Triethanolamine | Neutralizing Agent | q.s. (to pH 5.5-6.0) |
| Disodium EDTA | Chelating Agent | 0.1 |
Methodology:
-
Phase A: In a primary vessel, dissolve the this compound and disodium EDTA in the ethanol and propylene glycol with gentle stirring.
-
Phase B: In a separate vessel, slowly disperse the Carbomer 940 into the deionized water while stirring rapidly to avoid clumping. Allow it to hydrate for at least 30 minutes until a uniform, translucent dispersion is formed.
-
Emulsification: Slowly add Phase A to Phase B with continuous stirring until a homogenous mixture is obtained.
-
Neutralization: Add Triethanolamine dropwise to the mixture while gently stirring. Monitor the pH and stop when it reaches the target range of 5.5-6.0. The mixture will thicken to form a clear gel.
-
Homogenize the final gel at low speed to ensure uniformity and remove any entrapped air.
Advanced Formulation: O/W Nanoemulsion
Rationale: Nanoemulsions are thermodynamically stable, transparent or translucent systems of oil and water with droplet sizes typically below 200 nm. They are excellent vehicles for lipophilic drugs like this compound, as they can enhance solubility, improve stability by enclosing the API in the oil phase, and increase skin permeation.[6]
Protocol: High-Shear Homogenization for Nanoemulsion (1% this compound)
| Component | Function | % w/w |
| Oil Phase | ||
| This compound | API | 1.0 |
| Caprylic/Capric Triglyceride | Oil | 10.0 |
| Aqueous Phase | ||
| Polysorbate 80 | Surfactant | 5.0 |
| Deionized Water | Vehicle | 83.9 |
| Disodium EDTA | Chelating Agent | 0.1 |
Methodology:
-
Oil Phase Preparation: Dissolve the this compound in the Caprylic/Capric Triglyceride at 40°C.
-
Aqueous Phase Preparation: Dissolve the Polysorbate 80 and Disodium EDTA in the deionized water.
-
Pre-emulsion Formation: Heat both phases to 60°C. Slowly add the oil phase to the aqueous phase while mixing with a standard overhead stirrer at ~500 rpm for 15 minutes.
-
Homogenization: Transfer the resulting coarse pre-emulsion to a high-shear homogenizer (e.g., Silverson or equivalent) and process at 8,000-10,000 rpm for 10 minutes.
-
Cooling: Allow the nanoemulsion to cool to room temperature with gentle stirring.
-
Characterize for particle size, pH, and drug content.
Novel Carrier: Niosomal Vesicles
Rationale: Niosomes are vesicular nanocarriers formed from the self-assembly of non-ionic surfactants and cholesterol in an aqueous medium.[12] Encapsulating this compound within these vesicles can protect it from degradation, provide a sustained release profile, and potentially enhance its penetration into deeper skin layers.[13]
Protocol: Thin-Film Hydration for Niosomes (1% this compound)
| Component | Function | Molar Ratio |
| Span 60 | Non-ionic Surfactant | 1 |
| Cholesterol | Vesicle Stabilizer | 1 |
| This compound | API | - |
Methodology:
-
Film Formation: Accurately weigh Span 60, cholesterol, and this compound and dissolve them in a sufficient volume of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath at 60°C under reduced pressure to form a thin, dry lipid film on the inner wall.
-
Film Drying: Continue evaporation for at least 1 hour after the film appears dry and flush with nitrogen gas to ensure complete removal of residual organic solvent.
-
Hydration: Hydrate the film by adding a pre-warmed (60°C) aqueous phase (e.g., PBS pH 7.4) and continue rotating the flask (without vacuum) for 1 hour. This will cause the film to peel off and form a milky suspension of multilamellar vesicles.
-
Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the niosomal suspension using a probe sonicator in an ice bath or extrude it through polycarbonate membranes of a defined pore size (e.g., 400 nm followed by 200 nm).[12]
Section 3: Formulation Characterization
Once formulated, the product must be rigorously tested to ensure it meets quality standards for safety, stability, and performance.
Protocol: Physicochemical Characterization
Causality: Basic quality control parameters like pH and viscosity are critical. The pH must be within a range that is non-irritating to the skin (typically 4.5-6.5) and ensures API stability. Viscosity affects spreadability, skin feel, and residence time on the skin. For nanosystems, particle size and zeta potential are paramount, as they influence stability (prevention of aggregation) and skin interaction.
Methodology:
-
pH Measurement: Use a calibrated pH meter at 25°C.
-
Viscosity: Use a rotational viscometer with an appropriate spindle and speed (e.g., Brookfield viscometer) at 25°C.
-
Particle Size & Zeta Potential: For nanoemulsions and niosomes, dilute the sample appropriately with deionized water and analyze using a Dynamic Light Scattering (DLS) instrument. A narrow Polydispersity Index (PDI < 0.3) indicates a uniform particle size distribution.
Protocol: Drug Content & Entrapment Efficiency
Causality: It is essential to confirm that the final formulation contains the correct amount of API (drug content) and, for vesicular systems, to determine how much of that API is successfully encapsulated (entrapment efficiency, EE%). High EE% is desirable as it indicates an efficient formulation process and ensures the protective and controlled-release benefits of the carrier are realized.
Methodology:
-
Total Drug Content: Accurately weigh a known amount of the formulation (e.g., 100 mg) and dissolve it in a suitable solvent (e.g., methanol) to break up the structure and release the drug. Dilute to a known volume and analyze by HPLC.
-
Entrapment Efficiency (for Niosomes):
-
Separate the unentrapped ("free") drug from the niosomes. This can be done by centrifuging the sample at high speed (e.g., 15,000 rpm, 4°C) and analyzing the supernatant, or by using mini-centrifugation columns.
-
Quantify the amount of free drug in the supernatant (W_free) using HPLC.
-
Calculate EE% using the formula: EE% = [(W_total - W_free) / W_total] * 100
-
Protocol: Ex Vivo Skin Permeation Study
Causality: The ultimate goal of a topical formulation is to deliver the API to its site of action within the skin. An ex vivo permeation study using excised human or animal skin (e.g., porcine ear skin, which is a good model for human skin) provides the most relevant preclinical data on how the formulation facilitates drug penetration into the stratum corneum, epidermis, and dermis, and whether systemic absorption occurs.[14][15]
Sources
- 1. Antioxidant activity of dodecyl gallate [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of gallates: an electrochemical study in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of some phenolic antioxidants in fatty preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS 2486-02-4: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound | C12H16O5 | CID 75596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Niosomal Nanocarriers for Enhanced Dermal Delivery of Epigallocatechin Gallate for Protection against Oxidative Stress of the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation and Optimization of Nanospanlastics for Improving the Bioavailability of Green Tea Epigallocatechin Gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Skin permeation and antioxidant efficacy of topically applied resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Skin penetration of epigallocatechin-3-gallate and quercetin from green tea and Ginkgo biloba extracts vehiculated in cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Isoamyl Gallate
Welcome to the technical support center for isoamyl gallate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for improving the aqueous solubility of this compound, a compound of growing interest for its antioxidant and antimicrobial properties.[1][2] This document moves beyond theoretical concepts to offer practical, field-proven methodologies and troubleshooting advice.
I. Understanding the Challenge: this compound's Physicochemical Profile
This compound (C₁₂H₁₆O₅) is an ester of gallic acid and isoamyl alcohol.[3] Its structure, featuring a hydrophobic isoamyl chain and a polar trihydroxybenzoyl group, results in limited water solubility.[1] This characteristic often presents a significant hurdle in the development of aqueous formulations for pharmaceutical and other applications.
| Property | Value | Source |
| Molecular Weight | 240.26 g/mol | [4] |
| Melting Point | 147 °C | [2][4] |
| Appearance | White to almost white crystalline powder | [4] |
| LogP (XLogP3) | 2.8 | [3][5] |
| Water Solubility | Limited/Slightly soluble | [1] |
| Solubility in other solvents | Soluble in alcohol | [1] |
II. Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: The limited aqueous solubility of this compound is due to the hydrophobic nature of its isoamyl ester chain, which counteracts the hydrophilic properties of the three hydroxyl groups on the gallate moiety. This makes it challenging to dissolve directly in aqueous systems at significant concentrations.
Q2: I've observed precipitation after initially dissolving this compound. What's happening?
A2: This is a common issue known as "falling out" of solution. It can occur due to several factors, including temperature fluctuations, changes in pH, or the use of a volatile co-solvent that evaporates over time. Creating a supersaturated solution that is not stable in the long term is a frequent cause.
Q3: Can I simply heat the solution to dissolve more this compound?
A3: While increasing the temperature can enhance the solubility of many compounds, including this compound, it's crucial to be aware of its thermal stability.[6] Prolonged exposure to high temperatures can lead to degradation, primarily through hydrolysis of the ester bond, yielding gallic acid and isoamyl alcohol.[7] It is advisable to use gentle heating and conduct stability studies if elevated temperatures are part of your protocol.
Q4: How does pH affect the solubility of this compound?
A4: The pH of the aqueous solution significantly influences the solubility of phenolic compounds like this compound.[8][9] At higher pH values (alkaline conditions), the phenolic hydroxyl groups can deprotonate, forming a more polar phenolate ion, which can increase water solubility.[10] However, be aware that alkaline conditions can also accelerate the hydrolysis of the ester linkage.[7]
III. Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for common methods to enhance the aqueous solubility of this compound.
Cosolvency: A Practical First Step
The use of cosolvents is a widely adopted technique to increase the solubility of poorly water-soluble compounds.[11] Cosolvents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic molecules.
Recommended Cosolvents: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG)
Experimental Protocol: Preparing an this compound Solution using Ethanol as a Cosolvent
-
Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Prepare a series of aqueous solutions with varying concentrations of ethanol (e.g., 10%, 20%, 30% v/v).
-
-
Dissolution:
-
Add the this compound to the ethanol-water mixture.
-
Stir the solution at a constant, moderate speed using a magnetic stirrer.
-
Gentle warming (e.g., to 40°C) can be applied to expedite dissolution, but avoid boiling.
-
-
Equilibration & Observation:
-
Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.
-
Visually inspect for any undissolved particles or precipitation.
-
-
Quantification (Optional but Recommended):
Causality: Ethanol reduces the overall polarity of the water-based solvent system, which decreases the energy required to break the solute-solute interactions of the crystalline this compound and facilitates its solvation.
Troubleshooting:
-
Precipitation upon dilution: If you observe precipitation when diluting a stock solution, it indicates that the final concentration of the cosolvent is too low to maintain solubility. Prepare a more dilute stock or increase the cosolvent percentage in the final solution.
-
Incomplete dissolution: If the compound does not fully dissolve, consider increasing the percentage of the cosolvent or employing a combination of solubility enhancement techniques.
pH Adjustment: Leveraging Ionization
Adjusting the pH of the solution can significantly enhance the solubility of ionizable compounds like this compound.
Experimental Protocol: pH-Dependent Solubility Determination
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 6.0, 7.0, 8.0, 9.0).
-
Sample Addition: Add an excess of this compound to each buffer solution.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Separation and Analysis:
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Determine the concentration of dissolved this compound in each sample by HPLC or UV-Vis spectrophotometry.
-
Causality: The phenolic hydroxyl groups of this compound are weakly acidic. By increasing the pH, these groups deprotonate, forming negatively charged phenolate ions. This ionization increases the polarity of the molecule, leading to greater solubility in water. Studies on alkyl gallates show a significant increase in their reactivity and likely solubility at a pH of 8.0 due to deprotonation.[10][14]
Troubleshooting:
-
Chemical Instability: Be aware that higher pH can promote hydrolysis of the ester bond.[7] It is crucial to assess the chemical stability of this compound at the desired pH over time.
-
Buffer Incompatibility: Ensure that the chosen buffer system does not interact with or cause the precipitation of this compound.
Micellar Solubilization: The Surfactant Approach
Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.[15][16]
Recommended Surfactants: Polysorbates (e.g., Tween® 80), Sodium Dodecyl Sulfate (SDS)
Experimental Protocol: Micellar Solubilization of this compound
-
Surfactant Solution Preparation: Prepare a series of aqueous solutions containing different concentrations of a selected surfactant, ensuring some concentrations are above the known CMC.
-
This compound Addition: Add an excess amount of this compound to each surfactant solution.
-
Equilibration: Stir the mixtures for 24-48 hours at a controlled temperature to ensure equilibrium is reached.
-
Analysis:
-
Filter the samples to remove undissolved material.
-
Quantify the concentration of solubilized this compound using an appropriate analytical method.
-
Causality: The hydrophobic isoamyl tail of the gallate molecule partitions into the hydrophobic core of the micelle, while the more polar gallate head group can orient towards the hydrophilic shell.[17] This encapsulation effectively shields the hydrophobic portion from the aqueous environment, leading to a significant increase in solubility.[15]
Troubleshooting:
-
Foaming: Surfactant solutions can be prone to foaming, which may be an issue in certain applications.
-
Toxicity/Biocompatibility: For biological applications, the choice of surfactant is critical. Non-ionic surfactants like polysorbates are generally considered more biocompatible than ionic surfactants.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[18] They can form inclusion complexes with poorly soluble molecules, enhancing their solubility and stability.[18][19][20]
Recommended Cyclodextrin: β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin)
Experimental Protocol: Preparation of an this compound-Cyclodextrin Inclusion Complex
-
Preparation:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
-
Complexation:
-
Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.
-
Continue stirring for an extended period (e.g., 24 hours) to facilitate complex formation.
-
-
Solvent Removal/Lyophilization:
-
Remove the organic solvent under reduced pressure.
-
Freeze-dry the resulting aqueous solution to obtain the solid inclusion complex powder.[21]
-
-
Characterization: Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, or NMR.[20]
-
Solubility Assessment: Determine the aqueous solubility of the prepared complex and compare it to that of the free this compound.
Causality: The hydrophobic isoamyl portion of the gallate molecule is encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin ensures the solubility of the entire complex in water.[18]
Troubleshooting:
-
Stoichiometry: The molar ratio of this compound to cyclodextrin is a critical parameter. It's often necessary to test different ratios to find the optimal complexation efficiency.
-
Choice of Cyclodextrin: The size of the cyclodextrin cavity must be appropriate for the guest molecule. β-cyclodextrin is often a good starting point for molecules of this size.
IV. Visualization of Workflows
Caption: Decision workflow for selecting and validating a solubility enhancement strategy.
Caption: Step-by-step process for forming a cyclodextrin inclusion complex.
V. References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Google Patents. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. Solubilities of Gallic Acid and Its Esters in Water. [Link]
-
National Center for Biotechnology Information. Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus. [Link]
-
Grokipedia. Micellar solubilization. [Link]
-
MDPI. Comparative Kinetic Study of Phenol Degradation Using Free and Alginate-Gel-Entrapped Extract Containing Tyrosinase from Agaricus bisporus. [Link]
-
ResearchGate. Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link]
-
National Center for Biotechnology Information. This compound | C12H16O5 | CID 75596 - PubChem. [Link]
-
National Center for Biotechnology Information. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. [Link]
-
National Center for Biotechnology Information. Effect of pH on the Efficiency of Pyrogallol, Gallic Acid, and Alkyl Gallates in Trapping Methylglyoxal. [Link]
-
ResearchGate. A Simple HPLC Method for the Determination of Pentyl Gallate and Identification of an Alkaline Degradant. [Link]
-
National Center for Biotechnology Information. β-cyclodextrin inclusion complexes with short-chain phenolipids: An effective formulation for the dual sustained-release of phenolic compounds. [Link]
-
Google Patents. US5808090A - Process for preventing precipitation in cimetidine injection solutions.
-
ResearchGate. (PDF) Effect of pH on the Efficiency of Pyrogallol, Gallic Acid, and Alkyl Gallates in Trapping Methylglyoxal. [Link]
-
YouTube. Cyclodextrin | Inclusion Complex. [Link]
-
National Center for Biotechnology Information. Analytical methods and achievability - Guidelines for drinking-water quality. [Link]
-
National Center for Biotechnology Information. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. [Link]
-
ResearchGate. Effect of pH on the synthesis of propyl gallate. (m) Acetic acid buffer. [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
-
OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
ResearchGate. Cyclodextrins Inclusion Complex: Preparation Methods, Analytical Techniques and Food Industry Applications. [Link]
-
Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. [Link]
-
National Center for Biotechnology Information. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. [Link]
-
ResearchGate. (PDF) Micellar solubilization of drugs. [Link]
-
Atlantis Press. In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. [Link]
-
U.S. Environmental Protection Agency. Analytical Methods. [Link]
Sources
- 1. CAS 2486-02-4: this compound | CymitQuimica [cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound | C12H16O5 | CID 75596 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 19. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 20. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 21. β-cyclodextrin inclusion complexes with short-chain phenolipids: An effective formulation for the dual sustained-release of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of isoamyl gallate during storage
Technical Support Center: Isoamyl Gallate
An In-Depth Guide to Preventing Degradation of this compound During Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and require a comprehensive understanding of its stability profile. As an ester of gallic acid, this compound is a potent antioxidant; however, the very chemical moiety that provides this bioactivity—the 3,4,5-trihydroxybenzoyl group—also renders it susceptible to degradation.[1] Maintaining the compound's integrity from procurement to final application is paramount for reproducible and reliable experimental outcomes.
This document provides structured, in-depth answers to common questions, troubleshooting for prevalent issues, and validated protocols to help you maintain the stability and efficacy of your this compound supply.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid (powder) this compound?
Answer: The primary goal for storing solid this compound is to protect it from the three main drivers of degradation: oxygen, light, and heat.
-
Causality: this compound's antioxidant power comes from its three adjacent hydroxyl groups (the pyrogallol moiety), which can readily donate hydrogen atoms to neutralize free radicals.[2] Unfortunately, this same property makes the compound highly prone to oxidation when exposed to atmospheric oxygen, a process accelerated by heat and UV light.[2][3] Oxidation leads to the formation of colored quinone-type species, resulting in product discoloration and loss of potency.[4]
-
Recommendation: For long-term storage, solid this compound should be kept in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen). Store in a cool, dark, and dry place. A recommended temperature range is between 10°C and 25°C, with temperatures below 15°C being optimal.[5][6] For critical applications, refrigeration (2-8°C) in a desiccated, inert environment is advised.[7]
Q2: My this compound powder has turned from white to a pinkish-brown color. What happened, and can I still use it?
Answer: This color change is a classic indicator of oxidative degradation.
-
Causality: The initial white or off-white powder has been exposed to oxygen and likely light or elevated temperatures. The pyrogallol group has been oxidized to form semiquinone radicals and ultimately o-quinones. These quinone structures are highly conjugated and absorb visible light, appearing as pink, tan, or brown impurities.[3] While the bulk of the material may still be this compound, the presence of these colored degradants signifies that the purity and antioxidant capacity have been compromised.
-
Recommendation: It is strongly advised not to use discolored material for quantitative or sensitive applications, as the purity is no longer guaranteed. The presence of degradation products can lead to inaccurate assay results and introduce confounding variables into your experiments. We recommend procuring a fresh lot of the compound. To verify the extent of degradation, you can perform a purity analysis using the HPLC protocol detailed later in this guide.
Q3: How should I prepare and store this compound in solution to minimize degradation?
Answer: Storing this compound in solution presents a greater stability challenge than storing it as a solid due to increased molecular mobility and the potential for hydrolysis.
-
Causality: In addition to oxidation, the ester linkage in this compound is susceptible to hydrolysis, which splits the molecule back into gallic acid and isoamyl alcohol.[8] This reaction is catalyzed by acidic or basic conditions and accelerated by heat.[9][10]
-
Recommendations:
-
Solvent Choice: this compound is soluble in alcohols and other organic solvents but has limited solubility in water.[11] Use high-purity, anhydrous solvents whenever possible.
-
Deoxygenate the Solvent: Before dissolving the compound, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Protect from Light: Prepare and store the solution in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[12]
-
Control pH: If using aqueous buffers, maintain a slightly acidic to neutral pH (around 5-6), as extreme pH will accelerate hydrolysis.
-
Storage Conditions: Store solutions at refrigerated temperatures (2-8°C) for short-term use (days) or frozen at -20°C or below for longer-term storage (weeks to months). Always seal containers tightly.
-
Q4: I'm observing a loss of antioxidant activity in my formulation. What are the likely causes?
Answer: A loss of activity is a direct consequence of chemical degradation. The primary culprits are oxidation and hydrolysis, which eliminate the active pyrogallol moiety or the entire molecule.
-
Causality: Any factor that promotes the degradation pathways discussed above will reduce the concentration of active this compound. This includes exposure to air (oxygen), incompatible excipients that may be pro-oxidant (e.g., trace metal ions), high pH, or exposure to UV light and heat.[4][10]
-
Recommendation: Review your formulation and storage protocol.
-
Are you using an airtight, opaque container?
-
Have you considered adding a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation?
-
Is the pH of your formulation within a stable range?
-
Could other excipients be interacting with the gallate? Consider a forced degradation study (see protocol below) to test for incompatibilities.
-
Troubleshooting Guide
This section provides a direct, problem-solving approach to common issues encountered during the storage and use of this compound.
Problem: Discoloration of Solid Compound
-
Symptoms: White powder has developed a pink, tan, or brown tint.
-
Likely Cause: Oxidation. The container was not sealed tightly, was not purged with inert gas, or was stored in a warm, bright location.
-
Immediate Action: Segregate the affected lot. Do not use it for sensitive experiments.
-
Preventative Action: Always store solid this compound in a tightly sealed, opaque container, preferably under an inert atmosphere (argon/nitrogen), in a cool, dark place (<15°C).[6]
Problem: Precipitation or Cloudiness in a Stored Solution
-
Symptoms: A previously clear solution has become cloudy or contains visible precipitate after storage.
-
Likely Cause (1): Temperature-Related Precipitation. If the solution was stored at a low temperature (e.g., 4°C), the compound may have simply precipitated out due to its solubility limit at that temperature.
-
Action: Gently warm the solution to room temperature with agitation. If it redissolves and is not discolored, it may still be usable.
-
-
Likely Cause (2): Degradation. The precipitate could be a less soluble degradation product. Hydrolysis to gallic acid, which has different solubility properties, could be a cause.
-
Action: Analyze the solution's purity via HPLC. If degradation is confirmed, discard the solution and prepare a fresh batch using deoxygenated solvent and proper storage techniques.
-
Problem: Rapid Loss of Purity or Activity in a Formulation
-
Symptoms: HPLC analysis shows a rapid decrease in the this compound peak area, or functional assays show a loss of antioxidant effect over a short period.
-
Likely Cause: Formulation Incompatibility or Harsh Environmental Conditions.
-
High pH: Basic conditions will rapidly accelerate ester hydrolysis.[13]
-
Oxidizing Agents: Presence of peroxides or other oxidizers in the formulation.
-
Pro-oxidant Contaminants: Trace metals (e.g., iron, copper) from excipients or containers can catalyze oxidative degradation.[4]
-
Photodegradation: Exposure to UV or even ambient lab light.[14]
-
-
Action:
-
Conduct a Forced Degradation Study (see protocol below) to systematically identify the stress factor causing the instability.
-
Add Stabilizers: Consider incorporating a chelating agent (e.g., 0.01% EDTA) to sequester metal ions or a secondary antioxidant to create a more robust system.[15]
-
Optimize Packaging: Use opaque, airtight packaging materials with low metal content.
-
Visualizing Degradation & Troubleshooting
To better understand the chemical processes and diagnostic workflow, refer to the diagrams below.
Quantitative Data & Experimental Protocols
Table 1: Summary of Recommended Storage Conditions
| Parameter | Solid this compound | This compound in Solution |
| Temperature | 10-25°C (Optimal <15°C)[5][6] | Short-term (1-3 days): 2-8°C. Long-term (>3 days): ≤ -20°C. |
| Atmosphere | Tightly sealed, under inert gas (N₂ or Ar) | Headspace purged with inert gas. Use deoxygenated solvents. |
| Light | Store in opaque/amber containers in the dark. | Use amber vials or wrap in foil. Avoid UV/direct light. |
| Container | Glass or other inert material. | Type I borosilicate amber glass vial with PTFE-lined cap. |
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[9] The goal is to achieve 5-20% degradation of the active ingredient.[16]
Objective: To identify potential degradation products and pathways under various stress conditions as mandated by ICH guidelines.[10]
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Apply Stress Conditions: Aliquot the stock solution into separate, appropriately sealed vials for each condition. Include a control sample stored at 2-8°C in the dark.
-
Neutralization: After the stress period, neutralize the acidic and basic samples to ~pH 7 before analysis to prevent further degradation.
-
Analysis: Analyze all samples, including the control, by a suitable purity assay, such as the HPLC method described below. Compare the chromatograms to identify new peaks (degradants) and the loss of the parent peak.
Table 2: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent / Parameters | Time | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C[17] | 24-72 hours | Ester Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at room temp[13] | 30-60 minutes | Ester Hydrolysis (rapid) |
| Oxidation | 3% H₂O₂ at room temp[16] | 2-24 hours | Oxidation of pyrogallol moiety |
| Thermal | 80°C (solid and solution)[17] | 48-96 hours | Oxidation, Hydrolysis |
| Photolytic | 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | As required | Photodegradation, Photo-oxidation |
Protocol 2: General Purpose HPLC Method for Purity Assessment
This method serves as a starting point for developing a validated, stability-indicating HPLC assay.
Objective: To separate this compound from its potential degradation products (like gallic acid) and quantify its purity.
Instrumentation & Conditions:
-
HPLC System: Standard system with UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution. A good starting point is Methanol:Water:Acid (e.g., 0.1% Trifluoroacetic Acid or Phosphoric Acid) in a 50:49:1 ratio.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~275 nm.[13]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare standards of this compound and, if available, gallic acid in the mobile phase.
-
Prepare samples from storage or forced degradation studies, ensuring they are filtered and diluted appropriately.
-
Run the standards to determine retention times (expect gallic acid to elute earlier than this compound).
-
Inject the samples and analyze the chromatograms.
-
Calculate purity using the area normalization method (Area of this compound Peak / Total Area of All Peaks) x 100%.
This self-validating system, where you intentionally create degradants and then prove your method can separate them, is the cornerstone of a trustworthy stability assessment.[9]
References
-
Chromatography and Analysis Solutions. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
IntechOpen. (n.d.). Degradation of Phenolic Compounds Through Uv and Visible- Light-Driven Photocatalysis. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Retrieved from [Link]
-
Veeprho. (n.d.). Propyl Gallate Impurities and Related Compound. Retrieved from [Link]
-
Semantic Scholar. (2002). Discoloration of polymers by phenolic antioxidants. Retrieved from [Link]
- Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
-
Oxford Academic. (2022, February 7). Investigation of the antioxidation capacity of gallic acid and its alkyl esters with different chain lengths for dried oyster during ambient storage. Retrieved from [Link]
-
MDPI. (n.d.). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. Retrieved from [Link]
-
MDPI. (n.d.). On the Use of Gallic Acid as a Potential Natural Antioxidant and Ultraviolet Light Stabilizer in Cast-Extruded Bio-Based High-Density Polyethylene Films. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms for phenolic compounds mix photodegradation by using 2 wt.% AuZnO as photocatalyst. Retrieved from [Link]
-
PubMed. (n.d.). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of gallic acid and its alkyl esters on lipid oxidation during in vitro simulated gastrointestinal digestion of fresh and fried oysters. Retrieved from [Link]
-
FAO AGRIS. (n.d.). Antioxidant effects of gallic acid alkyl esters of various chain lengths in oyster during frying process. Retrieved from [Link]
-
China Gallates. (n.d.). Industrial Applications of Propyl Gallate: Antioxidant Solutions from China. Retrieved from [Link]
-
FAO. (n.d.). HPLC Method for Flavourings. Retrieved from [Link]
-
PMC - NIH. (2022, December 6). Gastrointestinal Digestion and Microbial Hydrolysis of Alkyl Gallates: Potential Sustained Release of Gallic Acid. Retrieved from [Link]
-
Oxford Academic. (2020, December 29). Antioxidant effects of gallic acid alkyl esters of various chain lengths in oyster during frying process. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Simple HPLC Method for the Determination of Pentyl Gallate and Identification of an Alkaline Degradant. Retrieved from [Link]
- Google Patents. (n.d.). US6297396B1 - Method of crystallizing and purifying alkyl gallates.
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
-
Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]
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- 15. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Isoamyl Gallate Synthesis
Welcome to the technical support center for the synthesis of isoamyl gallate (3-methylbutyl 3,4,5-trihydroxybenzoate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this valuable compound. Here, we provide in-depth, evidence-based solutions in a user-friendly question-and-answer format, grounded in established scientific principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: Why is my this compound yield consistently low?
Low yield is a frequent challenge in esterification reactions. The causes can be multifaceted, ranging from suboptimal reaction conditions to issues with reagents.
Potential Causes & Solutions:
-
Suboptimal Temperature: Temperature significantly influences both the reaction rate and enzyme stability (in the case of enzymatic synthesis).
-
Explanation: For enzymatic reactions, temperatures that are too high can lead to enzyme denaturation and loss of activity, while temperatures that are too low result in a slow reaction rate.[1][2][3] For chemical synthesis, insufficient temperature may lead to slow conversion rates.
-
Solution: Optimize the reaction temperature. For lipase-catalyzed synthesis, a range of 40-60°C is often effective.[2][4] It is recommended to perform a temperature screening experiment to determine the optimal point for your specific catalyst and system.
-
-
Incorrect Substrate Molar Ratio: The ratio of gallic acid to isoamyl alcohol is a critical parameter.
-
Explanation: An excess of one substrate can shift the reaction equilibrium towards the product side, increasing the yield. However, a large excess of either the alcohol or the acid can lead to enzyme inhibition.[5] Specifically, high concentrations of short-chain acids can lower the microaqueous pH around the enzyme, potentially leading to inactivation.[6][7]
-
Solution: Experiment with different molar ratios of isoamyl alcohol to gallic acid. Ratios where the alcohol is in slight excess are often beneficial.[6][8] For example, a molar ratio of alcohol to acid of 1.25:1 has been shown to be effective in similar esterifications.[5]
-
-
Inadequate Water Removal: The esterification reaction produces water as a byproduct.
-
Explanation: According to Le Chatelier's principle, the accumulation of water can shift the reaction equilibrium back towards the reactants, thereby reducing the final yield. This is a crucial factor in both enzymatic and chemical synthesis.
-
Solution: Implement a strategy for water removal. In enzymatic synthesis in organic solvents, adding molecular sieves to the reaction medium can effectively sequester water and improve yields.[9] For chemical synthesis, techniques like azeotropic distillation with a Dean-Stark apparatus are commonly employed.[10][11]
-
-
Poor Catalyst Performance: The activity and stability of your catalyst (lipase or chemical catalyst) are paramount.
-
Explanation: The catalyst may be old, improperly stored, or simply not robust enough for the reaction conditions.[12] For immobilized enzymes, mass transfer limitations can also play a role.
-
Solution: Ensure your catalyst is active and used at an appropriate loading. For enzymatic reactions, consider screening different lipases, as their activity can vary depending on the substrates.[13] For chemical synthesis, ensure the catalyst is of high purity.
-
Question 2: I'm observing the formation of byproducts. How can I improve the purity of my this compound?
Byproduct formation can complicate purification and reduce the overall yield of the desired product.
Potential Causes & Solutions:
-
Side Reactions at High Temperatures: Elevated temperatures, especially in chemical synthesis, can promote side reactions.
-
Explanation: Gallic acid has multiple hydroxyl groups that could potentially react, and high temperatures can lead to degradation of either the reactants or the product.
-
Solution: Optimize the reaction temperature to a point that provides a good reaction rate without significant byproduct formation.
-
-
In chemical synthesis, the strong acid catalyst can cause side reactions.
-
Impurities in Starting Materials: The purity of your gallic acid and isoamyl alcohol can affect the final product.
-
Solution: Use high-purity starting materials. If necessary, purify the reactants before use.
-
Question 3: My immobilized lipase seems to lose activity quickly. How can I improve its operational stability?
Reusability of the biocatalyst is key for a cost-effective and sustainable process.
Potential Causes & Solutions:
-
Enzyme Denaturation: As mentioned, high temperatures or extreme pH can denature the lipase.[2]
-
Solution: Operate within the optimal temperature and pH range for the specific lipase you are using. The presence of organic solvents can also affect enzyme stability, so choosing a biocompatible solvent is crucial.
-
-
Inhibition by Substrates or Products: High concentrations of substrates or the product can inhibit the enzyme.
-
Explanation: Some lipases are inhibited by short-chain alcohols or acids.[6]
-
Solution: Optimize the substrate concentrations and consider in-situ product removal to alleviate inhibition.
-
-
Mechanical Stress: Vigorous stirring can damage the support of the immobilized enzyme.
-
Solution: Use gentle agitation that is sufficient to ensure good mixing without causing physical damage to the biocatalyst.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
What are the main advantages of enzymatic synthesis over chemical synthesis for this compound?
Enzymatic synthesis, typically using lipases, offers several advantages:
-
Mild Reaction Conditions: Reactions are carried out at lower temperatures and pressures, which reduces energy consumption and minimizes the formation of degradation byproducts.[1]
-
High Selectivity: Enzymes are highly specific, leading to fewer side reactions and a purer product.
-
Environmental Friendliness: Biocatalysis is considered a "green" technology as it avoids the use of harsh and often toxic chemical catalysts.[14]
-
Reusability of Catalyst: Immobilized enzymes can often be recovered and reused for multiple reaction cycles, which can lower costs.[6]
How do I choose the right solvent for the enzymatic synthesis of this compound?
The choice of solvent is critical for lipase activity. Generally, hydrophobic solvents are preferred for esterification reactions.
-
Explanation: Hydrophobic solvents help to maintain the essential layer of water around the enzyme that is necessary for its catalytic activity, while also solubilizing the non-polar substrates.[14] Solvents with a high log P value (a measure of hydrophobicity) often give good results.[6]
-
Examples of suitable solvents: Hexane, heptane, and cyclohexane are commonly used.[1][14]
What is the optimal range for catalyst loading?
The amount of catalyst will influence the reaction rate.
-
Explanation: Increasing the catalyst loading generally increases the reaction rate up to a certain point.[15][16] Beyond this point, the increase in rate may become negligible, and it becomes less cost-effective. Very high catalyst loading can sometimes lead to a decrease in yield due to mass transfer limitations or catalyst aggregation.[15]
-
Recommendation: The optimal catalyst loading should be determined experimentally. A typical starting range for immobilized lipase could be 5-15% (w/w) of the total substrate weight.
How can I monitor the progress of the reaction?
Regular monitoring is essential for determining the optimal reaction time and understanding the reaction kinetics.
-
Method: A common method is to take small aliquots of the reaction mixture at different time intervals and analyze them. The consumption of the acid (gallic acid) can be determined by titration with a standard base solution.[14]
-
Advanced Analysis: For more precise measurements of both reactant consumption and product formation, High-Performance Liquid Chromatography (HPLC) is a highly effective analytical technique.
Data Summary & Experimental Protocols
Table 1: Influence of Key Parameters on Isoamyl Ester Synthesis Yield
| Parameter | Range Investigated | General Trend & Observations | Source(s) |
| Temperature | 30 - 98°C | Yield generally increases with temperature up to an optimum, after which enzyme denaturation (enzymatic) or byproduct formation (chemical) can occur. | [2][3][17] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | An excess of alcohol often improves yield, but a large excess can be inhibitory. Optimal ratios are typically between 1:1 and 3:1. | [6][8][14] |
| Enzyme/Catalyst Loading | 5 - 35 mg/mL or 4 - 12% (w/w) | Higher loading generally leads to a faster reaction rate and higher yield, up to a saturation point. | [13][15][18] |
| Reaction Time | 4 - 72 hours | Yield increases with time until equilibrium is reached. Prolonged reaction times at high temperatures can lead to degradation. | [4][13] |
Protocol: General Lab-Scale Enzymatic Synthesis of this compound
This protocol provides a starting point for the optimization of this compound synthesis using an immobilized lipase.
-
Reactant Preparation: Dissolve gallic acid and isoamyl alcohol in a suitable organic solvent (e.g., hexane) in a sealed flask. A typical starting molar ratio would be 1:2 (gallic acid:isoamyl alcohol).
-
Water Removal: Add activated molecular sieves (e.g., 4Å) to the reaction mixture at a concentration of approximately 5-10% (w/v) to adsorb the water produced during the reaction.[9]
-
Catalyst Addition: Add the immobilized lipase (e.g., Novozym 435 or a similar preparation) to the mixture. A starting enzyme concentration could be 10% by weight of the limiting substrate (gallic acid).
-
Reaction Incubation: Place the sealed flask in an incubator shaker set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 150-200 rpm).
-
Monitoring: Periodically withdraw samples to monitor the reaction progress by titration or HPLC.
-
Reaction Termination & Catalyst Recovery: Once the reaction has reached equilibrium (or the desired conversion), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.
-
Product Purification: The filtrate, containing the this compound, unreacted substrates, and solvent, can be concentrated under reduced pressure. The crude product can then be purified, for example, by crystallization from a suitable solvent system.[11][19]
Visualizing the Process
Diagram 1: Enzymatic Esterification Workflow
This diagram illustrates the general workflow for the lipase-catalyzed synthesis of this compound.
Caption: Ping-Pong Bi-Bi mechanism for lipase.
References
-
YA Fuli, ZHANG Chunmei, CHEN Binlin, GU Shiyan, JIA Xiao'e. (2021). Lipase-catalyzed Synthesis of Gallic Acid Lutein Ester. FOOD SCIENCE, 42(9), 130-136. Available at: [Link]
-
Stamatis, H., Sereti, V., & Kolisis, F. N. (2005). Lipase-Catalyzed Esterification of Selected Phenolic Acids With Linolenyl Alcohols in Organic Solvent Media. Journal of the American Oil Chemists' Society, 82(2), 123-128. Available at: [Link]
-
Sereti, V., Stamatis, H., & Kolisis, F. N. (2005). Lipase-catalyzed esterification of selected phenolic acids with linolenyl alcohol. European Journal of Lipid Science and Technology, 107(3), 127-132. Available at: [Link]
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Patel, M., Green, N. T., Burch, J. K., & Hughes, R. M. (2020). Screening of Biocatalysts for Synthesis of The Wieland-Miescher Ketone. Preprint. Available at: [Link]
-
Krishna, S. H., Sattur, A. P., & Karanth, N. G. (2001). Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. Journal of Biotechnology, 87(2), 193-201. Available at: [Link]
-
Kim, J., Kim, H., & Kim, K. H. (2022). Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase. Journal of Microbiology and Biotechnology, 32(6), 755-762. Available at: [Link]
-
ResearchGate. (n.d.). Esterification reaction of gallic acid and alkyl alcohol. Available at: [Link]
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Sharma, S., & Kanwar, S. S. (2015). Gallic acid-based alkyl esters synthesis in a water-free system by celite-bound lipase of Bacillus licheniformis SCD11501. Biotechnology and Bioengineering, 112(1), 66-74. Available at: [Link]
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ResearchGate. (n.d.). Effect of catalyst loading on the yield and reaction time of model. Available at: [Link]
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Anschau, A., Todero, J., & de Souza, A. R. (2017). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Acta Scientiarum. Technology, 39(1), 39-46. Available at: [Link]
-
Yilmaz, E., Can, K., & Sezgin, M. (2020). Synthesis of isoamyl acetate using protein-coated microcrystals of different lipases. Journal of the Serbian Chemical Society, 85(1), 25-35. Available at: [Link]
-
Ghorbani-Choghamarani, A., & Shiri, L. (2023). Optimization of green and environmentally-benign synthesis of isoamyl acetate in the presence of ball-milled seashells by response surface methodology. Scientific Reports, 13(1), 2736. Available at: [Link]
- Gross, A. (1985). Enzymatic synthesis of gallic acid esters. (European Patent No. EP0137601A2). Google Patents.
- Shyldkrot, H., & Langer, S. (2001). Method of synthesizing alkyl gallates. (Patent No. WO2001030299A2). Google Patents.
-
Various Authors. (2015). What could be reason for getting a very low yield in organic chemistry? Quora. Available at: [Link]
-
Various Authors. (2022). What are some common causes of low reaction yields? Reddit. Available at: [Link]
-
ResearchGate. (n.d.). Influence of substrate ratio on product titers and yields. Available at: [Link]
-
de Oliveira, D., da Rosa, C. D., de Oliveira, V., Gottschefski, J. F., & de Oliveira, J. V. (2020). Enzymatic Synthesis of Fatty Acid Isoamyl Monoesters from Soybean Oil Deodorizer Distillate: A Renewable and Ecofriendly Base Stock for Lubricant Industries. Molecules, 25(23), 5697. Available at: [Link]
-
Pinto, M. D. S., Rodrigues, R. C., & Berenguer-Murcia, Á. (2017). Enzymatic synthesis of isoamyl laurate using different sources of commercial available microbial lipases. XXI Simpósio Nacional de Bioprocessos. Available at: [Link]
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Hari Krishna, S., Manohar, B., Divakar, S., Prapulla, S. G., & Karanth, N. G. (2000). Lipase-catalyzed synthesis of isoamyl butyrate: Optimization by response surface methodology. Enzyme and Microbial Technology, 26(2-4), 131-136. Available at: [Link]
-
Hari Krishna, S., Prapulla, S. G., & Karanth, N. G. (2001). Lipase-catalyzed synthesis of isoamyl isobutyrate — optimization using a central composite rotatable design. Process Biochemistry, 37(1), 9-16. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
- Shyldkrot, H., & Langer, S. (2001). Method of crystallizing and purifying alkyl gallates. (U.S. Patent No. 6,297,396 B1). Google Patents.
-
Ghorbani-Choghamarani, A., & Shiri, L. (2023). Optimization of green and environmentally-benign synthesis of isoamyl acetate in the presence of ball-milled seashells by response surface methodology. Scientific Reports, 13. Available at: [Link]
-
Kanwar, S. S., Kaushal, R., & Gupta, R. (2008). Short-Chain Ester Synthesis by Transesterification Employing Poly (MAc-co-DMA-cl-MBAm) Hydrogel- Bound Lipase of Bacillus Coagulans MTCC-6375. ResearchGate. Available at: [Link]
-
Romero, M. D., Calvo, L., Alba, C., & Dania, A. (2005). Lipase-catalyzed synthesis of isoamyl acetate in free-solvent media– optimization using a central composite design. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Effect of the molar ratios of substrate on the product yield and vitamin E conversion. Available at: [Link]
-
ResearchGate. (n.d.). Effect of isoamyl alcohol concentration on a molar conversion and b. Available at: [Link]
-
ResearchGate. (n.d.). a depicts how catalyst loading and reaction duration influence. Available at: [Link]
-
Tan, C. H., Abdullah, A. Z., & Hasan, M. (2012). Process Modelling of Isoamyl Acetate Synthesis Catalysed by Lipase from Candida antarctica in a Solvent-free System. Journal of Physical Science, 23(2), 45-59. Available at: [Link]
-
Chen, K., Yan, W., Zhang, X., Kuang, Y., & Tang, X. (2015). Optimization of Process Variables in the Synthesis of Isoamyl Isovalerate Using Sulfonated Organic Heteropolyacid Salts as Catalysts. Journal of the Brazilian Chemical Society, 26(4), 602-608. Available at: [Link]
-
ResearchGate. (n.d.). Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. Available at: [Link]
-
Tan, H. L., & Cheah, S. F. (2012). Bioproduction of Natural Isoamyl Esters from Coconut Cream as Catalysed by Lipases. Journal of Oleo Science, 61(11), 629-635. Available at: [Link]
-
Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes? Available at: [Link]
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ResearchGate. (n.d.). Solvent-Free Isoamyl Acetate Production via Enzymatic Esterification. Available at: [Link]
-
Jimenez, Y., Pez, Y., Rodrguez, G., & Orjuela, A. (2012). Homogeneous Esterification of Isoamyl Alcohol with Salycilic ACID, Kinetic Study. ResearchGate. Available at: [Link]
- CN211645084U - Separation of isoamyl alcohol and isoamyl acetate purification device - Google Patents. (n.d.).
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ResearchGate. (n.d.). Catalytic Synthesis of Isoamyl Acetate Catalyzed by (NH4)6[MnMo9O32]•8H2O Supported Activated Carbon with Waugh Structure. Available at: [Link]
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Overcoming matrix effects in isoamyl gallate analysis
Technical Support Center: Isoamyl Gallate Analysis
A Senior Application Scientist's Guide to Overcoming Matrix Effects
Welcome to the technical support center for this compound analysis. This guide is designed for researchers, analytical scientists, and quality control professionals who are working to accurately quantify this compound in complex sample types. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to diagnose, troubleshoot, and overcome the common—yet significant—challenge of matrix effects.
This resource is structured to anticipate the questions and issues you may face, providing in-depth, actionable solutions grounded in established analytical principles.
Section 1: Foundational FAQs
This section addresses the fundamental concepts essential for understanding the challenges of this compound analysis.
Q1: What is this compound and why is its analysis important?
A: this compound is an alkyl ester of gallic acid, a phenolic compound. It is synthesized for use as an antioxidant in foods, cosmetics, and pharmaceuticals to prevent the oxidation of oils and fats. Accurate quantification is critical for regulatory compliance, product stability testing, and ensuring efficacy and safety in final formulations. Its phenolic structure, containing multiple hydroxyl groups, makes it susceptible to interactions with sample components, which is a key consideration in method development.
Q2: What are "matrix effects" and why are they a major problem in quantitative analysis?
A: The "matrix" refers to all the components in a sample other than the analyte of interest (this compound)[1][2]. Matrix effects are the alteration—either suppression or enhancement—of the analytical signal of the target analyte due to the co-eluting components from the matrix[2][3].
In techniques like liquid chromatography-mass spectrometry (LC-MS), these effects are particularly pronounced. During the electrospray ionization (ESI) process, matrix components can compete with the analyte for ionization, leading to a suppressed signal (ion suppression), or in some cases, facilitate ionization, leading to an enhanced signal[4][5][6]. This interference directly compromises the accuracy, precision, and sensitivity of the quantification, leading to erroneous results[1][3].
Q3: How can I determine if my analysis is suffering from matrix effects?
A: The most direct method is to perform a post-extraction spike experiment . This experiment quantifies the extent of signal suppression or enhancement.
The process involves comparing the peak area of an analyte spiked into a blank matrix extract against the peak area of the same analyte concentration in a pure solvent[1][5].
Matrix Effect (%) = ( (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solvent) ) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates signal suppression[5].
-
A value > 100% indicates signal enhancement[5].
According to regulatory guidelines, such as those from the FDA, it is essential to ensure that matrix effects do not compromise the integrity of the analytical method[7][8].
Section 2: Troubleshooting Guide - Diagnosis & Mitigation
This section is formatted to address specific problems you might encounter during your analysis, explaining the causal links to matrix effects and providing targeted solutions.
Problem: My analyte recovery is low and inconsistent.
Q: I'm spiking this compound into my sample before extraction, but the final calculated recovery is consistently below the acceptable range (e.g., <80%) and varies between samples. What's happening?
A: This issue points to inefficiencies in your sample preparation and extraction workflow, which can be exacerbated by the sample matrix. Low recovery means the analyte is being lost during the process, while inconsistency suggests that the matrix composition varies from sample to sample, affecting the extraction efficiency differently each time.
Causality:
-
Incomplete Extraction: The solvent system you are using may not be optimal for partitioning this compound from the sample matrix. Phenolic compounds can bind to proteins or other macromolecules, preventing their efficient extraction[9].
-
Analyte Degradation: The pH or enzymatic activity of the matrix could be degrading the this compound during sample processing.
-
Suboptimal Cleanup: If your sample cleanup is inefficient, the remaining matrix components can interfere not only with detection (matrix effect) but also with the extraction process itself.
Solutions:
-
Optimize Extraction Solvent: For phenolic compounds like this compound, a moderately polar solvent is often required. Experiment with different compositions of solvents like acetonitrile or methanol with water, and consider adjusting the pH. Acidifying the sample (e.g., with formic acid) can help keep phenolic compounds in their protonated, less polar form, improving extraction into organic solvents[10].
-
Employ a More Selective Cleanup Technique: Simple "dilute-and-shoot" or protein precipitation methods are often insufficient for complex matrices[11]. Techniques like Solid-Phase Extraction (SPE) or QuEChERS provide a much more thorough cleanup.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up phenolic compounds[9][12]. A reversed-phase (C18) or a mixed-mode polymer-based sorbent can retain this compound while allowing more polar interferences to be washed away[11]. See Protocol 1 for a detailed SPE workflow.
-
QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis in food, is excellent for many analyte/matrix combinations[13][14]. It involves a salting-out extraction followed by a dispersive SPE (d-SPE) cleanup step. See Protocol 2 for a modified QuEChERS workflow.
-
Problem: My LC-MS signal is suppressed and unreliable.
Q: My recovery seems acceptable, but when I analyze the sample on my LC-MS/MS system, the signal for this compound is much lower than expected, and the results are not reproducible. What is causing this?
A: This is a classic case of ion suppression, the most common form of matrix effect in ESI-MS[5][6]. Co-eluting matrix components are interfering with the ionization of this compound in the MS source.
Causality: The mechanism of ion suppression is complex, but it is primarily caused by competition in the ESI droplet[15][16]. Co-eluting compounds can:
-
Compete for charge: If matrix components are more easily protonated or form adducts, they can reduce the number of available charges for the analyte[4].
-
Alter droplet properties: Non-volatile matrix components like salts and lipids can change the surface tension and viscosity of the ESI droplets, hindering the efficient release of analyte ions into the gas phase[6][16].
Solutions:
-
Improve Chromatographic Separation: The goal is to chromatographically separate this compound from the interfering matrix components[17][18].
-
Optimize Gradient: Lengthen the elution gradient to increase separation.
-
Change Column Chemistry: If you are using a standard C18 column, consider one with a different selectivity, such as a Phenyl-Hexyl or a biphenyl phase, which can offer different interactions with both the analyte and matrix components.
-
-
Implement a Robust Sample Cleanup: As mentioned previously, a more selective sample preparation method like SPE or QuEChERS is the most effective way to remove the interfering compounds before they reach the MS source[2][17].
-
Use an Internal Standard (IS): An internal standard is a compound added at a known concentration to all samples, calibrators, and QCs. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5). The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement[17][19]. By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification[20].
-
Matrix-Matched Calibration: If a SIL-IS is not available, creating your calibration standards in a blank matrix extract can compensate for matrix effects[17][21][22]. This ensures that the standards and the unknown samples are affected by the matrix in the same way[23]. See the Data Interpretation section for more details.
Section 3: Detailed Experimental Protocols
Here are step-by-step protocols for the key techniques discussed.
Protocol 1: Solid-Phase Extraction (SPE) Cleanup for this compound
This protocol is a general template for a polymeric reversed-phase SPE sorbent, which is effective for phenolic compounds[24].
-
Sorbent Selection: Choose a polymeric reversed-phase cartridge (e.g., Strata-X, Oasis HLB) suitable for the sample volume.
-
Conditioning: Pass 1 cartridge volume of methanol through the cartridge to wet the sorbent.
-
Equilibration: Pass 1 cartridge volume of deionized water (or water adjusted to the same pH as the sample) through the cartridge. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1-2 cartridge volumes of a weak organic wash (e.g., 5-10% methanol in water) to remove polar interferences. This step is crucial and may require optimization.
-
Elution: Elute the this compound with 1-2 cartridge volumes of a strong organic solvent like methanol or acetonitrile.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 2: Modified QuEChERS for Complex Plant or Food Matrices
This protocol is adapted for matrices that may be dry or have complex compositions[25][26].
-
Sample Hydration (if necessary): For dry samples (e.g., dried herbs, powders), weigh 2g of the homogenized sample into a 50 mL centrifuge tube and add 8 mL of reagent water. Vortex for 1 minute and let it sit for 15 minutes[25]. For aqueous samples, use 10 mL directly.
-
Extraction: Add 10 mL of acetonitrile to the tube. Add a QuEChERS extraction salt packet (commonly containing MgSO₄, NaCl, and citrate buffers). Cap tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. The top layer is the acetonitrile extract containing the analyte.
-
Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the supernatant to a 2 mL d-SPE tube containing a cleanup sorbent mixture. A common mix for pigmented samples is PSA (primary secondary amine) to remove sugars and acids, C18 to remove non-polar interferences, and GCB (graphitized carbon black) to remove pigments[13]. Note: GCB can sometimes adsorb planar analytes; test recovery carefully.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at high speed for 2-5 minutes.
-
Analysis: The resulting supernatant is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.
Section 4: Data Interpretation & Advanced Strategies
Data Presentation: Comparing Sample Preparation Techniques
The following table illustrates hypothetical results from an experiment comparing three common sample preparation techniques for the analysis of this compound in a complex herbal tea matrix.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 95 ± 8% | 75 ± 15% | 92 ± 4% |
| Matrix Effect (%) | 35 ± 12% (Severe Suppression) | 68 ± 9% (Moderate Suppression) | 94 ± 5% (Minimal Effect) |
| Reproducibility (RSD%) | 18% | 14% | <5% |
| Conclusion | High matrix effects make this method unreliable. | Lower recovery and moderate matrix effects. | Optimal method: High recovery, minimal matrix effects, and excellent reproducibility. |
As the data shows, while PPT may appear to have good recovery, the severe matrix effect renders the method inaccurate for quantification. SPE provides the cleanest extract, effectively mitigating matrix effects and yielding the most reliable data.
Advanced Calibration Strategies
When sample cleanup and chromatography optimization are insufficient, advanced calibration strategies are necessary.
-
Matrix-Matched Calibration: This involves preparing your calibration standards by spiking known concentrations of the analyte into a blank matrix that has undergone the full extraction procedure[21][27][28]. This forces the standards to experience the same signal suppression/enhancement as the unknown samples, thereby correcting for the effect[22]. Its main limitation is the need for a true blank matrix, which can be difficult to obtain[23].
-
Standard Addition: This is one of the most accurate methods for overcoming matrix effects, especially when the matrix varies between individual samples[29][30]. It involves splitting a single unknown sample into several aliquots and spiking each with a different, known amount of the analyte. The resulting signals are plotted, and the original concentration is determined by extrapolating the linear regression back to the x-intercept. While highly accurate, it is labor-intensive as each sample requires its own calibration curve[31].
Section 5: Visual Workflows & Diagrams
Workflow for Diagnosing and Mitigating Matrix Effects
This decision tree provides a logical path for troubleshooting.
Caption: A decision tree for troubleshooting matrix effects.
Mechanism of Ion Suppression in ESI
This diagram illustrates how matrix components interfere with analyte ionization.
Caption: Competition between analyte and matrix in the ESI droplet.
References
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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What is matrix effect and how is it quantified? SCIEX. [Link]
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Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. [Link]
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Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]
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Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. PMC - NIH. [Link]
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How Important Is The Matrix Effect in Analyzing Bioprocess Samples? BioProcess International. [Link]
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Sample Prep Tech Tip: What is the Matrix Effect. Phenomenex. [Link]
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Ion suppression (mass spectrometry). Wikipedia. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
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Phenolics. Affinisep. [Link]
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Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. LinkedIn. [Link]
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Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters. [Link]
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Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. PubMed. [Link]
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FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Semantics Scholar. [Link]
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Casein/Albumin Silver/Zinc Oxide Nanoparticles for Efficient Dispersive Solid-Phase Microextraction of Phenolic Compounds from A. American Chemical Society. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]
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Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI. [Link]
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Are You Using The Internal Standard Method In A Right Way? WelchLab. [Link]
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Characteristics of evaluated solid phase extraction (SPE) cartridges. ResearchGate. [Link]
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Calibration strategies to correct for matrix effects in direct analysis of urine by ICP OES: internal standardization and multi-energy calibration. Analytical Methods (RSC Publishing). [Link]
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Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. University of Wollongong Research Online. [Link]
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Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications. [Link]
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Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]
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Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry. ACS Publications. [Link]
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Mechanistic Investigation of Ionization Suppression in Electrospray Ionization | Request PDF. ResearchGate. [Link]
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Bioanalytical Method Validation. FDA. [Link]
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Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]
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Modification of Multiresidue QuEChERS Protocol to Minimize Matrix Effect and Improve Recoveries for Determination of Pesticide Residues in. SciSpace. [Link]
-
Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. PMC - NIH. [Link]
-
Matrix-matched Calibration. Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). [Link]
-
Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. MDPI. [Link]
-
QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review. PubMed. [Link]
-
Modifying QuEChERS for complicated matrices- Dry Samples. Restek. [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]
-
Calculated matrix effects of MAE and QuEChERS method. Matrix effect (%)=(1−(slope matrix/slope solvent))×100. ResearchGate. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]
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- 2. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. welch-us.com [welch-us.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. pharmacompass.com [pharmacompass.com]
- 8. fda.gov [fda.gov]
- 9. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. welchlab.com [welchlab.com]
- 21. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 22. info.asistandards.com [info.asistandards.com]
- 23. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 24. affinisep.com [affinisep.com]
- 25. Modifying QuEChERS for complicated matrices- Dry Samples [discover.restek.com]
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- 27. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 31. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isoamyl Gallate Interference in Biological Assays
Welcome to the technical support center for researchers working with isoamyl gallate. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding assay interference caused by this compound. As a member of the gallate ester family, this compound possesses chemical properties that, while beneficial for its intended biological activity, can lead to artifacts in common biological assays. This resource will help you identify, understand, and mitigate these interferences to ensure the integrity of your experimental data.
Understanding the Challenge: The Chemical Nature of this compound
This compound (3-methylbutyl 3,4,5-trihydroxybenzoate) is an ester of gallic acid and isoamyl alcohol.[1][2] Its structure, featuring a polyphenol group, is central to both its biological efficacy and its potential for assay interference. The key properties to consider are:
-
Antioxidant Activity: The phenolic hydroxyl groups are potent radical scavengers. This can interfere with assays that rely on redox reactions.[1]
-
Aromatic Structure: The benzene ring can absorb ultraviolet and, to a lesser extent, visible light, potentially interfering with spectrophotometric and fluorometric measurements.
-
Solubility: While soluble in organic solvents and alcohol, its solubility in aqueous buffers can be limited, leading to precipitation or aggregation.[1]
This guide will address the most common issues arising from these properties in a practical question-and-answer format.
Part 1: Troubleshooting Spectrophotometric and Colorimetric Assays
FAQ 1: My absorbance readings are unexpectedly high in a colorimetric cell viability assay (e.g., MTT, MTS, XTT). Could this compound be the cause?
Answer: Yes, this is a common issue. The interference can stem from two primary sources:
-
Direct Absorbance: this compound, like its parent compound gallic acid, absorbs light in the UV range, typically with a maximum around 270 nm.[3][4] While this is outside the typical reading wavelength for MTT (570 nm) or MTS (490 nm), significant absorbance tailing into the visible spectrum can occur at higher concentrations, leading to an artificially high background.
-
Chemical Reduction of Tetrazolium Salts: The potent antioxidant nature of the galloyl moiety can directly reduce tetrazolium salts (like MTT and MTS) to their colored formazan products, independent of cellular metabolic activity.[5] This leads to a false-positive signal, suggesting higher cell viability or proliferation than is actually present.
-
Run a Compound-Only Control:
-
Prepare wells containing your complete assay medium and this compound at the same concentrations used in your experiment, but without any cells.
-
Add the tetrazolium reagent (MTT, MTS, etc.) and incubate for the standard duration.
-
Measure the absorbance at the appropriate wavelength.
-
Interpretation: A significant absorbance reading in these cell-free wells confirms that this compound is directly interacting with the assay reagents.
-
-
Subtract Background Absorbance:
-
For each concentration of this compound, subtract the average absorbance of the corresponding compound-only control from the absorbance of your experimental wells (with cells). This corrected value will more accurately reflect the cell-dependent reduction of the tetrazolium salt.
-
-
Consider Alternative Assays:
-
If the interference is substantial and difficult to correct, switch to a non-redox-based viability assay. A good alternative is a luminescent assay that measures ATP content (e.g., CellTiter-Glo®), which is a more direct indicator of metabolically active cells and is less susceptible to interference from antioxidant compounds.
-
| Parameter | MTT/MTS/XTT Assays | ATP-Based Luminescent Assays |
| Principle | Reduction of tetrazolium salt | Quantification of cellular ATP |
| Susceptibility to this compound | High (direct reduction, absorbance) | Low |
| Recommendation | Use with caution; requires compound-only controls | Preferred method when working with reducing agents |
Part 2: Addressing Interference in Enzyme-Based Reporter Assays
FAQ 2: I'm seeing inhibition in my luciferase or HRP-based reporter assay. How can I determine if this compound is directly inhibiting the enzyme?
Answer: This is a valid concern. Small molecules can inhibit reporter enzymes like firefly luciferase (FLuc) and horseradish peroxidase (HRP), leading to a misinterpretation of your results as a true biological effect on your target pathway.
-
For Luciferase Assays: Phenolic compounds have been shown to inhibit firefly luciferase.[6] The mechanism can be competitive, where the compound binds to the active site, or non-competitive.[7][8] In some cases, inhibitors can even stabilize the luciferase enzyme, paradoxically leading to an increase in the luminescent signal in cell-based assays over time.[9]
-
For HRP-Based Assays: The activity of HRP can be influenced by various compounds.[10][11] As an antioxidant, this compound could potentially interfere with the oxidative chemistry of the HRP reaction. Gallic acid has been noted to have effects on HRP.[12]
This workflow helps you systematically determine if your observed effect is due to genuine pathway modulation or off-target enzyme inhibition.
Caption: Workflow for identifying reporter enzyme inhibition.
-
Reagents:
-
Recombinant firefly luciferase or HRP enzyme.
-
Appropriate substrate (e.g., D-luciferin for luciferase, TMB for HRP).
-
Assay buffer (the same used in your primary assay).
-
This compound stock solution.
-
Known inhibitor of the enzyme (positive control).
-
-
Procedure:
-
In a microplate, add the assay buffer, recombinant enzyme, and varying concentrations of this compound (and controls).
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the substrate.
-
Immediately measure the luminescence or absorbance.
-
-
Interpretation:
-
A dose-dependent decrease in signal in the presence of this compound indicates direct inhibition of the reporter enzyme.
-
If the signal is unaffected, the results from your primary assay are more likely to be due to a true biological effect.
-
Part 3: Managing Solubility and Aggregation Issues
FAQ 3: I'm observing precipitation in my assay wells after adding this compound. How can this affect my results and what can I do about it?
Answer: Precipitation or aggregation of a test compound is a significant source of assay artifacts. This compound has limited solubility in water, and exceeding this solubility in your aqueous assay buffer can lead to:
-
Light Scattering: Precipitates can scatter light, leading to erroneously high readings in absorbance assays.
-
Reagent Sequestration: Aggregates can non-specifically bind to and sequester assay reagents, including enzymes and substrates, reducing their effective concentration and leading to false inhibition.
-
Cellular Toxicity: Compound precipitates can cause non-specific cytotoxicity, confounding viability and toxicity measurements.
-
Determine the Kinetic Solubility in Your Assay Buffer:
-
Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO).
-
Make serial dilutions of this stock into your final assay buffer.
-
Incubate for a relevant period (e.g., 1-2 hours) at the assay temperature.
-
Visually inspect for precipitation or measure light scattering at a non-absorbent wavelength (e.g., 650 nm).
-
Action: Ensure your experimental concentrations are well below the determined solubility limit.
-
-
Incorporate a Non-ionic Surfactant:
-
Adding a low concentration (typically 0.01% to 0.1%) of a non-ionic surfactant like Triton X-100 or Tween-20 to your assay buffer can help prevent compound aggregation.
-
Caution: Always test the effect of the surfactant on your assay system in a separate control experiment to ensure it doesn't independently affect your biological target or assay readout.
-
-
Modify Buffer Composition:
Caption: Troubleshooting workflow for precipitation issues.
Summary of Key Recommendations
| Issue | Primary Cause | Recommended Action | Alternative Assay |
| High Background in Colorimetric Assays | Direct absorbance or chemical reduction by this compound. | Run compound-only controls and subtract background. | ATP-based luminescent viability assays. |
| Apparent Inhibition in Reporter Assays | Direct inhibition of luciferase or HRP by this compound. | Perform a cell-free enzyme inhibition assay. | Orthogonal assays (qPCR, Western blot). |
| Precipitation/Turbidity in Wells | Low aqueous solubility leading to aggregation. | Reduce concentration; add non-ionic surfactant (e.g., 0.01% Triton X-100). | N/A (must be addressed for any assay type). |
By systematically applying these troubleshooting guides and understanding the underlying chemical principles, you can confidently navigate the challenges of working with this compound and ensure the generation of reliable and reproducible data.
References
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitory effect of lipoic acid on firefly luciferase bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nature of the inhibition of horseradish peroxidase and mitochondrial cytochrome c oxidase by cyanyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Isoamyl Gallate in Emulsions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with field-proven insights and actionable protocols to address the stability challenges of incorporating isoamyl gallate into emulsion systems. This guide is structured as a series of questions and troubleshooting scenarios you might encounter during your formulation development.
Section 1: Frequently Asked Questions - Understanding the Core Problem
Q1: What is this compound and what are its primary applications in emulsions?
This compound, also known as isopentyl gallate, is an ester formed from gallic acid and isoamyl alcohol.[1] Its molecular structure features a polyphenol group (the gallate moiety), which is responsible for its potent antioxidant properties.[2][3] In emulsions, it is primarily used to protect sensitive active pharmaceutical ingredients (APIs), lipids, or excipients from oxidative degradation. It is valued for its ability to scavenge free radicals, thereby preserving the chemical integrity, efficacy, and shelf-life of the final product.
Q2: Why is this compound prone to instability in emulsion systems?
The very chemical feature that makes this compound an effective antioxidant—its three hydroxyl groups on the phenyl ring—also makes it susceptible to degradation. The primary mechanisms of instability in emulsions are:
-
Oxidation: The phenolic hydroxyl groups are easily oxidized, especially in the presence of oxygen, metal ions (like Fe³⁺ or Cu²⁺), light, or elevated temperatures. This process leads to the formation of colored quinone-type derivatives, which compromises the antioxidant capacity of the molecule.
-
Hydrolysis: As an ester, this compound can be susceptible to hydrolysis, breaking down into gallic acid and isoamyl alcohol.[4] This reaction is often catalyzed by strongly acidic or alkaline pH conditions.[5]
-
Interfacial Dynamics: In an emulsion, this compound partitions between the oil phase, the aqueous phase, and the crucial oil-water interface. Its stability is highly dependent on its location and concentration at the interface, where oxidative reactions are often initiated.[6][7]
Q3: What are the common visual and chemical signs of this compound degradation?
You can identify instability through several key indicators:
-
Discoloration: A noticeable shift in color to yellow or brown is the most common visual cue of oxidative degradation.
-
Phase Separation: While not always a direct result of gallate degradation, the chemical breakdown can sometimes impact the interfacial film, contributing to emulsion instability phenomena like creaming, coalescence, or flocculation.[8][9]
-
Loss of Antioxidant Potency: The most critical sign, though not visible, is a measurable decrease in the emulsion's ability to prevent oxidation of its primary components. This requires analytical quantification.
-
pH Shift: Degradation reactions can sometimes alter the pH of the emulsion's aqueous phase.
Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section provides a systematic approach to troubleshooting common stability problems.
Workflow for Troubleshooting Emulsion Instability
Below is a decision tree to guide your troubleshooting process when you observe signs of instability in your this compound emulsion.
Caption: Troubleshooting Decision Tree for this compound Emulsions.
Table 1: Troubleshooting Quick Reference
| Symptom Observed | Potential Root Cause | Recommended First-Line Action & Rationale |
| Yellow to brown discoloration | Oxidation of the gallate's phenolic groups. | Incorporate a chelating agent (e.g., 0.05% EDTA). Metal ions are potent catalysts for oxidation; chelation effectively neutralizes them. |
| Creaming (white layer on top) | Insufficient viscosity or large droplet size, leading to gravitational separation. | Add a hydrocolloid thickener (e.g., 0.2% xanthan gum) to the aqueous phase. This increases viscosity, hindering droplet movement as described by Stoke's Law.[8][10] |
| Coalescence (oily sheen, layer) | Weak interfacial film , leading to droplet merging. | Re-evaluate your emulsifier system. Ensure the Hydrophile-Lipophile Balance (HLB) is optimal for your oil phase. Consider a combination of emulsifiers for better packing at the interface.[11] |
| Measured loss of this compound | Chemical degradation (Oxidation and/or Hydrolysis). | Adjust the pH of the aqueous phase to 4-6. this compound exhibits better stability in a slightly acidic environment, which slows down both base-catalyzed hydrolysis and oxidation.[5] |
Section 3: Key Protocols for Stability Enhancement
Reproducibility is key in formulation science. The following protocols provide a validated starting point for your experiments.
Protocol 3.1: Preparation of a Stabilized O/W Base Emulsion
This protocol creates a robust base emulsion for screening the stability of this compound under various conditions.
-
Prepare the Aqueous Phase:
-
In a beaker, combine 68.75 g of deionized water, 5.0 g of glycerin (as a humectant), and 0.25 g of xanthan gum (as a stabilizer).
-
Heat to 75°C while stirring with a propeller mixer until the xanthan gum is fully hydrated and the solution is uniform.
-
Add 0.1 g of Disodium EDTA (as a chelating agent) and stir until dissolved. Hold at 75°C.
-
-
Prepare the Oil Phase:
-
In a separate beaker, combine 20.0 g of a suitable carrier oil (e.g., medium-chain triglycerides), 5.0 g of a primary emulsifier (e.g., Polysorbate 80), and 1.0 g of a co-emulsifier (e.g., Sorbitan Oleate).
-
Add 0.1 g of this compound to the oil phase.
-
Heat to 75°C while stirring until all components are fully dissolved and uniform.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000 RPM) using a high-shear mixer.
-
Continue homogenization for 5-10 minutes.
-
-
Cool Down:
-
Switch to a low-speed propeller mixer and allow the emulsion to cool to room temperature.
-
During cool down (at approx. 40°C), add any required preservatives.
-
Adjust the final pH to 5.0-5.5 using citric acid or sodium hydroxide solution.
-
Protocol 3.2: Accelerated Stability Testing via Centrifugation
This method quickly predicts an emulsion's susceptibility to gravitational separation (creaming).[12]
-
Sample Preparation: Fill a 15 mL graduated centrifuge tube with 10 mL of your test emulsion.
-
Centrifugation: Place the tube in a centrifuge and spin at 3,000 RPM for 30 minutes at a controlled temperature (e.g., 25°C).
-
Analysis: After centrifugation, immediately inspect the tube for any signs of phase separation. Measure the height of the total liquid column (H_total) and the height of the separated cream or sediment layer (H_cream).
-
Calculation: Calculate the Creaming Index (CI) using the formula:
-
CI (%) = (H_cream / H_total) * 100
-
A lower CI value indicates higher physical stability. A CI of 0% is ideal.
-
Protocol 3.3: Monitoring this compound Content via HPLC-UV
This is essential for quantifying the chemical stability of your active ingredient.
-
Sample Extraction:
-
Accurately weigh 1.0 g of the emulsion into a 50 mL volumetric flask.
-
Add 30 mL of methanol and sonicate for 15 minutes to break the emulsion and dissolve the this compound.
-
Bring the flask to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Quantification: Compare the peak area of this compound in your sample to a standard curve prepared from a pure reference standard to determine its concentration. A decrease in concentration over time in stored samples indicates chemical degradation.
Section 4: Advanced Stabilization Strategies & Concepts
Q4: How does the choice of co-antioxidant affect this compound stability?
Using a synergistic co-antioxidant is a highly effective strategy. The goal is to use a second antioxidant that can "regenerate" the this compound after it has scavenged a radical, or one that preferentially reacts with oxidants.
-
Ascorbic Acid (Vitamin C): In the aqueous phase, ascorbic acid can donate a hydrogen atom to the oxidized gallate radical, regenerating its antioxidant capacity. This is a classic synergistic relationship.
-
Tocopherols (Vitamin E): Being oil-soluble, tocopherols can protect the oil phase and the lipophilic tail of the this compound, preventing radical chain reactions within the oil droplets.
Mechanism of Oxidation and Synergistic Inhibition
The diagram below illustrates how a radical can oxidize this compound and how a synergistic antioxidant like ascorbic acid can intervene to regenerate it.
Sources
- 1. CAS 2486-02-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C12H16O5 | CID 75596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. research.abo.fi [research.abo.fi]
- 5. Oxidation and degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating the interfacial concentration of gallates to improve the oxidative stability of fish oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interfacial effects of gallate alkyl esters on physical and oxidative stability of high fat fish oil-in-water emulsions stabilized with sodium caseinate and OSA-modified starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Techniques and methods to study functional characteristics of emulsion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. hyomen.org [hyomen.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Strategies to reduce isoamyl gallate cytotoxicity in normal cells
Welcome to the technical support center for isoamyl gallate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and strategic guidance for mitigating the cytotoxic effects of this compound in normal cells during experimental workflows.
Introduction
This compound, an ester of gallic acid, has demonstrated promising anticancer properties, showing cytotoxicity against various tumor cell lines, including breast cancer and sarcoma.[1][2] Its mechanism of action often involves the induction of apoptosis through caspase-dependent pathways and the generation of intracellular Reactive Oxygen Species (ROS).[3][4][5] However, a significant challenge in its therapeutic development is managing its off-target cytotoxicity towards normal, healthy cells. This guide provides a series of strategies and detailed protocols to help you enhance the therapeutic index of this compound by selectively protecting non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The cytotoxicity of this compound and other alkyl gallates is multifactorial but is strongly linked to two primary pathways:
-
Induction of Oxidative Stress: this compound can lead to an increase in intracellular Reactive Oxygen Species (ROS), such as superoxide anions and hydroxyl radicals.[6][7] This oxidative stress overwhelms the cell's antioxidant capacity, leading to damage of lipids, proteins, and DNA, which can trigger cell death pathways.[6] While this is effective against cancer cells, it can also harm normal cells.
-
Apoptosis via Caspase Activation: The compound is known to induce programmed cell death (apoptosis) through the activation of caspases, which are key proteases in the apoptotic signaling cascade.[3][8] Studies on similar gallic acid derivatives show activation of both initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), indicating that both intrinsic (mitochondrial) and extrinsic pathways may be involved.[4][9]
Q2: Why does this compound sometimes show higher toxicity in my normal cell line compared to the cancer cell line?
A2: This can be a perplexing result. Several factors could be at play:
-
Differential Antioxidant Capacity: Normal cell lines can vary significantly in their endogenous antioxidant levels (e.g., glutathione, catalase). A normal cell line with a lower baseline antioxidant capacity may be more susceptible to the ROS-generating effects of this compound than a particularly robust cancer cell line.
-
Mitochondrial Sensitivity: Alkyl gallates can inhibit mitochondrial respiration.[2] While some studies suggest tumor cells are more susceptible to this action, specific metabolic phenotypes of your particular cell lines could invert this trend.[2]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is well below the toxic threshold for your specific normal cell line (typically <0.1%). Always include a vehicle-only control to validate this.[10]
Q3: What is the significance of the "isoamyl" alkyl chain?
A3: The length and branching of the alkyl chain on a gallate ester are critical determinants of its biological activity. The isoamyl chain increases the compound's lipophilicity compared to gallic acid.[11] This enhanced lipophilicity facilitates easier penetration of the cell's lipid bilayer membrane, allowing the compound to reach intracellular targets more effectively.[12] This structural modification is key to its increased potency but also contributes to its broader cytotoxic potential if not properly managed.
Troubleshooting Guide: High Cytotoxicity in Normal Cells
This section addresses the common experimental issue of excessive cell death in non-cancerous control lines.
| Problem Encountered | Potential Root Cause | Recommended First-Line Solution |
| High mortality in normal cells at IC50 concentration determined for cancer cells. | Excessive ROS production in a sensitive normal cell line. | Co-treatment with an antioxidant like N-acetylcysteine (NAC). Start with a 1:10 molar ratio of this compound to NAC and optimize.[6][10] |
| Inconsistent cytotoxicity results between experimental repeats. | Variation in cell health, passage number, or mycoplasma contamination. | Standardize your cell culture. Use cells at a consistent and low passage number and perform regular mycoplasma checks.[10] |
| Precipitate forms in media after adding this compound stock solution. | Poor solubility of this compound in aqueous culture media.[13] | Prepare a higher concentration stock in a suitable solvent (e.g., DMSO). When diluting into media, vortex or mix vigorously immediately to prevent precipitation. Ensure the final solvent concentration remains non-toxic. |
| Cytotoxicity is observed in the vehicle control group. | Solvent concentration (e.g., DMSO) is too high for the specific cell line. | Perform a dose-response curve for the solvent alone to determine its non-toxic concentration range for your normal cells. Adjust your this compound stock concentration accordingly.[10] |
Strategies to Mitigate Normal Cell Cytotoxicity
Here we detail advanced strategies to improve the selectivity of this compound.
Strategy 1: Co-administration of Antioxidants
The most direct way to counteract ROS-induced damage in normal cells is to supplement the culture media with an antioxidant. N-acetylcysteine (NAC) is a glutathione precursor and a potent ROS scavenger that can help protect cells from oxidative stress.
Causality: By neutralizing the excess ROS generated by this compound, NAC can selectively rescue cells that are dying primarily due to oxidative stress.[6][10] The hypothesis is that cancer cells, often having a dysregulated redox balance, may be less efficiently rescued or may rely on other cytotoxic mechanisms of this compound, thus improving the therapeutic window.
Experimental Workflow: Antioxidant Co-treatment
Caption: Workflow for testing antioxidant co-treatment.
See Protocol 1 for a detailed MTT assay method and Protocol 2 for ROS detection.
Strategy 2: Targeted Drug Delivery Systems
Encapsulating this compound within a nanocarrier, such as a liposome or polymer-based nanoparticle, can limit its systemic exposure to normal tissues and enhance its delivery to tumor sites via the Enhanced Permeation and Retention (EPR) effect.[14][15]
Causality: Nanocarriers can alter the pharmacokinetics of a drug, reducing clearance and preventing the drug from freely entering healthy cells.[16] While this is more applicable to in vivo models, some selectivity can be achieved in vitro if cancer cells exhibit higher rates of endocytosis compared to the normal cell line. This strategy fundamentally shifts the delivery from passive diffusion to a carrier-mediated mechanism.
Conceptual Pathway: Nanoparticle Delivery
Caption: Targeted delivery reduces uptake by normal cells.
Developing a custom nanoparticle formulation is complex, but commercially available encapsulation kits or collaborations with material science experts can make this strategy accessible.
Strategy 3: Combination Therapy
Using this compound in combination with another anticancer agent can produce synergistic effects, allowing for lower, less toxic doses of each compound to be used.[17]
Causality: By targeting two different cellular pathways, the combination can be more effective at killing cancer cells. For example, if this compound induces ROS, it could be paired with a drug that inhibits DNA repair. Normal cells, with robust repair mechanisms, may tolerate the combination at concentrations that are lethal to cancer cells. The key is to find a combination that is synergistic in cancer cells but only additive or even antagonistic in normal cells.[18][19]
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol quantifies the dose-dependent effect of this compound on cell viability.
-
Cell Seeding: Seed 5x10³ to 1x10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound. Remove old media and add 100 µL of media containing the desired concentrations of this compound (and/or antioxidant) to the wells. Include vehicle-only and media-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Intracellular ROS Detection (DCFH-DA Assay)
This protocol measures the generation of intracellular ROS.
-
Cell Seeding and Treatment: Seed cells in a 24-well plate or a black-walled, clear-bottom 96-well plate. Treat with this compound as described in Protocol 1 for a shorter duration (e.g., 1-6 hours).
-
Probe Loading: Remove the treatment media and wash cells with warm, serum-free media or PBS. Add media containing 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells again with serum-free media or PBS to remove any extracellular probe.
-
Measurement: Add PBS to each well. Measure the fluorescence using a microplate reader or fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Analysis: Quantify the fluorescence intensity relative to the vehicle control. A positive control (e.g., H₂O₂) should be included.
Protocol 3: Caspase Activity Assay
This protocol confirms the involvement of caspases in cell death.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 12-24 hours.
-
Cell Lysis: Harvest the cells (including floating cells) and lyse them according to the manufacturer's instructions for a commercial caspase-3, -8, or -9 colorimetric or fluorometric assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate along with the caspase-specific substrate provided in the kit.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Analysis: Quantify the caspase activity relative to the untreated control, following the kit's instructions.
References
-
Sakagami, H., et al. (1999). Effect of anticancer drugs, metals and antioxidants on cytotoxic activity of epigallocatechin gallate. Anticancer Research, 19(5B):4343-8. [Link]
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Blagosklonny, M.V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget. [Link]
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Blagosklonny, M.V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. PMC. [Link]
-
Arsianti, A., et al. (2023). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. Atlantis Press. [Link]
-
Jo, A.R., et al. (2019). Antioxidant and Cytoprotective Effects of (−)-Epigallocatechin-3-(3″-O-methyl) Gallate. Antioxidants. [Link]
-
Shimizu, M., et al. (2005). Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]
-
Hsieh, M.J., et al. (2021). Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells. PLOS ONE. [Link]
-
Zhang, G., et al. (2024). Antioxidant and Anticancer Mechanisms of Unique Polyphenols in Camellia ptilophylla: Focus on Gallocatechin-3,5-di-O-gallate and 1,2,4,6-Tetra-O-galloyl-β-D-glucopyranose. MDPI. [Link]
-
Arsianti, A., et al. (2018). In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells. Oriental Journal of Chemistry. [Link]
-
Hsieh, M.J., et al. (2021). Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells. ResearchGate. [Link]
-
Frey, C., et al. (2007). Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes. Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology. [Link]
-
ANSTO. (2014). Finding a balance between killing cancer cells without damaging normal cells. ANSTO. [Link]
-
Arsianti, A., et al. (2023). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. ResearchGate. [Link]
-
Chiu, C.C., et al. (2020). Lauryl Gallate Induces Apoptotic Cell Death through Caspase-dependent Pathway in U87 Human Glioblastoma Cells In Vitro. Anticancer Research. [Link]
-
Lee, H., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]
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Chiu, C.C., et al. (2020). Lauryl Gallate Induces Apoptotic Cell Death through Caspase-dependent Pathway in U87 Human Glioblastoma Cells In Vitro. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Shi, Y., et al. (2021). Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus and its combined effect with electr. White Rose Research Online. [Link]
-
Nakagawa, Y., & Tay, H.H. (2001). Antioxidant activity of dodecyl gallate. Free Radical Biology and Medicine. [Link]
-
Lo, C., et al. (2014). Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells. PMC. [Link]
-
Kim, Y.J., et al. (2020). The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels. MDPI. [Link]
-
Galati, G., et al. (2006). Ca2+-Dependent Caspase Activation by Gallic Acid Derivatives. ResearchGate. [Link]
-
Topaktaş, M., & Rencüzoğulları, E. (2021). Investigation Of Genotoxic Effect Of Octyl Gallate Used As An Antioxidant Food Additive In In Vitro Test Systems. ResearchGate. [Link]
-
Takeda, T., et al. (2024). Optimization Processes of Clinical Chelation-Based Radiopharmaceuticals for Pathway-Directed Targeted Radionuclide Therapy in Oncology. NCBI. [Link]
-
Tyler, M., et al. (2024). Drug Delivery Systems for Localized Cancer Combination Therapy. PMC. [Link]
-
Lammers, T., et al. (2012). Finding the optimal balance: challenges of improving conventional cancer chemotherapy using suitable combinations with nano-sized drug delivery systems. Journal of Controlled Release. [Link]
-
Ryu, B.I., & Kim, K.T. (2022). Antioxidant activity and protective effect of methyl gallate against t-BHP induced oxidative stress through inhibiting ROS production. Food Science and Biotechnology. [Link]
-
Sercombe, L., et al. (2015). Lipid-Based Drug Delivery Systems in Cancer Therapy: What Is Available and What Is Yet to Come. PMC. [Link]
-
Alfayez, N., et al. (2022). Recent Advances in Nanoparticle-Based Co-Delivery Systems for Cancer Therapy. Polymers. [Link]
-
Hayyan, M., et al. (2016). Reactive oxygen species: sources, functions, oxidative damage. PubMed. [Link]
-
Ferreira-Santos, P., et al. (2024). Evidence of Time-Dependent Hepatic Cytotoxicity and Mitochondrial Remodelling Induced by Palmitoyl Epigallocatechin Gallate vs. Its Native (Poly)Phenol. MDPI. [Link]
-
The University of Kansas. (n.d.). Chemical Mechanisms of Cytotoxicity. Medicinal Chemistry. [Link]
-
Chen, Y.N., et al. (2018). Mechanistic aspects of lauryl gallate-induced differentiation and apoptosis in human acute myeloid leukemia cells. Archives of Toxicology. [Link]
Sources
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- 2. Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lauryl Gallate Induces Apoptotic Cell Death through Caspase-dependent Pathway in U87 Human Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels [mdpi.com]
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- 6. Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive oxygen species - sources, functions, oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lauryl Gallate Induces Apoptotic Cell Death through Caspasedependent Pathway in U87 Human Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic aspects of lauryl gallate-induced differentiation and apoptosis in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. CAS 2486-02-4: this compound | CymitQuimica [cymitquimica.com]
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- 19. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of Isoamyl Gallate
Welcome to the technical support center for the enzymatic synthesis of isoamyl gallate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this biotransformation and troubleshoot common issues leading to poor yields. Here, we combine established enzymatic principles with practical, field-tested advice to enhance the success of your experiments.
Troubleshooting Guide: Addressing Poor Yield
Low conversion of gallic acid and isoamyl alcohol into the desired this compound product is a frequent challenge. This section provides a systematic approach to identifying and resolving the root causes of suboptimal yields.
Q1: My reaction has stalled, or the final yield is significantly lower than expected. What are the primary factors I should investigate?
Poor yield in enzymatic esterification is often multifactorial. The following troubleshooting workflow outlines the most common culprits and the logical steps to diagnose and remedy the issue.
Troubleshooting Workflow for Poor this compound Yield
Caption: A logical workflow for diagnosing and resolving poor yield in this compound synthesis.
Frequently Asked Questions (FAQs)
This section delves into specific questions you may have during your experimental design and execution.
Reaction Components and Conditions
Q2: What is the optimal temperature for the synthesis of this compound using a lipase like Novozym 435?
For many lipase-catalyzed esterifications, including those with Novozym 435 (immobilized Candida antarctica lipase B), a temperature range of 40-60°C is generally optimal.[1][2] Temperatures below this range can lead to slower reaction rates, while higher temperatures may cause enzyme denaturation and a subsequent decrease in yield.[3] It is recommended to start with a temperature of 50°C and optimize from there.
Q3: How does water content affect the reaction, and how can I control it?
Water activity is a critical parameter in enzymatic esterification. While a minimal amount of water is necessary to maintain the enzyme's conformational flexibility and catalytic activity, excess water will shift the reaction equilibrium towards hydrolysis of the ester, thereby reducing the yield.[4] Since water is a byproduct of the esterification reaction, its accumulation can halt the synthesis.
Control Strategies:
-
Molecular Sieves: The addition of molecular sieves (e.g., 3Å or 4Å) to the reaction medium is a highly effective method to sequester water as it is produced, driving the reaction towards ester formation.[5][6]
-
Vacuum: Performing the reaction under a partial vacuum can also effectively remove water and other volatile byproducts.
Q4: What is the recommended molar ratio of isoamyl alcohol to gallic acid?
To favor the forward reaction and increase the final yield, it is common practice to use an excess of one of the substrates. In the synthesis of this compound, using an excess of isoamyl alcohol is generally recommended.[7][8] A starting point for optimization could be a molar ratio of isoamyl alcohol to gallic acid of 2:1 or higher.[6] However, excessive amounts of alcohol can sometimes lead to enzyme inhibition, so optimization is key.
Q5: Which solvent should I use for the reaction?
The choice of solvent can significantly impact enzyme activity and stability. Non-polar, hydrophobic solvents are generally preferred for lipase-catalyzed esterification as they are less likely to strip the essential water layer from the enzyme's surface.[7] Solvents with a high log P value, such as hexane or heptane, are often good choices.[9] A solvent-free system, where the reactants themselves act as the solvent, can also be highly effective and is a greener alternative.[10]
Enzyme-Related Issues
Q6: How much enzyme should I use?
The optimal enzyme concentration depends on the specific activity of your lipase preparation and the desired reaction time. A typical starting range is 5-15% (w/w) of the limiting substrate (gallic acid).[6][11] Increasing the enzyme loading can increase the reaction rate, but beyond a certain point, it may not significantly improve the final yield and will increase costs.[7]
Q7: I suspect my enzyme is inhibited. What could be the cause?
Enzyme inhibition in this system can arise from several sources:
-
Substrate Inhibition: High concentrations of either gallic acid or isoamyl alcohol can be inhibitory to the lipase. Gallic acid, in particular, can alter the pH of the enzyme's microenvironment.[7]
-
Product Inhibition: The accumulation of this compound in the reaction medium can also lead to product inhibition.
-
Byproduct Inhibition: If side reactions occur, the resulting byproducts may also inhibit the enzyme.
Mitigation Strategies:
-
Fed-Batch Substrate Addition: Instead of adding all the substrates at the beginning, a fed-batch approach where one or both substrates are added portion-wise throughout the reaction can maintain their concentrations below inhibitory levels.
-
In Situ Product Removal: While more complex to implement, techniques to remove the product as it is formed can alleviate product inhibition.
Analysis and Purification
Q8: What are the best methods to monitor the progress of the reaction and quantify the yield?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for monitoring the synthesis of this compound.
-
HPLC: A reverse-phase C18 column with a UV detector is suitable for separating and quantifying the non-volatile gallic acid and this compound. A gradient elution with a mobile phase consisting of acidified water and an organic solvent like methanol or acetonitrile is typically used.[12][13][14]
-
GC: GC can be used to quantify the more volatile isoamyl alcohol and, with appropriate derivatization or a high-temperature column, the this compound.[2][10]
Q9: What is a reliable method for purifying the final product?
After the reaction, the immobilized enzyme can be removed by simple filtration. The purification of this compound from the remaining reaction mixture can be achieved through several methods:
-
Crystallization: this compound can be crystallized from the reaction mixture by adding a non-polar solvent (an anti-solvent) like petroleum ether or hexane and cooling the mixture.[15]
-
Column Chromatography: Silica gel column chromatography can be used to separate this compound from unreacted substrates and any byproducts. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) is typically effective.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol provides a starting point for the synthesis of this compound using immobilized lipase. Optimization of the parameters in the table below is recommended for achieving the highest possible yield.
| Parameter | Recommended Value/Range | Notes |
| Enzyme | Novozym 435 (immobilized C. antarctica lipase B) | 5-10% (w/w of gallic acid)[11] |
| Substrates | Gallic Acid, Isoamyl Alcohol | High purity grade |
| Molar Ratio | Isoamyl Alcohol : Gallic Acid (2:1 to 5:1) | Start with 3:1 for optimization[6][7] |
| Solvent | n-Hexane or Solvent-Free | Use sufficient solvent to dissolve substrates |
| Temperature | 50-60°C | [1][2] |
| Agitation | 150-200 rpm | Ensure adequate mixing |
| Water Removal | Molecular Sieves (3Å), 10% (w/v) | Add at the start of the reaction[6] |
| Reaction Time | 24-72 hours | Monitor by HPLC or GC |
Step-by-Step Procedure:
-
To a sealed reaction vessel, add gallic acid, isoamyl alcohol, and the chosen solvent (if not a solvent-free system).
-
Add the molecular sieves to the mixture.
-
Place the vessel in a shaking incubator set to the desired temperature and agitation speed, and allow the mixture to equilibrate.
-
Initiate the reaction by adding the immobilized lipase (e.g., Novozym 435).
-
Take aliquots at regular intervals to monitor the reaction progress by HPLC or GC.
-
Once the reaction has reached completion (or equilibrium), stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and reused.
-
Proceed with the purification of this compound from the filtrate.
Protocol 2: HPLC Analysis of Reaction Mixture
This method allows for the quantification of gallic acid consumption and this compound formation.
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a high percentage of A, and increase B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm[12] |
| Column Temperature | 25-30°C |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., methanol) to a concentration within the linear range of the standard curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Quantify the concentrations of gallic acid and this compound by comparing the peak areas to those of known standards.
Visualizing the Reaction and Key Relationships
Enzymatic Esterification of Gallic Acid
Caption: The reversible lipase-catalyzed reaction between gallic acid and isoamyl alcohol.
By understanding the key parameters and potential pitfalls outlined in this guide, you can systematically optimize your experimental conditions to achieve a high yield of this compound.
References
-
Sharma, S., Sharma, N., & Kanwar, S. S. (2015). Gallic acid-based alkyl esters synthesis in a water-free system by celite-bound lipase of Bacillus licheniformis SCD11501. Biotechnology and bioengineering, 112(1), 69–77. [Link]
-
Lipshutz, B. H., Ghorai, S., & Moser, R. (2012). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Organic & biomolecular chemistry, 10(1), 133–136. [Link]
-
Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2385–2420. [Link]
-
Fernandes, F. A., da Silva, M. S., & de Lemos, T. L. (2020). Enzymatic Synthesis of Fatty Acid Isoamyl Monoesters from Soybean Oil Deodorizer Distillate: A Renewable and Ecofriendly Base Stock for Lubricant Industries. Molecules (Basel, Switzerland), 25(22), 5485. [Link]
-
Krishna, S. H., Sattur, A. P., & Karanth, N. G. (2001). Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. Journal of biotechnology, 87(2), 193–201. [Link]
-
Li, Y., & Liu, Y. (2012). Lipase-catalyzed Synthesis of Gallic Acid Lutein Ester. Food Science, 33(12), 133-136. [Link]
-
de Oliveira, J. V., & de Souza, R. O. (2021). Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Biointerface Research in Applied Chemistry, 11(6), 14389-14398. [Link]
-
Niakousari, M., & Keramat, J. (2019). Novozym 435: The "perfect" lipase immobilized biocatalyst?. Food science & nutrition, 7(5), 1581–1595. [Link]
-
Sabally, K., Karboune, S., St-Louis, R., & Kermasha, S. (2005). Lipase-Catalyzed Esterification of Selected Phenolic Acids With Linolenyl Alcohols in Organic Solvent Media. Journal of the American Oil Chemists' Society, 82(1), 21-26. [Link]
-
Schmid, A., Dordick, J. S., Hauer, B., Kiener, A., Wubbolts, M., & Witholt, B. (2001). Industrial biocatalysis today and tomorrow. Nature, 409(6817), 258–268. [Link]
-
Güvenç, A., Kapucu, N., Bayraktar, E., & Mehmetoğlu, Ü. (2003). Optimization of the enzymatic production of isoamyl acetate with novozym 435 from candida antarctica. Chemical Engineering Communications, 190(5-8), 948-961. [Link]
-
Güvenç, A., Kapucu, N., Bayraktar, E., & Mehmetoğlu, Ü. (2003). Optimization of the enzymatic production of isoamyl acetate with novozym 435 from Candida antarctica. Kocaeli Üniversitesi Akademik Veri Yönetim Sistemi. [Link]
-
Tan, C. H., & Lee, K. M. (2015). Process Modelling of Isoamyl Acetate Synthesis Catalysed by Lipase from Candida antarctica in a Solvent-free System. Jurnal Teknologi, 77(1). [Link]
-
Zhang, Y., Chen, Y., & Liu, Y. (2024). Advancements in the Research on the Preparation of Isoamyl Acetate Catalyzed by Immobilized Lipase. International Journal of Molecular Sciences, 25(11), 5898. [Link]
-
Yilmaz, E., Can, K., & Sezgin, M. (2023). Synthesis of isoamyl acetate using protein-coated microcrystals of different lipases. Polish Journal of Chemical Technology, 25(2), 15-20. [Link]
-
Anschau, A., de Souza, A. C., & Kalil, S. J. (2019). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Acta Scientiarum. Technology, 41, e38148. [Link]
-
Chen, Y. C., Lin, Y. S., & Chen, J. H. (2018). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in bioengineering and biotechnology, 6, 124. [Link]
-
Ghamgui, H., Karra-Châabouni, M., & Gargouri, Y. (2010). Enzymatic propyl gallate synthesis in solvent-free system. Journal of Molecular Catalysis B: Enzymatic, 67(1-2), 170-175. [Link]
-
Scotter, M. J., & Castle, L. (2004). Development of methods for the analysis of antioxidants in a range of foods. Food Additives & Contaminants, 21(9), 845-855. [Link]
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van Berkel, W. J. H., & Westphal, A. H. (2018). Techniques for Enzyme Purification. In Comprehensive Natural Products II (pp. 1-19). Elsevier. [Link]
-
Stergiou, P. Y., Foukis, A., Filippou, M., Koukouritaki, M., Parapouli, M., Theodorou, L. G., Hatziloukas, E., Afendra, A., & Pandey, A. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology advances, 31(8), 1846–1859. [Link]
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Zieniuk, B., & Fabiszewska, A. U. (2021). Recent advances in the enzymatic synthesis of lipophilic antioxidant and antimicrobial compounds. Critical reviews in food science and nutrition, 61(22), 3757–3775. [Link]
-
El-Ahmady, S. H., El-Sayed, M. A., & El-Gerbed, M. S. A. (2021). Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption. Evidence-based complementary and alternative medicine : eCAM, 2021, 6645813. [Link]
-
Kumar, S., & Singh, A. K. (2024). Green HPLC Method for Simultaneous Analysis of Three Natural Antioxidants by Analytical Quality by Design. Journal of AOAC International, 107(1), 223–232. [Link]
-
Vikraman, A., & Narayana, B. (2014). Quantitation of Propyl Gallate in an Active Pharmaceutical Ingredient (API) Using High‐Low Chromatography. Journal of liquid chromatography & related technologies, 37(1), 1-12. [Link]
-
Zhang, Y., Chen, Y., & Liu, Y. (2024). Advancements in the Research on the Preparation of Isoamyl Acetate Catalyzed by Immobilized Lipase. International Journal of Molecular Sciences, 25(11), 5898. [Link]
-
Li, Y., & Liu, Y. (2013). Synthesis and characterization of gallates for linear low-density polyethylene as antioxidant. Polymer Bulletin, 70, 2755-2764. [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Isoamyl Gallate Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for isoamyl gallate. This guide is designed to provide in-depth answers and troubleshooting protocols for researchers encountering challenges with the hydrolytic stability of this compound. As an ester of gallic acid and isoamyl alcohol, this compound is a valuable antioxidant used in various applications; however, its ester linkage is susceptible to cleavage, leading to degradation and loss of function.[1][2][3] This document provides the scientific rationale and practical steps to mitigate this issue by controlling solution pH.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound hydrolysis, and why is it a critical issue in my experiments?
A: this compound hydrolysis is a chemical reaction where the ester bond is cleaved by water, breaking the molecule down into its constituent parts: gallic acid and isoamyl alcohol.[4] This process is fundamentally the reverse of the esterification reaction used to create it.
This degradation is a significant problem for several reasons:
-
Loss of Efficacy: The antioxidant properties of the intact ester may be altered or diminished.
-
Inaccurate Quantification: Degradation during sample preparation or analysis leads to an underestimation of the actual concentration of this compound.
-
Altered Formulation Properties: The presence of degradation products can change the physical and chemical characteristics of your formulation, such as solubility or pH.
The reaction can be catalyzed by either an acid (H⁺) or a base (OH⁻), meaning it can occur across a wide pH spectrum.[4][5]
Caption: General mechanism of acid- or base-catalyzed hydrolysis of this compound.
Q2: My this compound solution is losing potency. What is the most likely cause?
A: The most common factors that accelerate ester hydrolysis are pH , temperature , and the presence of enzymes .
-
pH: As mentioned, both acidic and alkaline conditions can significantly speed up hydrolysis.[5] The rate of hydrolysis is generally at its minimum in the slightly acidic to neutral pH range.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[6] Storing solutions at elevated temperatures will accelerate degradation.
-
Enzymes: If your sample is of biological origin (e.g., plasma, cell culture media), it may contain esterase enzymes that are highly efficient at cleaving ester bonds.[7]
Without proper control, a combination of these factors can lead to rapid and significant degradation of your compound.
Q3: What is the optimal pH range to ensure the stability of this compound in an aqueous solution?
A: For most simple esters, the rate of hydrolysis is lowest in a mildly acidic environment, typically between pH 4 and 6.[8] This is because this range represents a compromise zone where both acid-catalyzed and base-catalyzed hydrolysis rates are slow.
For this compound, we must also consider the chemical nature of its parent acid, gallic acid. Gallic acid's carboxylic group has a pKa value of approximately 4.4.[9][10]
-
Below pH 4.4: The molecule is fully protonated. While this protects against base-catalyzed hydrolysis, a very low pH (e.g., <3) will strongly promote acid-catalyzed hydrolysis.
-
Above pH 4.4: The carboxylate group begins to deprotonate. As the pH becomes more alkaline, the rate of base-catalyzed hydrolysis (saponification) increases dramatically.[4] Furthermore, the phenolic hydroxyl groups on the gallate ring are more susceptible to oxidation at higher pH values.[11][12]
Therefore, the optimal pH for storing this compound is likely between 4.0 and 5.5 . This range minimizes both catalytic pathways and reduces the risk of oxidative degradation.
| pH Range | Condition | Primary Degradation Pathway | Expected Stability |
| < 3.0 | Strongly Acidic | Acid-Catalyzed Hydrolysis | Poor; rapid degradation |
| 3.0 - 5.5 | Mildly Acidic | Minimal Hydrolysis | Good to Excellent |
| 5.5 - 8.0 | Neutral | Base-Catalyzed Hydrolysis | Fair to Poor; degradation increases with pH |
| > 8.0 | Alkaline | Base-Catalyzed Hydrolysis & Oxidation | Very Poor; rapid degradation |
Q4: How can I prepare a buffer to maintain my this compound solution at the optimal pH?
A: Using a buffer is essential to resist pH changes. For the target pH range of 4.0-5.5, citrate or acetate buffers are excellent choices. Here is a self-validating protocol to prepare a 0.1 M Sodium Citrate buffer at pH 5.0.
Experimental Protocol: Preparation of 0.1 M Citrate Buffer (pH 5.0)
Materials:
-
Citric acid monohydrate (MW: 210.14 g/mol )
-
Trisodium citrate dihydrate (MW: 294.10 g/mol )
-
High-purity water (e.g., Type I or HPLC-grade)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare Stock Solutions (0.1 M):
-
Solution A (Citric Acid): Dissolve 2.101 g of citric acid monohydrate in water and bring the total volume to 100 mL in a volumetric flask.
-
Solution B (Sodium Citrate): Dissolve 2.941 g of trisodium citrate dihydrate in water and bring the total volume to 100 mL in a volumetric flask.
-
-
Mix the Buffer:
-
In a beaker with a stir bar, combine approximately 20.5 mL of Solution A and 29.5 mL of Solution B. This will give you a starting point close to pH 5.0.
-
-
Validate and Adjust pH:
-
Place the calibrated pH meter electrode into the buffer solution.
-
While stirring, slowly add Solution A (to lower pH) or Solution B (to raise pH) dropwise until the meter reads exactly 5.00 .
-
-
Finalize Volume and Storage:
-
Transfer the adjusted buffer solution to a 100 mL volumetric flask and add water to the mark.
-
Store the buffer in a tightly sealed, clean container at 4°C. The buffer should be stable for several weeks.
-
Q5: How can I design an experiment to confirm the ideal pH for my specific formulation?
A: A pH stability study is the definitive way to identify the optimal pH for your exact experimental conditions. This protocol is self-validating as it includes multiple control points and relies on quantitative analysis.
Caption: Experimental workflow for a pH stability study of this compound.
Detailed Protocol: pH Rate Profile Study
-
Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in a non-aqueous, water-miscible solvent like acetonitrile or ethanol.
-
Prepare a series of 0.1 M buffers covering a wide pH range (e.g., pH 3, 4, 5, 6, 7, 8). Use appropriate buffer systems for each pH (e.g., citrate for 3-6, phosphate for 6-8).
-
For each pH, pipette 990 µL of buffer into a labeled, sealed vial (e.g., an amber HPLC vial).
-
-
Initiating the Experiment:
-
Spike 10 µL of the this compound stock solution into each buffer vial to achieve a final concentration of 100 µg/mL. Mix thoroughly. This is your T=0 starting point for all samples.
-
Immediately withdraw an aliquot from each vial for T=0 analysis.
-
Place all vials in a constant temperature incubator (e.g., 25°C or 40°C for accelerated stability).
-
-
Sampling:
-
At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove an aliquot from each vial for analysis.
-
-
Quantification:
-
Analyze the concentration of the remaining intact this compound in each sample using a validated reverse-phase HPLC-UV method.[13][14] A C18 column is typically suitable. The degradation products (gallic acid and isoamyl alcohol) will have different retention times, allowing for clear separation and quantification of the parent compound.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the apparent first-order degradation rate constant (k).
-
The pH that yields the smallest rate constant (the flattest slope) is the pH of maximum stability for your formulation.
-
Q6: I've adjusted the pH, but I'm still seeing degradation. What else can I do?
A: If pH and temperature control are not sufficient, consider these other factors:
-
Oxidative Degradation: Gallate compounds are potent antioxidants because they are easily oxidized. This process can be accelerated by light and the presence of metal ions.
-
Solution: Store all solutions in amber or light-blocking containers. Consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.01-0.1%) to sequester metal ions that can catalyze oxidation.[15]
-
-
Enzymatic Hydrolysis: If you are working with biological matrices, esterase activity is a likely culprit.
-
Solution: Add an esterase inhibitor to your samples immediately upon collection. Common inhibitors include sodium fluoride (NaF) or bis(4-nitrophenyl) phosphate (BNPP).[7] The choice and concentration of inhibitor must be optimized for your specific system.
-
-
Moisture Control: For non-aqueous formulations or solid-state storage, minimizing exposure to moisture is crucial.
-
Solution: Store the compound in a desiccator and use moisture-proof packaging.[15]
-
By systematically addressing pH, temperature, oxidation, and enzymatic activity, you can create a robust experimental environment that preserves the integrity of your this compound.
References
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search Result.
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Gallic acid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Cas 149-91-7,Gallic acid | lookchem. (n.d.). LookChem. Retrieved from [Link]
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Showing entry for Gallic acid - PhytoHub. (n.d.). PhytoHub. Retrieved from [Link]
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Isoamyl Alcohol - ChemBK. (n.d.). ChemBK. Retrieved from [Link]
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What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction? (2018). Quora. Retrieved from [Link]
-
GALLIC ACID - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved from [Link]
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Computation of the pKa Values of Gallic Acid and Its Anionic Forms in Aqueous Solution: A Self-Similar Transformation Approach for Accurate Proton Hydration Free Energy Estimation. (n.d.). MDPI. Retrieved from [Link]
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Esters Hydrolysis Rates - 852 Words | Internet Public Library. (n.d.). IPL.org. Retrieved from [Link]
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Hydrolysis of Esters: Mechanism and Conditions. (2022). PSIBERG. Retrieved from [Link]
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Ester Hydrolysis - A Level Chemistry Revision Notes. (2024). Save My Exams. Retrieved from [Link]
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hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
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What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. (2012). ResearchGate. Retrieved from [Link]
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Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (n.d.). PMC - NIH. Retrieved from [Link]
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This compound | C12H16O5 | CID 75596. (n.d.). PubChem - NIH. Retrieved from [Link]
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Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
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Research report AO1020 Development of methods for the analysis of antioxidants in a range of foods. (n.d.). Food Standards Agency. Retrieved from [Link]
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This compound. (n.d.). WHO | JECFA. Retrieved from [Link]
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Free radicals produced by the oxidation of gallic acid and catechin derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Isolation of Gallic Acid and Methyl Gallate from Folium Toonea Sinensis and Validated Method for Their Quantitation Using LC-Based Technologies. (n.d.). ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synergistic Antioxidant Effects of Isoamyl Gallate
For professionals in research, science, and drug development, optimizing antioxidant formulations is a critical endeavor to mitigate oxidative stress and enhance product stability. Isoamyl gallate, an ester of gallic acid, is a potent antioxidant in its own right, but its efficacy can be significantly amplified when combined with other antioxidant compounds.[1][2] This guide provides an in-depth technical comparison of the synergistic antioxidant effects of this compound with other compounds, supported by experimental data and detailed protocols. While direct studies on this compound's synergistic interactions are emerging, we can infer its behavior from extensive research on structurally similar alkyl gallates.
The Principle of Antioxidant Synergism
Antioxidant synergism occurs when the combined effect of two or more antioxidants is greater than the sum of their individual effects. This phenomenon is crucial for developing highly effective antioxidant systems at lower concentrations, thereby reducing potential costs and side effects. The primary mechanisms driving this synergy often involve the regeneration of a primary, more potent antioxidant by a secondary antioxidant, or a multi-pronged attack on different stages of the oxidative process.
Synergistic Partners for this compound: A Comparative Analysis
Based on the well-documented synergistic interactions of other alkyl gallates, the most promising synergistic partners for this compound are primary antioxidants such as tocopherols (Vitamin E) and other phenolic compounds, as well as compounds like ascorbic acid (Vitamin C) that can regenerate phenolic antioxidants.
This compound and α-Tocopherol (Vitamin E)
Mechanism of Synergy: The primary proposed mechanism for the synergy between alkyl gallates and α-tocopherol is the regeneration of the α-tocopheroxyl radical back to its active α-tocopherol form by the gallate.[3] In lipid-based systems, α-tocopherol acts as a potent chain-breaking antioxidant, donating a hydrogen atom to a peroxyl radical. The resulting α-tocopheroxyl radical is relatively stable but has diminished antioxidant capacity. This compound, with its three hydroxyl groups on the galloyl moiety, can then donate a hydrogen atom to the α-tocopheroxyl radical, thus regenerating the active α-tocopherol and becoming a gallate radical itself, which is a less reactive species.
Diagram of Proposed Synergistic Mechanism:
Caption: Regeneration of α-tocopherol by this compound.
Experimental Evidence (Analogous Compounds): Studies on other alkyl gallates have demonstrated significant synergistic activity with α-tocopherol in oil-in-water emulsions. For instance, propyl, octyl, and dodecyl gallate all exhibited synergistic effects, with propyl gallate showing the highest synergistic ability.[3] This suggests that the shorter alkyl chain may facilitate more effective interaction at the oil-water interface where oxidation is prominent.
This compound and Ascorbic Acid (Vitamin C)
Mechanism of Synergy: Ascorbic acid is a water-soluble antioxidant that can act synergistically with phenolic antioxidants like this compound. The mechanism involves the regeneration of the gallate radical back to its active form by ascorbic acid. After this compound donates a hydrogen atom to a radical (or regenerates α-tocopherol), the resulting this compound radical can be reduced back to this compound by ascorbic acid. This creates a cascade effect, where ascorbic acid ultimately bears the oxidative burden.
Data Comparison: While specific quantitative data for this compound synergy is limited, the principle is well-established for other phenolic compounds. For example, combinations of green tea polyphenols (which include gallate structures) with ascorbic acid show a clear synergistic effect in protecting against lipid peroxidation.[4]
| Antioxidant Combination (Conceptual) | Synergism Type | Proposed Primary Mechanism | Optimal System |
| This compound + α-Tocopherol | Synergistic | Regeneration of α-tocopherol by this compound | Emulsions, lipid-based formulations |
| This compound + Ascorbic Acid | Synergistic | Regeneration of this compound by ascorbic acid | Aqueous systems, emulsions |
| This compound + Synthetic Phenolics (e.g., BHT, BHA) | Likely Synergistic | Regeneration and/or complementary radical scavenging | Fats and oils |
Experimental Protocols for Assessing Antioxidant Synergy
To quantitatively assess the synergistic antioxidant effects of this compound, standardized in vitro assays are employed. The following are detailed protocols for the DPPH, ABTS, and FRAP assays, adapted for the evaluation of antioxidant combinations.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Experimental Workflow:
Sources
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- 2. This compound | C12H16O5 | CID 75596 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Antioxidant synergism of green tea polyphenols with alpha-tocopherol and L-ascorbic acid in SDS micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundation: Why Method Validation is Non-Negotiable
An In-Depth Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for Isoamyl Gallate Analysis
For Researchers, Scientists, and Drug Development Professionals
This compound, the ester of gallic acid and isoamyl alcohol, is a synthetic antioxidant used to prevent oxidation in oils, fats, and cosmetic products. Accurate and reliable quantification of this compound is critical for quality control, stability testing, and regulatory compliance. HPLC is the most widely applied technique for the identification and quantification of gallic acid and its esters due to its high resolution and sensitivity.[1] This guide will walk you through the process of validating an HPLC method for this purpose, ensuring it is fit for its intended use.
In the realm of analytical chemistry, particularly within the pharmaceutical and related industries, method validation is the cornerstone of data reliability.[2] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This process is mandated by regulatory bodies and is detailed in guidelines such as the International Council for Harmonisation (ICH) Q2(R2).[3][4][5] A validated method provides assurance that the measurements are accurate, precise, and specific, thereby ensuring the quality and safety of the final product.
The validation process is a systematic series of experiments designed to challenge the method's performance. It involves a structured approach where validation experiments and acceptance criteria are predefined in a validation protocol.[4]
Core Principles of the HPLC Method for this compound
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like this compound, a reversed-phase HPLC method is typically employed.
A typical starting point for developing an HPLC method for this compound would involve:
-
Column: A C18 column is a common choice for separating phenolic compounds like gallates.[6][7]
-
Mobile Phase: A gradient elution using an acidified aqueous phase (e.g., water with 0.1% trifluoroacetic or phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile) is often effective.[6][8][9] The acid helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.
-
Detection: UV detection is suitable for this compound due to the presence of a chromophore in the gallic acid moiety. The maximum absorption is typically around 270-275 nm.[1][10]
A Comparative Analysis of Analytical Technologies
While HPLC is a robust and widely used technique, it is essential to understand its performance in the context of other available analytical methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase at high pressure. | A type of HPLC that uses smaller particle size columns (<2 µm) and higher pressures (>1,000 bar).[11] | Separation of volatile compounds in the gas phase followed by detection using mass spectrometry. |
| Speed | Moderate analysis times (typically 10-30 minutes). | Significantly faster analysis times, often up to ten times faster than HPLC.[12] | Can be fast, but sample preparation (derivatization) can be time-consuming. |
| Resolution | Good resolution, suitable for many applications. | Superior resolution and peak capacity, ideal for complex mixtures.[11][12] | High resolution, especially with capillary columns. |
| Sensitivity | Good sensitivity, suitable for most quantitative applications. | Generally higher sensitivity than HPLC due to sharper peaks and reduced band broadening.[10][12] | Very high sensitivity and specificity, especially in selected ion monitoring (SIM) mode.[13] |
| Sample Prep | Typically involves dissolution and filtration. | Similar to HPLC, but requires cleaner samples to prevent column clogging. | Often requires derivatization to increase the volatility of polar analytes like gallates.[13][14] |
| Application for this compound | The gold standard for routine quality control and quantification.[1] | Ideal for high-throughput screening and analysis of complex matrices.[10][15] | Feasible, but the need for derivatization makes it more complex than LC methods for routine analysis.[13] |
UPLC: The Evolution of HPLC
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography.[11] By utilizing columns with sub-2-micron particles, UPLC systems operate at much higher pressures than traditional HPLC systems.[11][15] This results in:
-
Faster Run Times: Increased mobile phase velocity without sacrificing resolution leads to higher sample throughput.[10]
-
Improved Resolution: Smaller particles provide more efficient separation of closely related compounds.[11]
-
Enhanced Sensitivity: Sharper, narrower peaks lead to greater peak heights and lower limits of detection.[12]
For a laboratory focused on high-throughput analysis or dealing with complex sample matrices, UPLC offers a clear advantage over HPLC. However, HPLC remains a robust and reliable workhorse for many routine quality control applications.[10]
Experimental Protocol: Validation of an HPLC Method for this compound
This protocol is a comprehensive guide to validating an HPLC method for the quantification of this compound, grounded in the principles of the ICH Q2(R2) guideline.[2][4][5]
Specificity
Objective: To demonstrate that the analytical signal is solely from this compound and not from any other components such as impurities, degradation products, or matrix components.
Procedure:
-
Forced Degradation Study: Expose a solution of this compound to various stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.[16]
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline: 0.1 M NaOH at room temperature for 30 minutes (gallates can be unstable in alkaline conditions).[6]
-
Oxidative: 3% H₂O₂ at room temperature for 2 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC with a photodiode array (PDA) detector.
-
Acceptance Criteria: The method is specific if the this compound peak is well-resolved from any degradation product peaks. The peak purity index should be greater than a predefined threshold (e.g., 0.999), indicating no co-eluting impurities.
Linearity and Range
Objective: To establish a linear relationship between the concentration of this compound and the analytical response (peak area) over a defined range.
Procedure:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution to concentrations spanning the expected working range (e.g., 80% to 120% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.999.[8]
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Perform a recovery study by spiking a placebo (a mixture of all formulation components except this compound) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%, with a relative standard deviation (RSD) of ≤ 2%.[7][8]
Precision
Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Procedure:
-
Repeatability (Intra-day Precision):
-
Analyze six independent samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Alternatively, analyze three concentrations in the range (e.g., low, medium, high) with three replicates each.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Calculate the RSD for the results of each study.
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[2][6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of this compound that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Procedure:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase composition (e.g., ± 2% organic modifier).
-
pH of the aqueous mobile phase (e.g., ± 0.2 units).
-
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).
Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all tested variations, demonstrating the method's robustness.
Data Visualization
Clear visualization of workflows and relationships is essential for understanding and implementing complex procedures.
Caption: Workflow for HPLC method validation.
Sources
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- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. scielo.br [scielo.br]
- 10. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
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- 16. sphinxsai.com [sphinxsai.com]
A Comparative Analysis of the Cytotoxic Properties of Isoamyl Gallate and Other Alkyl Gallates
In the landscape of pharmacological research and drug development, the exploration of phenolic compounds as potential therapeutic agents remains a vibrant field of study. Among these, gallic acid and its alkyl esters, known as gallates, have garnered significant attention for their diverse biological activities, including antioxidant, antimicrobial, and notably, cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparative analysis of the cytotoxic properties of isoamyl gallate and other common alkyl gallates, offering insights into their structure-activity relationships, mechanisms of action, and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these compounds.
The Structure-Activity Relationship: How Alkyl Chain Length Dictates Cytotoxicity
The cytotoxic efficacy of alkyl gallates is intrinsically linked to the length and branching of their alkyl chains. This structural variation modulates the lipophilicity of the molecule, which in turn influences its ability to traverse the cell membrane and interact with intracellular targets. Generally, the esterification of the hydrophilic carboxyl group of gallic acid with an alcohol enhances its cytotoxic potential.[1]
A consistent trend observed across multiple studies is that the cytotoxic activity of alkyl gallates tends to increase with the elongation of the alkyl chain, up to a certain point. Very short-chain gallates, such as methyl and ethyl gallate, often exhibit moderate cytotoxicity. As the chain length increases to medium-sized alkyl groups (e.g., propyl, butyl, amyl, heptyl, octyl), the cytotoxicity generally becomes more pronounced.[1] However, excessively long alkyl chains, as seen in lauryl (dodecyl) gallate, may lead to a decrease in activity, suggesting an optimal range for the alkyl chain length to achieve maximal cytotoxic effect.
Furthermore, branched-chain isomers, such as this compound and isobutyl gallate, have demonstrated greater cytotoxicity compared to their straight-chain counterparts (amyl gallate and butyl gallate, respectively) in some studies.[2] This suggests that the spatial configuration of the alkyl group also plays a crucial role in the molecule's biological activity.
Comparative Cytotoxicity: A Quantitative Overview
To provide a clear comparison of the cytotoxic potential of various alkyl gallates, the following table summarizes their 50% inhibitory concentration (IC50) values from different studies. All values have been standardized to micromolar (µM) for consistent comparison.
| Alkyl Gallate | Cell Line | IC50 (µM) | Reference(s) |
| This compound | MCF-7 | 241.85 | [1] |
| HeLa | >416.27 | [2] | |
| Methyl Gallate | MCF-7 | 614.93 | [1] |
| HeLa | 654.26 | [2] | |
| Ethyl Gallate | MCF-7 | 656.56 | [1] |
| Propyl Gallate | MCF-7 | >4712.06 | [1] |
| Butyl Gallate | MCF-7 | >4419.84 | [1] |
| Isobutyl Gallate | MCF-7 | 1006.94 | [1] |
| Tert-butyl Gallate | MCF-7 | 668.29 | [1] |
| Amyl Gallate | MCF-7 | >416.27 | [1] |
| Heptyl Gallate | MCF-7 | 97.39 | [1] |
| HeLa | 46.26 | [2] | |
| Octyl Gallate | MCF-7 | 150.00 | [1] |
| HeLa | 184.14 | [2] | |
| Dodecyl (Lauryl) Gallate | CCRF-CEM | 47.4 | [3] |
| HL-60 | 1.1 | [3] | |
| Gallic Acid | MCF-7 | 981.07 | [1] |
| HeLa | 975.78 | [2] |
Note: The conversion from µg/mL to µM was calculated using the formula: µM = (µg/mL) / (Molecular Weight in g/mol ) * 1000. The molecular weights used for the calculations are as follows: this compound (240.25 g/mol ), Methyl Gallate (184.15 g/mol ), Ethyl Gallate (198.17 g/mol ), Propyl Gallate (212.20 g/mol ), Butyl Gallate (226.23 g/mol ), Isobutyl Gallate (226.23 g/mol ), Tert-butyl Gallate (226.23 g/mol ), Amyl Gallate (240.25 g/mol ), Heptyl Gallate (268.28 g/mol - approximated), Octyl Gallate (282.34 g/mol ), Dodecyl Gallate (338.44 g/mol ), and Gallic Acid (170.12 g/mol ).
From the data, it is evident that heptyl gallate consistently demonstrates high cytotoxicity against both MCF-7 and HeLa cell lines. This compound shows moderate activity against MCF-7 cells. Notably, propyl, butyl, and amyl gallates exhibited low cytotoxicity against MCF-7 cells in the cited study.[1] Dodecyl (lauryl) gallate shows potent activity against leukemia cell lines.
Unraveling the Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of alkyl gallates are predominantly attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[4][5] This process is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial dysfunction.[6]
The proposed signaling pathway for alkyl gallate-induced apoptosis involves several key events:
-
Increased Intracellular ROS: Alkyl gallates can stimulate the production of ROS within the cell.
-
Mitochondrial Membrane Depolarization: The accumulation of ROS can lead to the disruption of the mitochondrial membrane potential.
-
Caspase Activation: This mitochondrial dysfunction triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program.[7]
-
DNA Fragmentation: Activated caspases lead to the fragmentation of nuclear DNA, a hallmark of apoptosis.[4]
Caption: Proposed signaling pathway for alkyl gallate-induced apoptosis.
Experimental Protocols for Cytotoxicity Assessment
To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. Below are step-by-step methodologies for two key assays used to evaluate the cytotoxicity of alkyl gallates.
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of alkyl gallates on a cancer cell line.
Caption: Experimental workflow for assessing alkyl gallate cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Alkyl gallate compounds
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the alkyl gallate compounds in culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the alkyl gallates. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating them with the alkyl gallate of interest for the desired time. Include untreated cells as a negative control.
-
Harvest the cells (including any floating cells in the medium) and transfer them to microcentrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up the compensation and quadrants correctly.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Conclusion
The cytotoxic properties of alkyl gallates are a promising area of research for the development of novel anticancer agents. This guide has provided a comparative overview of the cytotoxicity of this compound and other alkyl gallates, highlighting the crucial role of the alkyl chain in determining their efficacy. The primary mechanism of action involves the induction of apoptosis through oxidative stress and mitochondrial-mediated pathways. The provided experimental protocols for MTT and Annexin V-PI assays offer a robust framework for researchers to evaluate and compare the cytotoxic potential of these and other compounds. Further investigation into the in vivo efficacy and safety of the most potent alkyl gallates is warranted to translate these preclinical findings into potential therapeutic applications.
References
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A Comparative Analysis of Isoamyl Gallate's Antimalarial Activity Against Other Gallic Acid Esters
The escalating resistance of Plasmodium falciparum to frontline antimalarial drugs necessitates an urgent and continuous search for novel therapeutic agents. Natural products and their synthetic derivatives represent a promising reservoir for new chemical scaffolds. Among these, gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic acid found in numerous plants, and its alkyl esters have garnered significant attention for their broad spectrum of biological activities. This guide provides a detailed, evidence-based comparison of the in vitro antimalarial activity of isoamyl gallate relative to other gallic acid esters, offering insights into their structure-activity relationships, potential mechanisms of action, and the experimental protocols used for their evaluation.
In Vitro Antimalarial Efficacy: A Structure-Activity Relationship Perspective
The transformation of the hydrophilic carboxyl group of gallic acid into more lipophilic esters has been shown to dramatically enhance its antiplasmodial activity. A systematic evaluation of various alkyl gallates reveals a clear structure-activity relationship (SAR) where the nature of the alkyl chain—its length and branching—plays a pivotal role in determining the potency against P. falciparum.
Experimental data from in vitro studies, primarily utilizing the SYBR Green I fluorescence-based assay, demonstrates that esterification significantly boosts the antimalarial effect compared to the parent gallic acid molecule.[1][2][3][4][5] For instance, methyl gallate shows a remarkable increase in activity, being approximately 6,500 times more potent than gallic acid itself.[4][5][6]
When comparing this compound, which possesses a branched five-carbon chain, to its linear counterpart, amyl gallate, a consistent trend emerges: linear alkyl chains confer greater antimalarial activity.[1] Amyl gallate (IC50: 6.08 mM) is more effective than this compound (IC50: 8.73 mM).[1] This pattern holds true for other isomers as well; butyl gallate (IC50: 2.40 mM) is substantially more active than its branched-chain isomers, isobutyl gallate (IC50: 184.5 mM) and tert-butyl gallate (IC50: 104.7 mM).[1]
Interestingly, the relationship between chain length and activity is not linear. While activity generally increases from the parent acid upon esterification, certain chain lengths exhibit peak potency. Methyl gallate (IC50: 0.03 mM) and hexyl gallate (IC50: 0.11 mM) have been identified as the most potent compounds in this series, demonstrating significantly stronger activity than the widely used antimalarial drug artemisinin (IC50: 0.5 mM) in the same study.[1][2][3]
| Compound | Alkyl Chain Structure | IC50 (mM) vs. P. falciparum | Reference |
| Gallic Acid | - | 194.86 | [1][3] |
| Methyl Gallate | C1 (Linear) | 0.03 | [1][3] |
| Butyl Gallate | C4 (Linear) | 2.40 | [1] |
| Isobutyl Gallate | C4 (Branched) | 184.5 | [1] |
| Amyl Gallate | C5 (Linear) | 6.08 | [1] |
| This compound | C5 (Branched) | 8.73 | [1][4][5][6] |
| Hexyl Gallate | C6 (Linear) | 0.11 | [1][3] |
| Propyl Gallate | C3 (Linear) | 697.6 | [1] |
| Artemisinin | (Positive Control) | 0.50 | [1][3] |
Note: The IC50 values are presented in millimolar (mM) as reported in the primary literature. Lower values indicate higher potency.
Cytotoxicity and Therapeutic Potential: The Selectivity Index
A critical parameter in drug development is the selectivity of a compound—its ability to inhibit a pathogen at concentrations that are non-toxic to host cells. This is quantified by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) against a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite. A higher SI value is indicative of a more promising therapeutic window.
While specific cytotoxicity data for gallic acid esters against mammalian cells in the context of antimalarial screening is not extensively detailed in the cited literature, studies on other parasites and cell lines provide valuable insights. For instance, in studies against Toxoplasma gondii, octyl gallate exhibited an IC50 of 5.66 µM and a 50% toxic dose (TD50) of 26.4 µM on human foreskin fibroblast (HFF) host cells, yielding a modest SI of approximately 4.7.[7][8] Another study on trypanocidal activity found that propyl, butyl, and isopentyl (isoamyl) gallates displayed moderate selectivity indices of >20 against human myeloid HL-60 cells.[9][10]
The determination of SI is crucial. Future studies must co-evaluate the antiplasmodial IC50 with the CC50 against relevant human cell lines (e.g., HepG2, HEK293) to accurately assess the therapeutic potential of this compound and its analogues.
Unraveling the Mechanism of Action
The precise molecular targets for gallic acid esters in P. falciparum are still under investigation, but several plausible mechanisms have been proposed, primarily revolving around the disruption of critical parasite processes.
-
Inhibition of Hemozoin Formation: During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. The combination of methyl gallate and palmatine has been shown to synergistically inhibit β-hematin (hemozoin) formation in vitro, suggesting a potential mechanism where gallates interfere with this vital detoxification pathway, leading to a buildup of toxic heme and parasite death.[11]
-
Enzyme Inhibition: The pyrogallol group (1,2,3-trihydroxyl benzene) present in gallates is a key structural feature that can interact with and inhibit parasite enzymes. Molecular docking studies suggest that gallic acid derivatives can bind to and potentially inhibit P. falciparum dihydrofolate reductase (DHFR), an enzyme critical for folate synthesis and, consequently, DNA replication.[12] Other research points to the inhibition of Hsp90, a chaperone protein essential for parasite survival under febrile stress.[13]
-
Redox Imbalance: Phenolic compounds can interfere with the parasite's redox balance.[5] They may act as pro-oxidants within the parasite's food vacuole, generating reactive oxygen species that damage cellular components, or they may inhibit antioxidant enzymes that the parasite relies on to protect itself from oxidative stress.
The following diagram illustrates the potential mechanism involving the inhibition of hemozoin formation.
Caption: Proposed mechanism of gallate esters inhibiting parasite growth.
Experimental Protocols: A Guide for Researchers
The following are standardized, step-by-step protocols for the key in vitro assays used to generate the data discussed in this guide.
This assay quantifies parasite DNA as a measure of parasite viability and growth. Since mature red blood cells are anucleated, the fluorescence from the DNA-intercalating SYBR Green I dye is directly proportional to the parasite load.[14][15][16]
Experimental Workflow:
-
Parasite Culture: Culture and synchronize P. falciparum (e.g., 3D7 or Dd2 strains) to the ring stage at a specified parasitemia and hematocrit.[17]
-
Drug Plating: Prepare serial dilutions of the test compounds (gallic acid esters) in a 96-well plate.
-
Incubation: Add the synchronized parasite culture to the wells and incubate for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).[17]
-
Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.[14] Add this buffer to each well in the dark.
-
Incubation: Incubate the plates at room temperature in the dark for 1-24 hours to allow for cell lysis and DNA staining.[14]
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[14]
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and determine the IC50 value using a non-linear regression model.
Caption: Workflow for the SYBR Green I antimalarial assay.
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][19][20]
Experimental Workflow:
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2, WI-26VA4) in a 96-well plate and incubate for 18-24 hours to allow for cell adherence.[21]
-
Compound Exposure: Add serial dilutions of the test compounds to the wells and incubate for 24-48 hours.[21]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[18]
-
Formazan Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the optical density (absorbance) of the purple solution on a microplate reader, typically at a wavelength of 570 nm.[18]
-
Data Analysis: Plot the absorbance against the drug concentration to determine the CC50 value, the concentration that reduces cell viability by 50%.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
The esterification of gallic acid is a highly effective strategy for enhancing its antimalarial activity. The resulting alkyl esters, particularly those with short to medium-length linear alkyl chains like methyl and hexyl gallate, demonstrate potent in vitro efficacy against P. falciparum, in some cases exceeding that of artemisinin.
This compound, while exhibiting significant antimalarial activity, is generally less potent than its linear isomer, amyl gallate, and is substantially outperformed by methyl and hexyl gallate. This underscores the critical influence of the alkyl chain's structure on bioactivity. The likely mechanism of action involves the disruption of heme detoxification, though inhibition of key parasite enzymes remains a strong possibility.
For drug development professionals, this comparative guide highlights several key takeaways:
-
Focus on Linear Chains: Future derivatization efforts should prioritize linear alkyl esters, as branching consistently reduces potency.
-
Prioritize Cytotoxicity Screening: Rigorous and early-stage cytotoxicity testing is essential to identify candidates with a favorable therapeutic window.
-
Mechanism Deconvolution: Elucidating the precise molecular target(s) of the most potent gallates will enable mechanism-based drug design and optimization.
-
In Vivo Validation: Promising candidates, such as methyl and hexyl gallate, warrant progression into in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
While this compound may not be the lead candidate from this series, its study within the broader context of gallic acid esters provides invaluable data for building robust structure-activity relationship models, guiding the rational design of the next generation of phenolic-based antimalarial agents.
References
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P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. (n.d.). WWARN. Retrieved from [Link]
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Arsianti, A., Astuty, H., Fadilah, F., Simadibrata, D. M., Adyasa, Z. M., Amartya, D., Bahtiar, A., Tanimoto, H., & Kakiuchi, K. (2018). Synthesis and in Vitro Antimalarial Activity of Alkyl Esters Gallate as a Growth Inhibitors of Plasmodium Falciparum. Oriental Journal of Chemistry, 34(2), 655-662. Retrieved from [Link]
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Arsianti, A., Astuty, H., Fadilah, F., Simadibrata, D. M., Adyasa, Z. M., Amartya, D., Bahtiar, A., Tanimoto, H., & Kakiuchi, K. (2018). Synthesis and in vitro antimalarial activity of alkyl esters of gallate as a growth inhibitor of plasmodium falciparum. Universitas Indonesia. Retrieved from [Link]
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Steverding, D., do Nascimento, L. G., Perez-Castillo, Y., & de Sousa, D. P. (2022). Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies. Molecules, 27(18), 5876. Retrieved from [Link]
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Arsianti, A., Astuty, H., Fadilah, F., Simadibrata, D. M., Adyasa, Z. M., Amartya, D., Bahtiar, A., Tanimoto, H., & Kakiuchi, K. (2018). Synthesis and in vitro antimalarial activity of alkyl esters gallate as a growth inhibitors of Plasmodium falciparum. CABI Digital Library. Retrieved from [Link]
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de Souza, N. B., Carmo, A. M., da Silva, A. D., & França, T. C. C. (2013). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista da Sociedade Brasileira de Medicina Tropical, 46(3), 342-348. Retrieved from [Link]
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Lelubre, T., & Mouray, E. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 1601, 97-110. Retrieved from [Link]
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Arsianti, A., et al. (2018). Synthesis and in Vitro Antimalarial Activity of Alkyl Esters Gallate as a Growth Inhibitors of Plasmodium Falciparum. ResearchGate. Retrieved from [Link]
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Antimalarial activity (IC50) of gallic acid, alkyl esters gallate and artemisin. (n.d.). ResearchGate. Retrieved from [Link]
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de Souza, N. B., et al. (2013). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Retrieved from [Link]
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Steverding, D., et al. (2022). Gallic acid alkyl esters: Trypanocidal and Leishmanicidal activity, and target identification via modeling studies. UEA Digital Repository. Retrieved from [Link]
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Structure of gallic acid (1), and its desired alkyl ester derivatives 2-15. (n.d.). ResearchGate. Retrieved from [Link]
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Machado, M., Murtinheira, F., Lobo, E., & Nogueira, F. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central. Retrieved from [Link]
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de Souza, N. B., et al. (2013). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. Retrieved from [Link]
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Anti-malarial Activity Of Phenolic Acids Is Structurally Related. (n.d.). ResearchGate. Retrieved from [Link]
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Pfaller, C. K., et al. (2012). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American journal of tropical medicine and hygiene, 86(3), 393–397. Retrieved from [Link]
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Steverding, D., et al. (2022). Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies. PubMed Central. Retrieved from [Link]
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Chemical structure of gallic acid (1) and its derivatives (2-15). (n.d.). ResearchGate. Retrieved from [Link]
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In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2022). Revista da Sociedade Brasileira de Medicina Tropical. Retrieved from [Link]
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de Oliveira, L. S. A., et al. (2022). Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major. Molecules, 27(23), 8493. Retrieved from [Link]
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Plasmodium falciparum: In Vitro Cytotoxicity Testing Using MTT. (2019). ResearchGate. Retrieved from [Link]
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Banzouzi, J. T., et al. (2008). In Vitro and In Vivo Properties of Ellagic Acid in Malaria Treatment. Antimicrobial agents and chemotherapy, 52(7), 2465–2471. Retrieved from [Link]
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Octyl gallate. (2024). ResearchGate. Retrieved from [Link]
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Liu, Q., et al. (2022). Investigation of Antiparasitic Activity of Two Marine Natural Products, Estradiol Benzoate, and Octyl Gallate, on Toxoplasma gondii In Vitro. Frontiers in Cellular and Infection Microbiology, 12, 856037. Retrieved from [Link]
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Piperine Enhances Antimalarial Activity of Methyl Gallate and Palmatine Combination. (n.d.). ResearchGate. Retrieved from [Link]
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Investigation of Antiparasitic Activity of Two Marine Natural Products, Estradiol Benzoate, and Octyl Gallate, on Toxoplasma gondii In Vitro. (2022). ResearchGate. Retrieved from [Link]
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Selectivity index and solubility of new antimalarials. (n.d.). ResearchGate. Retrieved from [Link]
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Lee, J., et al. (2024). Octyl gallate has potent anti-inflammasome activity by directly binding to NLRP3 LRR domain. Journal of cellular physiology, 239(4), e31196. Retrieved from [Link]
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Pillay, S., et al. (2021). Inhibitors of the Plasmodium falciparum Hsp90 towards Selective Antimalarial Drug Design: The Past, Present and Future. International journal of molecular sciences, 22(16), 8871. Retrieved from [Link]
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Tali, M. B. T., et al. (2022). In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and stem bark of Dacryodes edulis (G. Don) H.J. Lam (Burseraceae). Malaria World Journal, 13(1), 1-13. Retrieved from [Link]
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Cross-validation of different antioxidant assays for isoamyl gallate
An Expert's Guide to the Cross-Validation of Antioxidant Assays for Isoamyl Gallate
For fellow researchers, scientists, and professionals in drug development, the rigorous evaluation of a compound's antioxidant potential is a foundational step in characterizing its therapeutic or preservative efficacy. This compound, an ester of gallic acid, is a phenolic compound of significant interest for its antioxidant properties, which are leveraged in the food, cosmetic, and pharmaceutical industries.[1][2][3] However, the multifaceted nature of antioxidant action necessitates a more sophisticated approach than a single-assay validation.
This guide provides an in-depth, objective comparison of key antioxidant assays, offering a framework for the robust cross-validation of this compound's antioxidant capacity. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a trustworthy and comprehensive analysis.
The Imperative of a Multi-Assay Approach
Antioxidants can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and single Electron Transfer (ET).[4][5][6] Assays are typically designed around one of these mechanisms. Consequently, relying on a single method provides an incomplete and potentially misleading profile of a compound's capabilities. For instance, an assay operating at a non-physiological pH might not reflect a compound's activity in a biological system.
Therefore, cross-validation using assays with different mechanisms and reaction conditions is not just recommended; it is essential for scientific integrity. This guide will focus on three widely-used, mechanistically distinct assays: DPPH , ABTS , and FRAP .
This compound: A Profile
This compound (3-methylbutyl 3,4,5-trihydroxybenzoate) is formed from gallic acid and isoamyl alcohol.[1] Its potent antioxidant activity is primarily attributed to the three hydroxyl (-OH) groups on the gallic acid moiety, which can readily donate hydrogen atoms or electrons to neutralize free radicals.[7][8] Its solubility in organic solvents but limited solubility in water is a critical factor in selecting appropriate assay conditions.[1][9]
Assay 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is one of the most common and straightforward methods for assessing antioxidant activity. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[10][11]
Principle & Rationale
DPPH is a stable free radical that presents a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[12][13] When an antioxidant reduces the DPPH radical by donating a hydrogen atom or an electron, the solution's color fades to a pale yellow. This decolorization is stoichiometric with respect to the number of electrons captured.
The choice of an organic solvent like methanol or ethanol is crucial because DPPH is a radical that is soluble in these media.[11] This makes the assay particularly suitable for lipophilic antioxidants like this compound. The 30-minute incubation period is a standard compromise, allowing for the reaction to approach completion for many common antioxidants.[13]
Detailed Experimental Protocol
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C and prepared fresh.[13][14]
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Standard (Trolox) Stock Solution (1 mg/mL): Dissolve 10 mg of Trolox in 10 mL of methanol.
-
Test Solutions: From the stock solutions of this compound and Trolox, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[13]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution + methanol) and A_sample is the absorbance of the test sample.[13]
-
Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration. A lower IC₅₀ indicates higher antioxidant activity.[13]
-
Visualization: DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Strengths and Limitations
-
Strengths: Simple, rapid, inexpensive, and uses a stable radical.[16]
-
Limitations: The reaction can be slow for some antioxidants. The large, sterically hindered DPPH radical may not be accessible to larger antioxidant molecules.[4] The absorbance can be affected by compounds that absorb at 517 nm.
Assay 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). Its versatility in both aqueous and organic solvents makes it a valuable complementary method to the DPPH assay.
Principle & Rationale
The ABTS•+ radical is generated by reacting an aqueous ABTS solution with a strong oxidizing agent like potassium persulfate.[17] This reaction produces a blue-green radical cation with absorption maxima at 645, 734, and 815 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reaction is typically monitored at 734 nm.
The key advantage of this assay is its flexibility. The ABTS radical is soluble in both water and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[5] The 12-16 hour incubation for radical generation ensures the reaction is complete, leading to a stable radical stock for the assay.[17]
Detailed Experimental Protocol
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[17][18]
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[13][19]
-
Test Solutions: Prepare serial dilutions of this compound and Trolox as described in the DPPH protocol.
-
-
Assay Procedure:
-
Pipette 20 µL of each test solution concentration into the wells of a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ working solution to all wells.
-
Mix and incubate at room temperature for 6-10 minutes.
-
Include a control well with solvent and the ABTS•+ solution.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[19]
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's scavenging activity to that of the Trolox standard curve.
-
Visualization: ABTS Assay Workflow ```dot
Caption: Electron transfer mechanism in the FRAP assay.
Strengths and Limitations
-
Strengths: Simple, rapid, inexpensive, and highly reproducible. [4]Measures the total reducing power.
-
Limitations: The assay is performed at a non-physiological pH of 3.6, which may not be relevant to biological conditions. It does not react with antioxidants that act via hydrogen transfer (like thiols) and may not detect slower-reacting antioxidants. [4][5]
Cross-Validation: Synthesizing the Data
After performing the three assays, the results must be synthesized to build a comprehensive antioxidant profile for this compound. It is crucial to understand that the absolute values (e.g., IC₅₀) from different assays are not directly comparable due to their different mechanisms and reaction conditions. Instead, we compare the compound's performance relative to a common standard, Trolox.
Comparative Data Summary
The following table presents hypothetical yet plausible data for this compound, benchmarked against Trolox. These values are for illustrative purposes to demonstrate how data from different assays can be compared.
| Assay | Parameter | This compound | Trolox (Standard) | Interpretation |
| DPPH | IC₅₀ (µg/mL) | ~1.5 - 4.0 | ~3 - 8 | Lower IC₅₀ suggests very potent radical scavenging activity, superior to Trolox. |
| ABTS | TEAC Value | ~1.8 - 2.5 | 1.0 (by definition) | A TEAC value > 1 indicates that this compound is a more potent scavenger of the ABTS radical than Trolox on a molar basis. |
| FRAP | Fe(II) Equivalents (µM) | High | High | A high value demonstrates strong electron-donating capacity, confirming its potent reducing power. |
Note: Actual experimental values can vary based on specific laboratory conditions and reagent purity.
Interpreting the Combined Results
-
Potent Radical Scavenging: The low IC₅₀ in the DPPH assay and the high TEAC value in the ABTS assay collectively confirm that this compound is a powerful radical scavenger. Its effectiveness in both assays suggests it can act on different types of radicals in both lipophilic and hydrophilic environments.
-
Strong Reducing Agent: The high FRAP value corroborates the findings from the radical scavenging assays, confirming that the mechanism of action involves potent electron donation. This is expected due to the three hydroxyl groups on the phenyl ring.
-
Comprehensive Profile: The consistency across these three mechanistically different assays provides strong, validated evidence of this compound's significant antioxidant capacity. It effectively neutralizes radicals via both electron and hydrogen atom donation.
Final Recommendations for Researchers
-
Embrace the Multi-Assay Philosophy: Never rely on a single antioxidant assay. For a comprehensive profile of a phenolic compound like this compound, we recommend using at least one ET-based assay (FRAP) and one mixed-mode ET/HAT assay (DPPH or ABTS). For deeper biological relevance, consider adding a HAT-based assay like ORAC.
-
Standardize Your Benchmark: Always include a well-characterized standard like Trolox or Vitamin C in every assay. Expressing results in terms of equivalents (e.g., TEAC) is the most reliable way to compare potency across different methods and laboratories.
By following this cross-validation framework, researchers can generate a robust and reliable characterization of this compound's antioxidant properties, paving the way for its effective application in research and development.
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Kim, H., et al. (2011). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. ResearchGate. Available at: [Link]
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von Gadow, A., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Molecules. Available at: [Link]
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Apak, R., et al. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. MDPI. Available at: [Link]
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Thaipong, K., et al. (2006). Comparative antioxidant capacities of phenolic compounds measured by various tests. Semantic Scholar. Available at: [Link]
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Medhe, S., et al. (2016). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. ResearchGate. Available at: [Link]
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Park, J., et al. (2021). Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts. MDPI. Available at: [Link]
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BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. BMG Labtech. Available at: [Link]
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de Morais, S.M., et al. (2022). Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major. MDPI. Available at: [Link]
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A Comparative Guide to the Relative Stability of Isoamyl Gallate in Diverse Food Matrices
For researchers and professionals in food science and drug development, selecting the appropriate antioxidant is a critical decision that directly impacts product stability, shelf life, and efficacy. Among the myriad of available options, alkyl gallates, esters of gallic acid, are widely utilized for their potent free-radical scavenging capabilities. This guide provides an in-depth technical comparison of the relative stability of isoamyl gallate in various food matrices, drawing upon experimental data and established principles of antioxidant chemistry. While direct, comprehensive experimental data for this compound across all food systems is limited, this guide synthesizes findings from studies on homologous alkyl gallates to provide a robust, scientifically grounded comparison.
Introduction to this compound and the Mechanism of Antioxidant Action
This compound (isopentyl gallate) is an ester formed from gallic acid and isoamyl alcohol.[1][2][3] Like other gallates, its antioxidant activity stems from the three hydroxyl groups on the phenyl ring, which can readily donate a hydrogen atom to neutralize free radicals, thus terminating the oxidative chain reactions that lead to food spoilage.[4] The resulting gallate radical is stabilized by resonance, rendering it less reactive.
The stability and efficacy of an antioxidant are not solely dependent on its intrinsic radical-scavenging ability but are profoundly influenced by the physicochemical properties of the food matrix itself. This guide will explore the stability of this compound in three common food systems:
-
Fats and Oils (Lipophilic Systems): Such as lard, vegetable oils, and shortening.
-
Oil-in-Water Emulsions: Complex systems like mayonnaise, dressings, and milk.
-
Aqueous Systems: Including fruit juices and other beverages.
We will also draw comparisons with other common synthetic antioxidants, namely Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Tert-Butylhydroquinone (TBHQ), and other alkyl gallates like propyl gallate.
The Influence of Alkyl Chain Length: The "Polar Paradox" and "Cut-off Effect"
A crucial factor governing the efficacy of alkyl gallates is the length and structure of their alkyl chain. This gives rise to two important phenomena:
-
The Polar Paradox: This theory posits that hydrophilic antioxidants are more effective in lipophilic media (like oils), while lipophilic antioxidants are more effective in hydrophilic media (like oil-in-water emulsions).[5] This is because in bulk oils, the more polar antioxidant can better orient itself at the air-oil interface where oxidation is initiated. Conversely, in emulsions, a more lipophilic antioxidant will partition more effectively at the oil-water interface, the primary site of oxidation.
-
The Cut-off Effect: As the alkyl chain length of gallates increases, their lipophilicity increases. Initially, this enhances their antioxidant activity in emulsions up to a certain point. However, beyond an optimal chain length, the antioxidant can become too lipophilic, folding into the oil droplet and away from the interface, leading to a decrease in efficacy.[6][7]
This compound, with its branched five-carbon chain, possesses intermediate lipophilicity compared to its shorter-chain (propyl gallate) and longer-chain (octyl gallate, dodecyl gallate) counterparts. This positioning has significant implications for its stability and effectiveness in different food matrices.
Comparative Stability in Fats and Oils
In bulk oils and fats, lipid oxidation is a primary concern. The Rancimat method is a widely used accelerated aging test to determine the oxidative stability of oils and fats, measured by an induction time.[8][9][10][11] A longer induction time indicates greater stability.
Table 1: Comparative Antioxidant Efficacy in Lard using the Rancimat Method
| Antioxidant | Concentration | Induction Time (hours) | Protective Index* |
| Control (Lard only) | - | 5.0 | 1.00 |
| BHA/BHT | Not Specified | 25.0 | 5.00 |
| Tocopherol/Rosemary Extract | Not Specified | 25.0 | 5.00 |
*Protective Index = Induction time with antioxidant / Induction time of control.[12]
An electrochemical study on various alkyl gallates, including iso-pentyl (isoamyl) gallate, in aqueous media found that the intensity of the stabilizing gallate radicals followed the sequence: Gallic Acid ≥ iso-Propyl Gallate > Propyl Gallate > iso-Butyl Gallate > Butyl Gallate > iso-Pentyl Gallate > Pentyl Gallate.[13] This suggests that in more aqueous environments, the shorter chain, more polar gallates are more effective radical scavengers.
Based on the polar paradox, we can infer that in bulk oils, the more hydrophilic gallic acid and shorter-chain alkyl gallates would exhibit greater stability. Therefore, this compound would likely be less effective than propyl gallate but more effective than longer-chain gallates like octyl gallate in these systems.
Comparative Stability in Oil-in-Water Emulsions
Oil-in-water emulsions are complex systems where the oil-water interface is the primary site of lipid oxidation. The effectiveness of an antioxidant is largely determined by its ability to concentrate at this interface.
A study on the antioxidant activity of gallic acid and its alkyl esters in a non-gelled emulsion showed that lauryl gallate (a C12 ester) exhibited higher antioxidant activity than gallic acid and ethyl gallate.[14] Another study on spray-dried emulsions found that gallates with more than eight carbon atoms in their alkyl chain were most effective, with a slight cut-off effect observed beyond this length.[6][7]
These findings suggest that for effective protection of emulsions, a degree of lipophilicity is required to anchor the antioxidant at the oil-water interface. This compound, with its intermediate lipophilicity, is expected to perform well in these systems, likely demonstrating superior stability compared to the more polar gallic acid and propyl gallate, and potentially comparable or slightly less efficacy than octyl gallate.
Comparative Stability in Aqueous Systems
In aqueous food systems like fruit juices, factors such as pH, light, and the presence of metal ions significantly influence antioxidant stability.[15] Gallates, including propyl gallate, are known to be pH-dependent and can undergo hydrolysis, particularly in alkaline conditions.[15] An electrochemical study indicated that the antioxidant activity of gallates is higher in acidic conditions (pH 2).[13]
A theoretical study on propyl gallate's reactivity showed it to be a very efficient peroxyl radical scavenger in both aqueous and lipid media.[16][17] While specific degradation kinetics for this compound in aqueous solutions are not detailed in the literature reviewed, it is reasonable to expect a similar pH-dependent stability profile to propyl gallate, with enhanced stability in acidic environments. The primary degradation pathway would likely be hydrolysis of the ester bond to form gallic acid and isoamyl alcohol.
Comparison with Other Synthetic Antioxidants
Table 2: General Comparison of Common Synthetic Antioxidants
| Antioxidant | Key Characteristics |
| This compound | Intermediate lipophilicity, likely effective in emulsions. Susceptible to hydrolysis at high pH. |
| Propyl Gallate | More hydrophilic than this compound, effective in fats and oils. Also susceptible to hydrolysis.[15][18] |
| BHA | Volatile, effective in baked goods. |
| BHT | Less stable at high temperatures than BHA. |
| TBHQ | Highly effective in frying oils due to good thermal stability and carry-through properties. |
Experimental Protocols
Determination of Oxidative Stability by the Rancimat Method
Objective: To assess the oxidative stability of fats and oils containing antioxidants by measuring the induction time under accelerated conditions.[10][11][19][20]
Principle: A stream of purified air is passed through a sample of the oil or fat held at a constant elevated temperature. The volatile oxidation products are collected in a measuring vessel containing deionized water. The conductivity of the water is continuously measured. The induction time is the time until a rapid increase in conductivity is observed, indicating the formation of volatile carboxylic acids.[8][9][11]
Apparatus:
-
Rancimat instrument with heating block and measuring vessels.
-
Reaction vessels.
-
Air pump and flowmeter.
-
Conductivity meter.
Procedure:
-
Sample Preparation: Weigh 3 g of the oil or fat sample into a clean, dry reaction vessel. For solid fats, melt at a low temperature before weighing.
-
Antioxidant Addition: If testing the effect of an antioxidant, add the specified concentration to the oil and mix thoroughly.
-
Instrument Setup: Set the heating block to the desired temperature (e.g., 110-120°C) and the air flow rate (e.g., 20 L/h).
-
Measurement: Place the reaction vessel in the heating block and the measuring vessel with deionized water in its position. Start the measurement.
-
Data Analysis: The instrument software will automatically plot conductivity versus time and determine the induction time. A longer induction time indicates greater oxidative stability.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of this compound in a food matrix to assess its degradation over time.[21][22][23][24]
Principle: The antioxidant is extracted from the food matrix and separated from other components using a reversed-phase HPLC column. The concentration is quantified using a UV detector by comparing the peak area to a standard curve.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 analytical column.
-
Data acquisition software.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Extraction:
-
For Oils/Fats: Dissolve a known weight of the oil in hexane. Extract the this compound with acetonitrile.
-
For Emulsions: Disrupt the emulsion (e.g., with a solvent like methanol or by centrifugation) and extract the this compound.
-
For Aqueous Solutions: Direct injection may be possible after filtration. If necessary, use solid-phase extraction (SPE) for sample clean-up and concentration.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acidified water and an organic solvent like acetonitrile or methanol is typically used.
-
Flow Rate: e.g., 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (around 275 nm).
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify the this compound peak by its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of this compound in the samples.
Visualizing Experimental Workflows and Degradation Pathways
Caption: Workflow for assessing oxidative stability using the Rancimat method.
Caption: The primary degradation pathway of this compound is hydrolysis.
Conclusion
The stability of this compound in food matrices is a multifactorial issue, heavily influenced by the nature of the food system. While direct comparative data is sparse, the principles of the "polar paradox" and the "cut-off effect" derived from studies on other alkyl gallates provide a strong framework for predicting its behavior.
-
In fats and oils , this compound is likely to be less stable than more polar, shorter-chain gallates like propyl gallate.
-
In oil-in-water emulsions , its intermediate lipophilicity should position it effectively at the oil-water interface, leading to good stability, likely superior to that of propyl gallate.
-
In aqueous systems , its stability is expected to be pH-dependent, with greater stability in acidic conditions, similar to other gallates.
For food scientists and formulators, the selection of an antioxidant should not be based solely on its intrinsic radical scavenging activity but must consider the physicochemical environment of the food product. This compound, with its balanced lipophilicity, presents a versatile option, particularly for emulsion-based food products. Further direct comparative studies are warranted to provide more precise quantitative data on the stability of this compound across a wider range of food applications.
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A Comparative Guide to the Genotoxicity of Isoamyl Gallate and Other Common Food Additives
Abstract
The assessment of genotoxicity is a cornerstone of food additive safety evaluation, aimed at identifying substances that can damage genetic material and potentially lead to cancer or heritable diseases. This guide provides an in-depth comparison of the genotoxic profiles of several common food antioxidants: isoamyl gallate, propyl gallate, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT), alongside the preservative sodium nitrite. While direct genotoxicity data for this compound is limited, analysis of related alkyl gallates, such as propyl gallate, reveals a pattern of in vitro alerts that are not typically confirmed in in vivo studies. In contrast, additives like BHA and BHT are largely considered non-genotoxic but may act as tumor promoters through epigenetic mechanisms. Sodium nitrite, however, presents a clear genotoxic risk through the formation of N-nitroso compounds. This guide synthesizes data from pivotal assays, details standardized testing protocols, and offers a framework for interpreting genotoxicity data in a regulatory context.
Introduction to Genotoxicity in Food Safety
Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, causing mutations, chromosomal alterations, or DNA damage. This is a critical endpoint in toxicology because such damage in somatic cells can initiate carcinogenesis.[1] Regulatory bodies worldwide, including the European Food Safety Authority (EFSA), mandate a battery of genotoxicity tests before a new food additive can be approved.[2][3] This testing strategy is designed to be conservative, ensuring that any potential hazard is identified.
A standard testing battery typically begins with in vitro assays to screen for potential issues efficiently.[3] A positive result in an in vitro test does not automatically classify a substance as a genotoxic hazard for humans; rather, it triggers further investigation with in vivo assays to determine if the effect is observable in a whole organism.[4] This tiered approach balances thoroughness with the ethical considerations of animal testing.
The core in vitro tests include:
-
Bacterial Reverse Mutation Test (Ames Test): Detects gene mutations (point mutations and frameshifts).[5]
-
In Vitro Micronucleus Test: Identifies both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).
-
In Vitro Chromosomal Aberration Test: Evaluates structural damage to chromosomes.[6]
Comparative Genotoxicity Profiles of Food Additives
The safety profiles of food additives vary significantly. While some show no evidence of genotoxicity, others may present concerns under specific conditions or at high concentrations. This section compares this compound (by proxy of other gallates) with BHA, BHT, and sodium nitrite.
Gallic Acid Esters (Propyl Gallate and Octyl Gallate)
-
In Vitro Evidence: Studies on propyl gallate have shown it can induce DNA strand breaks in cell lines, as detected by the comet assay.[7][8] Some reports have also indicated the induction of chromosomal aberrations in cultured cells.[9] However, these effects often occur at high concentrations and their biological relevance is debated. For instance, one study on octyl gallate found it significantly increased sister chromatid exchange (SCE) frequency in human lymphocytes but did not cause significant changes in chromosomal abnormalities or micronucleus frequency.[10]
-
In Vivo Evidence: Despite some positive in vitro findings, propyl gallate is generally considered to be non-genotoxic in vivo.[11] This discrepancy is common and often attributed to metabolic detoxification pathways present in a whole organism that are absent in simplified in vitro systems.
Butylated Hydroxytoluene (BHT)
BHT is a widely used synthetic antioxidant. Its genotoxic potential has been extensively studied.
-
In Vitro Evidence: A vast body of evidence from bacterial and mammalian cell line studies shows a consistent absence of potential for BHT to cause point mutations or damage DNA.[12]
-
In Vivo Evidence: Studies in various animal models, including rats and mice, have almost universally indicated that BHT lacks clastogenic (chromosome-breaking) potential.[12] BHT is not generally considered genotoxic.[13]
Butylated Hydroxyanisole (BHA)
BHA is another phenolic antioxidant often used in combination with BHT.
-
In Vitro & In Vivo Evidence: Like BHT, BHA is not considered a direct DNA-reactive agent.[16] However, at high doses, it has been shown to induce cytotoxicity and can cause carcinoma in the forestomach of rodents.[14][17]
-
Mechanism: The available data strongly suggest that BHA is an epigenetic carcinogen.[16] This means it does not cause cancer by mutating genes directly but rather through other mechanisms, such as promoting cell proliferation, which increases the likelihood of spontaneous mutations. The International Agency for Research on Cancer (IARC) classified BHA as "possibly carcinogenic to humans" (Group 2B) based on rodent tumors, though it was later determined that the specific mechanism is likely not relevant to humans.[18]
Sodium Nitrite
Used as a preservative and color fixative in cured meats, sodium nitrite has a well-established genotoxic profile.
-
In Vitro Evidence: Sodium nitrite has been shown to have a genotoxic effect in human lymphocyte cultures, increasing the frequency of micronuclei.[19]
-
In Vivo & Mechanistic Evidence: The primary concern with sodium nitrite is not the compound itself but its ability to react with amines and amides in the acidic environment of the stomach to form N-nitroso compounds, such as nitrosamines.[20][21] Many of these nitrosamines are potent carcinogens.[20] Numerous studies have linked the consumption of processed meats containing nitrites with an increased risk of various cancers.[21][22] The IARC has classified processed meat as "carcinogenic to humans" (Group 1), partly due to the presence of nitrites and the resulting nitrosamine formation.[21]
Summary Data Table: Genotoxicity of Selected Food Additives
| Additive | Ames Test (Gene Mutation) | In Vitro Mammalian Cell Assay (Chromosome Damage) | In Vivo Genotoxicity | Overall Genotoxicity Conclusion |
| This compound | No specific data found. | No specific data found. | No specific data found. | Likely non-genotoxic in vivo, based on data from other gallates. |
| Propyl Gallate | Negative[11] | Positive for chromosomal aberrations reported under some conditions[9] | Negative[11] | Not considered an in vivo genotoxin. |
| BHT | Negative[12] | Negative[12] | Negative[12] | Non-genotoxic.[13][15] |
| BHA | Negative[16] | Negative for direct DNA reactivity[16] | Negative for direct DNA reactivity[16] | Non-genotoxic, but considered an epigenetic carcinogen/tumor promoter at high doses.[14] |
| Sodium Nitrite | Negative (itself), but forms mutagenic nitrosamines | Positive (Micronucleus Induction)[19] | Positive (via nitrosamine formation)[20] | Genotoxic and carcinogenic risk due to formation of N-nitroso compounds.[21][22] |
Key Experimental Protocols
To ensure data integrity and reproducibility, genotoxicity assays are performed according to internationally harmonized protocols, such as the OECD Test Guidelines.[1][23]
Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay evaluates a test substance's ability to cause reverse mutations (reversions), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.
Step-by-Step Methodology:
-
Strain Selection & Preparation: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102). Grow cultures overnight to reach the late exponential phase of growth.
-
Metabolic Activation (S9 Mix):
-
Rationale: Many chemicals (pro-mutagens) only become mutagenic after being metabolized by enzymes in the liver. The test is run with and without an external metabolic activation system.
-
Procedure: Prepare a cofactor-supplemented post-mitochondrial fraction (S9) from the liver of rodents pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
-
Exposure:
-
Plate Incorporation Method: To a test tube, add 0.1 mL of bacterial culture, 0.1 mL of the test substance at a specific concentration, and either 0.5 mL of S9 mix or a buffer. Add 2.0 mL of molten top agar.
-
Vortex & Plate: Gently vortex the mixture and pour it onto the surface of a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring & Interpretation:
-
Count the number of revertant colonies on each plate.
-
A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the spontaneous background revertant count, and is reproducible.[24]
-
The test must include negative (vehicle) and positive controls (known mutagens for each strain) to validate the experiment.
-
Protocol: In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[6][25]
Step-by-Step Methodology:
-
Cell Culture: Culture CHO cells or human lymphocytes in an appropriate medium until a sufficient number of actively dividing cells is available.
-
Exposure:
-
Treat cell cultures with at least three analyzable concentrations of the test substance.
-
Treatment Schedule:
-
Short Treatment (3-6 hours): Conducted with and without S9 metabolic activation. After exposure, cells are washed and incubated in fresh medium.
-
Continuous Treatment (approx. 1.5 normal cell cycles): Conducted without S9 activation.
-
-
-
Metaphase Arrest:
-
Rationale: To visualize chromosomes, cells must be arrested during the metaphase stage of mitosis.
-
Procedure: Add a spindle inhibitor like Colcemid® or colchicine to the cultures for the final 2-4 hours of incubation.
-
-
Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Treat with a hypotonic solution (e.g., KCl) to swell the cells and disperse the chromosomes.
-
Fix the cells using a methanol:acetic acid solution.
-
Drop the cell suspension onto clean microscope slides and air-dry.
-
-
Staining & Analysis:
-
Stain the slides with a solution like Giemsa.
-
Using a microscope, score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).
-
-
Interpretation: A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with structural aberrations.[26] Cytotoxicity must also be assessed to ensure that observed effects are not artifacts of excessive cell death.
Visualization of Testing Workflow
Standard Genotoxicity Testing Battery Workflow
The following diagram illustrates a typical decision-making workflow for assessing the genotoxic potential of a substance according to regulatory guidelines.
Caption: A typical workflow for genotoxicity assessment.
Conclusion
The comparative analysis of this compound (via proxy), BHA, BHT, and sodium nitrite underscores the diverse mechanisms and genotoxic profiles of common food additives.
-
This compound: Based on data from related gallates, it is unlikely to pose a significant genotoxic risk in vivo, despite potential in vitro findings that warrant careful evaluation.
-
BHA and BHT: These phenolic antioxidants are robustly demonstrated to be non-genotoxic. Their safety concerns, particularly for BHA, relate to non-genotoxic, tumor-promoting effects observed at high doses in animal studies.[14]
-
Sodium Nitrite: This additive represents a clear genotoxic hazard due to its role as a precursor to carcinogenic N-nitroso compounds.[20][21]
This guide highlights the critical importance of a structured, weight-of-evidence approach in evaluating genotoxicity. Relying solely on a single in vitro result can be misleading. A comprehensive assessment requires integrating data from a battery of tests, understanding the substance's metabolism, and ultimately determining whether any adverse effect observed in a test tube is relevant to a whole organism. For researchers and drug development professionals, this nuanced understanding is essential for accurate risk assessment and ensuring consumer safety.
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A Comparative Guide to Xanthine Oxidase Inhibition by Gallates for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the inhibitory effects of various gallate compounds on xanthine oxidase (XO) activity. It is designed for researchers, scientists, and professionals in the field of drug development who are seeking to understand the therapeutic potential of gallates as XO inhibitors. This document synthesizes experimental data to offer insights into structure-activity relationships and provides detailed protocols for in vitro evaluation.
Introduction: The Significance of Xanthine Oxidase Inhibition
Xanthine oxidase is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] While essential, excessive XO activity can lead to hyperuricemia, a condition characterized by abnormally high levels of uric acid in the blood.[2] Hyperuricemia is a primary precursor to gout, a painful inflammatory arthritis, and is also associated with other pathologies such as kidney stones and cardiovascular diseases.[2][3] Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions.[4] Allopurinol, a widely used synthetic XO inhibitor, serves as a benchmark in the field. However, the exploration of natural compounds as alternative or complementary inhibitors is an active area of research, with gallates emerging as promising candidates.[4]
Gallates, which are esters or derivatives of gallic acid (3,4,5-trihydroxybenzoic acid), are a class of phenolic compounds widely distributed in the plant kingdom.[5] Their antioxidant properties are well-documented, and emerging evidence highlights their potential as potent enzyme inhibitors. This guide will delve into the comparative efficacy of different gallates in inhibiting xanthine oxidase, providing a scientific foundation for further research and development.
The Purine Degradation Pathway and Xanthine Oxidase's Role
To appreciate the mechanism of inhibition, it is essential to understand the biochemical pathway in which xanthine oxidase functions. The following diagram illustrates the final steps of purine breakdown, highlighting the central role of XO.
Caption: The catalytic role of Xanthine Oxidase in the final two steps of purine metabolism.
Comparative Inhibitory Potency of Different Gallates
The inhibitory potential of a compound against xanthine oxidase is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values for various gallates. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Gallate Derivative | IC50 Value (µM) | Inhibition Type | Source |
| Gallic Acid | 870 | Mixed | [2] |
| Propyl Gallate | Not specified, potent inhibitor | Competitive | [6] |
| Octyl Gallate | Competitive | Competitive | [7] |
| Decyl Gallate | Competitive | Competitive | [7] |
| Dodecyl Gallate | Competitive | Competitive | [7] |
| Epicatechin Gallate (ECG) | 19.33 ± 0.45 | Mixed | [8][9][10] |
| Theaflavin-3,3'-digallate (TF3) | Most potent among tested tea polyphenols | Competitive | [6] |
Key Observations and Structure-Activity Relationship:
-
Alkyl Chain Length: Studies on a series of alkyl gallates (C1-C12) have shown that the inhibitory activity against uric acid formation increases with the length of the alkyl chain.[7] Specifically, octyl (C8), decyl (C10), and dodecyl (C12) gallates were found to be competitive inhibitors, suggesting that the hydrophobic alkyl portion interacts with the xanthine-binding site of the enzyme.[7] This hydrophobic interaction appears crucial for potent inhibition.[7]
-
Gallic Acid Moiety: Gallic acid itself demonstrates inhibitory activity, albeit with a relatively high IC50 value, indicating lower potency compared to its ester derivatives.[2] It acts as a mixed inhibitor.[2]
-
Complex Gallates: More complex structures like epicatechin gallate (ECG) and theaflavin-3,3'-digallate (TF3) exhibit significantly higher inhibitory potency.[6][8][9][10] ECG, a major component of catechins, is a mixed inhibitor with a low micromolar IC50 value.[8][9][10] The galloyl moiety in these larger molecules is thought to play a critical role in their strong binding to xanthine oxidase.[11]
Mechanism of Inhibition: A Deeper Dive
The mode of enzyme inhibition provides crucial insights into the molecular interactions between the inhibitor and the enzyme. Gallates have been shown to exhibit different types of inhibition, primarily competitive and mixed.
-
Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate (xanthine) for binding to the active site of the enzyme. This is observed with longer-chain alkyl gallates and theaflavin-3,3'-digallate.[6][7] The binding of these inhibitors to the active site physically blocks the entry of xanthine.
-
Mixed Inhibition: This type of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the active site (an allosteric site).[2] Gallic acid and epicatechin gallate have been identified as mixed inhibitors.[2][8][9][10] This suggests that their binding can both hinder substrate binding and reduce the catalytic efficiency of the enzyme.
The following diagram illustrates the different modes of enzyme inhibition.
Caption: Schematic representation of competitive and mixed inhibition mechanisms.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This section provides a detailed, step-by-step protocol for assessing the xanthine oxidase inhibitory activity of gallates. This spectrophotometric assay is based on measuring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid.[12][13]
Materials and Reagents
-
Xanthine Oxidase (from bovine milk)[13]
-
Xanthine[13]
-
Test gallate compounds
-
Allopurinol (positive control)[13]
-
Potassium Phosphate Buffer (50-100 mM, pH 7.5)[13]
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds[13]
-
96-well UV-transparent microplates[13]
-
Microplate reader capable of kinetic measurements at 295 nm[13]
Reagent Preparation
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water and adjust the pH to 7.5.[12]
-
Xanthine Oxidase Solution (0.1 units/mL): Prepare a stock solution in ice-cold phosphate buffer. Dilute to the final working concentration just before use.[12]
-
Xanthine Solution (150 µM): Dissolve xanthine in the phosphate buffer. Gentle heating may be required for complete dissolution.[12]
-
Inhibitor Solutions: Dissolve the test gallates and allopurinol in DMSO to prepare stock solutions. Further dilute to various concentrations with the phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
Assay Procedure (96-well plate format)
The following diagram outlines the general workflow for the xanthine oxidase inhibition assay.
Caption: A streamlined workflow for the xanthine oxidase inhibition assay.
-
Assay Setup: In the wells of a 96-well plate, add the components in the following order:
-
Blank: Buffer and test compound/vehicle.
-
Control (No Inhibitor): Buffer, xanthine oxidase solution, and vehicle (e.g., DMSO in buffer).
-
Test: Buffer, xanthine oxidase solution, and test gallate solution at various concentrations.
-
Positive Control: Buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.[12][14]
-
Reaction Initiation: Start the reaction by adding the xanthine solution to all wells.[12]
-
Kinetic Measurement: Immediately begin measuring the increase in absorbance at 295 nm using a microplate reader in kinetic mode. Record readings at regular intervals (e.g., every 30 seconds) for 5-10 minutes.[12]
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage of Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:[13] % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.[12]
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined by non-linear regression analysis.
Kinetic Analysis (Determining Inhibition Type)
To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor.[15][16]
-
Measure the initial reaction velocities at several substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.[16]
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the type of inhibition.[2][14]
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Mixed: Lines intersect in the second or third quadrant.
-
Uncompetitive: Lines are parallel.
-
-
The inhibition constants (Ki and Kis) can be calculated from secondary plots of the slopes and y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.[17]
Conclusion and Future Directions
The available evidence strongly suggests that gallates are a promising class of natural compounds for the inhibition of xanthine oxidase. The structure-activity relationship studies indicate that increasing the hydrophobicity of the gallate esters, for instance by elongating the alkyl chain, enhances their competitive inhibition.[7] Furthermore, complex polyphenolic structures containing galloyl moieties, such as epicatechin gallate, are potent mixed-type inhibitors.[8][9][10]
This guide provides a foundational understanding and practical protocols for researchers interested in exploring gallates as xanthine oxidase inhibitors. Future research should focus on a standardized, direct comparison of a wider range of gallate derivatives to build a more comprehensive structure-activity relationship model. Additionally, in vivo studies are necessary to validate the therapeutic potential of these compounds for the management of hyperuricemia and gout. The synergistic effects of gallates with existing drugs like allopurinol also present an interesting avenue for future investigation.[11]
References
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Akaoka, H., et al. (2004). Xanthine Oxidase Inhibitory Activity of Alkyl Gallates. PubMed. [Link]
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Citraro, D., et al. (2020). Kinetic analysis of the xanthine oxidase inhibition by HT2. ResearchGate. [Link]
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de Souza, L. G. S., et al. (2020). Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. National Institutes of Health. [Link]
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Rullo, M., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. MDPI. [Link]
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Rullo, M., et al. (2023). Kinetic analysis of the xanthine oxidase inhibition by ALS-28, -8, -15 or -1. ResearchGate. [Link]
-
Li, Y., et al. (2023). Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights. MDPI. [Link]
-
Zhu, M., et al. (2021). Epicatechin Gallate as Xanthine Oxidase Inhibitor: Inhibitory Kinetics, Binding Characteristics, Synergistic Inhibition, and Action Mechanism. MDPI. [Link]
-
Zhu, M., et al. (2021). Epicatechin Gallate as Xanthine Oxidase Inhibitor: Inhibitory Kinetics, Binding Characteristics, Synergistic Inhibition, and Action Mechanism. National Institutes of Health. [Link]
-
Lespade, L., & Brouillard, R. (2010). Theoretical study of the mechanism of inhibition of xanthine oxidase by flavonoids and gallic acid derivatives. PubMed. [Link]
-
Zhu, M., et al. (2021). Epicatechin Gallate as Xanthine Oxidase Inhibitor: Inhibitory Kinetics, Binding Characteristics, Synergistic Inhibition, and Action Mechanism. PubMed. [Link]
-
Jacquemont-Collet, I., et al. (2018). Xanthine Oxidase Inhibitors from Filipendula ulmaria (L.) Maxim. and Their Efficient Detections by HPTLC and HPLC Analyses. MDPI. [Link]
-
Zhu, M., et al. (2021). Epicatechin Gallate as Xanthine Oxidase Inhibitor: Inhibitory Kinetics, Binding Characteristics, Synergistic Inhibition, and Action Mechanism. ResearchGate. [Link]
-
Lin, Y. L., et al. (2000). Inhibition of xanthine oxidase and suppression of intracellular reactive oxygen species in HL-60 cells by theaflavin-3,3'-digallate, (-)-epigallocatechin-3-gallate, and propyl gallate. Research With Rutgers. [Link]
-
Wang, Y., et al. (2023). Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies. National Institutes of Health. [Link]
-
Srisawat, T., et al. (2023). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. PeerJ. [Link]
-
ScienCell Research Laboratories. (2017). Xanthine Oxidase Assay (XO). ScienCell Research Laboratories. [Link]
-
Frontiers. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers. [Link]
-
Wang, Y., et al. (2024). Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. MDPI. [Link]
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Wang, Y., et al. (2024). Structure-Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. PubMed. [Link]
-
Zhu, M., et al. (2021). Epicatechin Gallate as Xanthine Oxidase Inhibitor: Inhibitory Kinetics, Binding Characteristics, Synergistic Inhibition, and Act. Semantic Scholar. [Link]
-
Jafari, F., et al. (2018). DNA protection, antioxidant and xanthine oxidase inhibition activities of polyphenol-enriched fraction of Berberis integerrima Bunge fruits. National Institutes of Health. [Link]
-
Rahman, M. M., et al. (2024). A comprehensive review on recent xanthine oxidase inhibitors of dietary based bioactive substances for the treatment of hyperuricemia and gout: Molecular mechanisms and perspective. PubMed. [Link]
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Li, X., et al. (2023). Recent Advances in Xanthine Oxidase Inhibitors. PubMed. [Link]
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Safety Operating Guide
Mastering the Final Step: A Guide to the Proper Disposal of Isoamyl Gallate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of isoamyl gallate, ensuring the protection of both laboratory personnel and the environment. Our focus is to empower you with the knowledge to manage this process with confidence and precision, reinforcing a culture of safety and responsibility in your laboratory.
Understanding this compound: A Foundation for Safe Disposal
This compound, the isopentyl ester of gallic acid, is a phenolic compound often utilized for its antioxidant properties. Before delving into disposal procedures, a foundational understanding of its chemical characteristics is paramount to appreciating the causality behind the recommended protocols.
According to available safety data and chemical repositories, this compound is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It is a stable solid, typically appearing as a white to pale yellow crystalline powder.[2] This non-hazardous classification is a critical determinant in its disposal pathway, distinguishing it from substances that require more stringent and regulated disposal methods. However, it is crucial to remember that even non-hazardous materials require responsible disposal to minimize environmental impact. The primary recommended disposal method for this compound is incineration, a process that ensures its complete and safe destruction.[3][4]
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₅ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Appearance | White to very pale yellow crystal - powder | TCI Chemicals SDS |
| Melting Point | 145-146 °C | [5] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
| Hazard Classification | Not Classified as Hazardous | [1] |
Core Disposal Protocol: Incineration of this compound
The recommended and most environmentally sound method for the disposal of this compound is through chemical incineration. This process utilizes high temperatures to break down the organic compound into simpler, less harmful substances, such as carbon dioxide and water.[3][4]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Ensure the waste is solely this compound and not mixed with any hazardous materials. If it is contaminated with a hazardous substance, the mixture must be treated as hazardous waste.
-
Segregate the this compound waste from other laboratory waste streams to await disposal.
-
-
Packaging for Disposal:
-
Place the solid this compound waste into a clean, dry, and properly labeled container. The container should be compatible with the waste and sealable.
-
The label should clearly state "this compound for Incineration" and include any other institutional tracking information.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or your designated hazardous waste disposal contractor to arrange for pickup.
-
Provide them with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.
-
-
Recommended Incineration Practice:
-
For optimal combustion, it is best practice to dissolve or mix the this compound with a combustible solvent, such as a flammable liquid waste stream already designated for incineration. This should only be done by trained personnel in a well-ventilated area, following all safety precautions for handling flammable liquids.
-
The final disposal will be carried out at a licensed hazardous waste incineration facility equipped with afterburners and scrubbers to ensure complete combustion and to remove any potential pollutants from the exhaust gases.
-
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps to determine the correct disposal path for this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
Handling Spills and Contaminated Materials
Accidents can happen, and a clear, actionable spill response plan is a cornerstone of laboratory safety.
Personal Protective Equipment (PPE) for Spill Cleanup:
-
Hand Protection: Protective gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses or goggles. A face shield may be necessary for larger spills.
-
Respiratory Protection: For fine powders that may become airborne, a dust respirator is recommended.
-
Body Protection: A laboratory coat is standard. Protective boots may be required for larger incidents.
Spill Cleanup Protocol:
-
Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate the Space: If safe to do so, increase ventilation in the area to disperse any airborne dust.
-
Contain the Spill: For solid this compound, carefully sweep the material to collect it. Avoid actions that could generate dust.
-
Collect the Spilled Material: Place the swept this compound into an airtight, labeled container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth. The cloth and any contaminated PPE should be placed in a sealed bag and disposed of along with the spilled material.
-
Dispose of Cleanup Materials: The container with the spilled this compound and contaminated cleaning materials should be disposed of following the core disposal protocol for incineration.
Emergency First-Aid Procedures
In the event of accidental exposure to this compound, immediate and appropriate first-aid is crucial.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, take them out. Continue rinsing and seek medical attention if irritation persists.
-
Ingestion: Rinse the mouth with water. If the person feels unwell, seek medical advice.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound, while straightforward, demands a meticulous and informed approach. By understanding its chemical properties and adhering to the established protocols for non-hazardous waste incineration, you not only ensure the safety of your laboratory and its personnel but also uphold your responsibility to environmental stewardship. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific EHS guidelines and local regulations to ensure full compliance.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 75596, this compound. [Link]
-
Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. [Link]
-
Chemistry For Everyone. How Do You Dispose Of Phenol Safely?. YouTube. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. [Link]
-
The University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. [Link]
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
EPCM Holdings. Waste Incineration Basics. [Link]
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Podiatry Arena. Phenol disposal. [Link]
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University of California, Berkeley. Phenol. [Link]
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]
-
Climate Action Accelerator. Non hazardous waste. [Link]
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National Research Council (US) Committee on Health Effects of Waste Incineration. Waste Incineration and Public Health. Washington (DC): National Academies Press (US); 2000. [Link]
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U.S. Waste Industries. Incineration Disposal. [Link]
-
ACTenviro. A Complete Guide to Solid Waste Incineration. [Link]
-
U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]
Sources
A Researcher's Guide to the Safe Handling of Isoamyl Gallate
As drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential, immediate safety and logistical information for handling Isoamyl gallate. Moving beyond a simple checklist, this document, compiled by a Senior Application Scientist, delves into the rationale behind each safety protocol, ensuring a deep, actionable understanding of risk mitigation in the laboratory.
Understanding the Hazard Profile of this compound
This compound, the ester of isoamyl alcohol and gallic acid, is typically a white to very pale yellow crystalline powder[1]. While many safety data sheets (SDS) classify it as not hazardous under the Globally Harmonized System (GHS), it is crucial to recognize that all chemicals should be handled with care to avoid potential irritation or allergic reactions[1][2]. The primary risks associated with this compound in a laboratory setting are inhalation of dust particles and direct contact with the skin and eyes[1].
A key consideration for the gallate family of compounds is their potential as skin sensitizers, which can lead to allergic contact dermatitis[3][4]. Although this compound itself is not always singled out as a potent sensitizer, it is prudent to handle it with the assumption that it may elicit a sensitization response, especially with repeated or prolonged exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with detailed explanations of their necessity.
| PPE Component | Specification | Rationale and Field-Proven Insights |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact, which can lead to irritation or potential allergic sensitization. Powder-free gloves are recommended to avoid aerosolization of the compound. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from dust particles that can cause irritation. Goggles provide a more complete seal against airborne particles than safety glasses[1]. |
| Respiratory Protection | Dust respirator (e.g., N95 or equivalent) | Essential when handling the powder outside of a chemical fume hood or when there is a potential for dust generation. This prevents inhalation of airborne particles[1]. |
| Body Protection | Laboratory coat | To protect the skin and personal clothing from contamination with this compound powder. |
| Face Protection | Face shield | Recommended in situations where there is a higher risk of dust dispersion, such as during large-scale weighing or transfers, to provide an additional layer of protection for the entire face[1][5]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures a safe working environment.
Preparation and Engineering Controls
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a bench with local exhaust ventilation, especially when handling the powder[1].
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within easy reach to avoid unnecessary movement and potential for spills.
-
Emergency Equipment: Confirm that a safety shower and eye wash station are readily accessible and in good working order[1].
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is critical to ensure complete protection.
Caption: PPE Doffing Sequence after Handling this compound.
Spill and Waste Disposal Plan
Even with the utmost care, spills can occur. A prompt and appropriate response is crucial.
Spill Response
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your supervisor and safety officer.
-
Secure the Area: Prevent entry to the spill area.[1]
-
Cleanup: For small spills, and while wearing appropriate PPE, carefully sweep the solid material into a sealed container, taking care not to disperse the dust.[1] Avoid using a vacuum cleaner unless it is equipped with a HEPA filter.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.
Waste Disposal
-
Collection: All disposable PPE and materials contaminated with this compound should be collected in a designated, labeled hazardous waste container.[1]
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If they feel unwell, seek medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation or a rash occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[1] |
| Ingestion | Rinse the mouth with water. Seek medical advice if the person feels unwell.[1] |
References
Sources
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- 2. CAS 2486-02-4: this compound | CymitQuimica [cymitquimica.com]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. Gallates – toxicological data and a pilot study on the prevalence of contact sensitization [pharmacia.pensoft.net]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
